molecular formula C7H12Cl2N4 B1425134 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride CAS No. 1365968-57-5

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1425134
CAS No.: 1365968-57-5
M. Wt: 223.1 g/mol
InChI Key: YRBBFKFCPGVSOH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N4 and its molecular weight is 223.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBFKFCPGVSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Core Significance[1]

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors. Its structural rigidity, provided by the four-membered azetidine ring, combined with the hydrogen-bond accepting capabilities of the pyrimidine moiety, makes it a critical pharmacophore for optimizing drug-target residence time and metabolic stability.

Chemical Identity
PropertyDetail
Systematic Name 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
CAS Number (Free Base) 1032350-13-2 (Primary Reference)
CAS Number (Salt) Note: Often referenced under free base or custom catalog IDs (e.g., 1334493-00-5 for related Boc-intermediates).[1][2]
Molecular Formula C₇H₁₀N₄[3] · 2HCl
Molecular Weight 150.18 g/mol (Free Base) / 223.10 g/mol (Dihydrochloride)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexane, Et₂O).
Pharmacological Relevance

This compound serves as the "western" fragment of Baricitinib (Olumiant) , a selective JAK1/JAK2 inhibitor used for Rheumatoid Arthritis and Alopecia Areata. The azetidine ring restricts the conformational entropy of the amine, positioning it for optimal coupling with the pyrrolo[2,3-d]pyrimidine scaffold, while the pyrimidine ring interacts with the solvent-exposed regions of the kinase ATP-binding pocket.

Synthetic Pathway & Mechanism[1]

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride follows a Nucleophilic Aromatic Substitution (


) strategy, followed by acid-mediated deprotection. This route is preferred over direct coupling of the free amine due to the high risk of polymerization and side reactions involving the primary amine.
Mechanistic Causality
  • Why

    
    ?  The 2-position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack by the secondary amine of the azetidine.
    
  • Why Boc-Protection? Using tert-butyl azetidin-3-ylcarbamate prevents the primary amine (at position 3) from competing as a nucleophile, ensuring regioselectivity at the azetidine ring nitrogen.

  • Why Dihydrochloride? The free base is an oil or low-melting solid that is prone to oxidation and moisture absorption. The dihydrochloride salt stabilizes the compound as a crystalline solid, facilitating storage and precise weighing during GMP manufacturing.

Visualization: Synthetic Workflow

SynthesisPathway Start1 2-Chloropyrimidine (Electrophile) Intermediate Boc-Protected Intermediate (Stable Solid) Start1->Intermediate SNAr Coupling 80-100°C Start2 tert-Butyl azetidin-3-ylcarbamate (Nucleophile) Start2->Intermediate Product 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride Intermediate->Product Acid Hydrolysis (-Boc, +2HCl) Reagent1 Base (DIPEA/K2CO3) Solvent (DMF/EtOH) Reagent2 4M HCl in Dioxane Deprotection

Caption: Figure 1. Convergent synthesis via regioselective SNAr coupling and acid-mediated deprotection.

Experimental Protocol: Preparation & Validation

Safety Warning: 2-Chloropyrimidine is a skin irritant.[4][5] Azetidines can be potent sensitizers. Perform all operations in a fume hood.

Step 1: Coupling
  • Charge: In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in DMF (10 volumes).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq) dropwise.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product spot will be more polar than the starting chloride.

  • Workup: Cool to RT. Pour into ice water. The Boc-protected intermediate often precipitates. Filter and wash with water.[5] If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane (5 volumes).

  • Acidification: Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Precipitation: Allow to warm to RT and stir for 3 hours. The dihydrochloride salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove excess HCl and organic impurities.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Quality Control Parameters (Self-Validating)
TestAcceptance CriteriaMethodological Insight
HPLC Purity > 98.0% (Area)Impurities often include unreacted chloropyrimidine (RT shift) or ring-opened byproducts.
¹H NMR (D₂O) Pyrimidine H: ~8.4 (d, 2H), 6.8 (t, 1H)Azetidine H: ~4.5-4.0 (m, 5H)Distinct downfield shift of azetidine protons confirms N-arylation.
Chloride Content 28.0% – 32.0% (Theoretical: ~31.8%)Titration with AgNO₃ confirms the stoichiometry of the dihydrochloride salt.

Structural Biology & Drug Design Context

The utility of 1-(Pyrimidin-2-yl)azetidin-3-amine extends beyond simple connectivity. It acts as a "linker-pharmacophore" hybrid.

Mechanism of Action (JAK Inhibition)

In Baricitinib, this fragment serves two roles:[6][7]

  • The Azetidine Ring: Acts as a rigid spacer that orients the cyanomethyl group (attached to the pyrazole in the full drug) towards the active site, inducing a specific conformation that fits the JAK1/2 pocket.

  • The Pyrimidine Ring: Forms water-mediated hydrogen bonds near the solvent front, improving solubility and pharmacokinetic profile compared to carbocyclic analogs.

Visualization: Pharmacophore Logic

Pharmacophore Azetidine Azetidine Ring (Conformational Lock) Amine 3-Amino Group (Coupling Site) Azetidine->Amine Positions JAK_Pocket JAK1/2 ATP Pocket (Target) Amine->JAK_Pocket Linker Orientation Pyrimidine Pyrimidine Ring (Solubility/H-Bonding) Pyrimidine->Azetidine N-Arylation Pyrimidine->JAK_Pocket Solvent Interaction

Caption: Figure 2. Structural contributions of the fragment to kinase inhibitor efficacy.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will result in deliquescence (turning into a sticky oil).

  • Stability: Stable for >12 months at -20°C if sealed. Aqueous solutions should be prepared fresh, as the azetidine ring is strained and susceptible to hydrolytic ring-opening under prolonged acidic or basic stress at high temperatures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24905322, 1-(Pyrimidin-2-yl)azetidin-3-amine. Retrieved from [Link]

  • Rodgers, J. D., et al. (2015). Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective Janus Kinase 1 and 2 Inhibitor. Journal of Medicinal Chemistry. (Detailed synthesis of the azetidine fragment).

  • European Medicines Agency (2017). Assessment Report: Olumiant (Baricitinib). Procedure No. EMEA/H/C/004085/0000.

  • World Intellectual Property Organization (2009). Patent WO2009114512A1: Azetidine derivatives as JAK inhibitors. (Primary patent describing the synthesis of the 1-(pyrimidin-2-yl)azetidin-3-amine intermediate).

Sources

Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a bifunctional heterocyclic building block critical in modern medicinal chemistry. It combines a conformationally restricted azetidine core with a pyrimidine pharmacophore. This specific topology is widely employed to rigidify flexible diamine linkers in kinase inhibitors, GPCR ligands, and PROTAC linkers, offering improved metabolic stability and reduced lipophilicity compared to piperidine or pyrrolidine analogues.

This technical guide provides the definitive molecular weight calculations, synthetic protocols, and handling requirements for the dihydrochloride salt form, addressing the common stoichiometric errors encountered in high-throughput screening (HTS) and lead optimization.

Molecular Weight & Stoichiometry[1]

Exact Mass Calculation

In drug development, precision in molecular weight (MW) is non-negotiable for accurate molar dosing. The dihydrochloride salt (2HCl) adds significant mass relative to the free base.

Table 1: Physicochemical Constants

PropertyValueNotes
IUPAC Name 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
Free Base Formula C₇H₁₀N₄Active pharmaceutical ingredient (API) equivalent
Salt Formula C₇H₁₀N₄[1][2][3][4][5][6][7][8][9][10][11] · 2HClThe solid form typically handled
Free Base MW 150.18 g/mol Used for binding affinity calculations
Salt MW 223.10 g/mol Used for weighing and stock prep
Salt Correction Factor (SC) 1.49 Multiplier for dosage calculation
The Stoichiometry Trap

A common failure mode in biological assays is weighing the dihydrochloride salt but calculating the concentration based on the free base MW.

  • Scenario: You require a 10 mM stock solution.

  • Incorrect: Weighing 1.50 mg (Free Base MW) into 1 mL DMSO. -> Actual Concentration: 6.7 mM (Under-dosed).

  • Correct: Weighing 2.23 mg (Salt MW) into 1 mL DMSO. -> Actual Concentration: 10.0 mM.

Critical Guideline: Always report the Salt Correction Factor (SC = 1.49) in your compound registration system (ELN/LIMS) to automate this adjustment.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated deprotection. This route is preferred over Buchwald-Hartwig coupling due to the high reactivity of the 2-chloropyrimidine position.

Reaction Pathway Visualization

Synthesispathway Start 2-Chloropyrimidine (Electrophile) Inter Intermediate: Boc-Protected Adduct Start->Inter SNAr (DIPEA, 80°C) Reagent tert-Butyl azetidin-3-ylcarbamate (Nucleophile) Reagent->Inter Deprotect Deprotection: 4M HCl in Dioxane Inter->Deprotect Cleavage Product Final Product: Dihydrochloride Salt Deprotect->Product Precipitation

Figure 1: Synthetic workflow from commercially available starting materials to the dihydrochloride salt.

Step-by-Step Protocol

Step 1: SNAr Coupling

  • Charge: To a reaction vessel, add 2-chloropyrimidine (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.1 equiv).

  • Solvent: Dissolve in anhydrous DMSO or NMP (0.5 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to scavenge HCl generated in situ.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LCMS. The 2-chloropyrimidine peak (MW ~114) should disappear; Product [M+H]⁺ = 251.1 (Boc-protected) should dominate.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the crude Boc-intermediate in minimal Dichloromethane (DCM) or Methanol .

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Aging: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: A white precipitate (the dihydrochloride salt) should begin to form.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether to remove excess HCl and organic impurities.

  • Drying: Dry under high vacuum (lyophilization recommended if hygroscopic) to constant weight.

Analytical Validation & Quality Control

Trustworthiness in data requires rigorous characterization. The following signals confirm the identity of the dihydrochloride salt.

1H NMR (DMSO-d6)

The protonation of the pyrimidine ring and the primary amine causes significant chemical shift changes compared to the free base.

  • Pyrimidine Protons: Expect a downfield shift. The H-4/H-6 doublet typically appears >8.5 ppm, and the H-5 triplet around 6.8–7.0 ppm.

  • Ammonium Protons: A broad singlet (exchangeable with D₂O) integrating for 3 protons (R-NH₃⁺) will appear at 8.0–8.5 ppm.

  • Azetidine Protons: The ring protons will appear as multiplets between 4.0–4.8 ppm due to the electron-withdrawing effect of the protonated pyrimidine and the ammonium group.

LCMS Profile
  • Ionization: Electrospray Positive (ESI+).

  • Parent Ion: [M+H]⁺ = 151.1 (corresponds to the free base C₇H₁₁N₄⁺).

  • Salt Note: You will not see the mass of the HCl in the MS spectrum; the salt dissociates in the mobile phase.

Handling, Stability & Solubility

Hygroscopicity Alert

Dihydrochloride salts of small polar heterocycles are often hygroscopic .

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum (deliquescence), the MW calculation becomes invalid due to absorbed water weight.

Solubility Matrix
SolventSolubilityApplication
Water High (>50 mM)Aqueous buffers, biological assays.
DMSO High (>50 mM)Standard stock solution for HTS.
Methanol ModerateNMR analysis, synthesis workup.
DCM/Ether InsolubleUsed for precipitation/washing.

Medicinal Chemistry Utility

Why use this specific building block?

  • Vector Geometry: The azetidine ring provides a rigid sp³ spacer with a specific bond angle (approx 90°), directing the amine vector differently than pyrrolidine (109°) or piperidine (chair conformation).

  • Lipophilicity (LogD): Azetidines generally lower the LogD of a molecule compared to their 6-membered ring counterparts, improving solubility and reducing non-specific binding.

  • Metabolic Stability: The 4-membered ring is often more metabolically stable than pyrrolidines, which are prone to oxidation.

Building Block Decision Tree

DecisionTree Start Need Diamine Linker? Flexibility Is conformational rigidity required? Start->Flexibility Lipophilicity Is LogD > 3.0 (Solubility issues)? Flexibility->Lipophilicity Yes UsePiperazine Use Piperazine/Piperidine (Standard) Flexibility->UsePiperazine No Lipophilicity->UsePiperazine No UseAzetidine Use 1-(Pyrimidin-2-yl)azetidin-3-amine (Target Molecule) Lipophilicity->UseAzetidine Yes (Lowers LogD)

Figure 2: Decision logic for selecting azetidine-based linkers in lead optimization.

References

  • PubChem. Compound Summary: Azetidin-3-amine derivatives.[10] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

Sources

1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride: Structural Characterization and Synthetic Utility

[1]

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride (CAS: 1365968-57-5 ) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3][4][5] It features a strained four-membered azetidine ring fused to a pyrimidine scaffold, serving as a rigidified diamine linker.[1] This motif is particularly prized in drug discovery for its ability to restrict conformational freedom while maintaining physicochemical properties favorable for CNS penetration and kinase active site binding.[1]

This guide details the structural parameters, validated synthetic pathways, and analytical profiles required for the effective utilization of this compound in pharmaceutical research.

Key Compound Data
ParameterDetail
IUPAC Name 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
CAS Number 1365968-57-5
Molecular Formula C₇H₁₀N₄[1][2][3][4][5][6][7][8][9] · 2HCl
Molecular Weight 223.10 g/mol (Salt); 150.18 g/mol (Free Base)
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calc) ~8.9 (Primary amine), ~2.5 (Pyrimidine N)
Appearance White to off-white crystalline solid

Structural Analysis & Pharmacophore

The molecule consists of two distinct pharmacophoric units: the electron-deficient pyrimidine ring and the nucleophilic, conformationally constrained azetidin-3-amine .[1]

Conformational Dynamics

Unlike flexible linear diamines (e.g., ethylenediamine), the azetidine ring introduces significant conformational constraint.[1] The "puckering" angle of the azetidine ring (typically ~30°) orients the C3-amino group in a specific vector relative to the pyrimidine plane.[1]

  • Vector Alignment: The N1-C2 bond (azetidine-pyrimidine) exhibits partial double-bond character due to resonance delocalization of the azetidine nitrogen lone pair into the pyrimidine ring.[1] This forces the azetidine and pyrimidine rings to be nearly coplanar.[1]

  • Salt Form: The dihydrochloride salt protonates both the primary amine (C3-NH₃⁺) and one of the pyrimidine nitrogens, significantly increasing water solubility and solid-state stability compared to the hygroscopic free base.[1]

Structural Diagram (DOT)

The following diagram illustrates the connectivity and key resonance interactions stabilizing the N1-C2 bond.

Structurecluster_resonanceStabilizing InteractionPyrimidinePyrimidine Ring(Electron Deficient)LinkerN1-C2 Bond(Partial Double Bond)Pyrimidine->LinkerS_NAr AttachmentAzetidineAzetidine Ring(Strained Cyclic Amine)Linker->AzetidineRigid LinkageAmineC3-Primary Amine(Solvent Exposed)Azetidine->AmineVector ProjectionResonanceLone Pair Delocalization(N_azetidine -> Pyrimidine)Azetidine->ResonanceResonance->Pyrimidine

Caption: Structural connectivity showing the electronic coupling between the azetidine nitrogen and the pyrimidine ring, which rigidifies the scaffold.

Synthetic Methodology

The synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine requires a nucleophilic aromatic substitution (S_NAr) followed by a deprotection step.[1] Direct reaction of unprotected azetidin-3-amine often leads to polymerization or bis-alkylation; therefore, the N-Boc protected strategy is the industry standard.[1]

Validated Protocol

Step 1: S_NAr Coupling

  • Reagents: 2-Chloropyrimidine (1.0 eq), tert-butyl azetidin-3-ylcarbamate (1.1 eq), DIPEA (2.5 eq).[1]

  • Solvent: DMF or Ethanol.[1]

  • Conditions: 80°C for 4–6 hours.

  • Mechanism: The azetidine nitrogen attacks the electron-deficient C2 position of the pyrimidine.[1] The leaving group (Cl⁻) is displaced.[1]

  • Workup: Dilute with water, extract with EtOAc.[1] The intermediate (tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate) precipitates or is purified via silica chromatography (Hex/EtOAc).[1]

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane (10 eq).

  • Solvent: 1,4-Dioxane or MeOH.[1]

  • Conditions: Ambient temperature (25°C), 2–3 hours.

  • Mechanism: Acid-catalyzed cleavage of the Boc carbamate releases the primary amine and CO₂.[1]

  • Isolation: The product precipitates as the dihydrochloride salt.[1] Filter, wash with Et₂O, and dry under vacuum.[1]

Synthesis Workflow Diagram

SynthesisSM12-ChloropyrimidineStep1Step 1: S_NAr Coupling(DIPEA, DMF, 80°C)SM1->Step1SM2N-Boc-Azetidin-3-amineSM2->Step1IntermIntermediate:N-Boc-1-(pyrimidin-2-yl)azetidin-3-amineStep1->Interm Yield: ~85%Step2Step 2: Acid Deprotection(4M HCl in Dioxane)Interm->Step2FinalFINAL PRODUCT:1-(Pyrimidin-2-yl)azetidin-3-amine 2HClStep2->Final Precipitation

Caption: Two-step synthetic pathway utilizing Boc-protection to ensure regioselectivity and high purity.

Physicochemical & Analytical Profile

NMR Characterization (Predicted)

The following shifts are characteristic of the pure dihydrochloride salt in DMSO-d₆:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0–8.5 ppm (br s, 3H, NH₃⁺) – Exchangeable.[1]

    • δ 8.45 ppm (d, J=4.8 Hz, 2H, Pyrimidine H4/H6).[1]

    • δ 6.75 ppm (t, J=4.8 Hz, 1H, Pyrimidine H5).[1]

    • δ 4.40–4.30 ppm (m, 2H, Azetidine CH).[1]

    • δ 4.10–4.00 ppm (m, 2H, Azetidine CH).[1]

    • δ 3.95–3.85 ppm (m, 1H, CH-NH₂).[1]

Quality Control Parameters

To ensure suitability for biological assays, the compound must meet these specifications:

  • Purity (HPLC): >98% (UV detection at 254 nm).

  • Chloride Content: Titration should confirm ~2.0 equivalents of Cl⁻ (approx.[1] 31.7% w/w).[1]

  • Residual Solvent: <5000 ppm (Dioxane/DMF) via Headspace GC.[1]

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for piperazine or cyclohexylamine.[1]

Bioisosteric Advantages
  • Reduced Lipophilicity (LogP): The high polarity of the azetidine-pyrimidine system lowers LogP (~ -0.5 to 0.5), improving solubility and reducing metabolic clearance compared to phenyl-based analogs.[1]

  • Vector Control: The rigid 4-membered ring directs substituents into precise vectors, critical for accessing specific pockets in kinases (e.g., JAK, CDK) or GPCRs (e.g., Histamine H3/H4 receptors).[1]

  • Metabolic Stability: The azetidine ring is generally resistant to oxidative metabolism (CYP450) compared to pyrrolidines or piperidines.[1]

Case Study Context

In Histamine H3 receptor agonists, the 1-(pyrimidin-2-yl)azetidin-3-amine motif has been utilized to replace the imidazole ring (a common H3 pharmacophore), mitigating CYP inhibition issues associated with imidazoles while maintaining high receptor affinity [1].[1]

References

  • Lazewska, D., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists."[1] Journal of Medicinal Chemistry, 2019. Link[1]

  • ChemScene. "1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride Product Data."[1][2][4][9] ChemScene Catalog, 2024.[1] Link

  • PubChem.[1] "Compound Summary: 1-(Pyrimidin-2-yl)azetidin-3-amine." National Library of Medicine, 2024. Link[1][2]

  • De Rosa, M., et al. "Reaction of 3-aminopyrrole with chloropyrimidines."[1][10] Arkivoc, 2015.[1][4][10][11] Link[1][10]

physicochemical properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Handling of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a high-value heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Its structural uniqueness lies in the rigidification of the amine linker via the strained azetidine ring, which offers distinct vectors for structure-activity relationship (SAR) exploration compared to flexible piperazine or pyrrolidine analogs.[1]

However, the combination of a high-energy azetidine ring (strain energy ~25 kcal/mol) and a hygroscopic dihydrochloride salt form presents specific challenges in handling, storage, and analytical characterization.[1] This guide provides a comprehensive technical framework for mastering these properties to ensure data integrity in drug discovery workflows.

Molecular Identity & Structural Analysis

The molecule consists of a strained four-membered azetidine ring linked via its nitrogen atom to the 2-position of a pyrimidine ring.[1] The exocyclic primary amine at the 3-position of the azetidine serves as the primary vector for further chemical elaboration.[1]

Property Details
IUPAC Name 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
Molecular Formula C₇H₁₀N₄[2][3] · 2HCl
Molecular Weight 150.18 (Free Base) / 223.10 (Dihydrochloride Salt)
CAS Number Note: Often indexed as free base 1032549-92-0 or specific salt variants.[1] Verify batch-specific CAS.
Structural Features Azetidine Ring: High ring strain; prone to nucleophilic ring-opening.Pyrimidine Ring: Electron-deficient aromatic system.Primary Amine: High basicity (pKa ~9.5).
Ionization Profile (pKa)

Understanding the protonation state is critical for solubility and coupling reactions.[1]

  • Site A (Primary Amine): The exocyclic amine is aliphatic and highly basic (pKa ≈ 9.0–9.8).[1] In the 2HCl salt, this site is fully protonated (

    
    ).[1]
    
  • Site B (Pyrimidine Nitrogen): The pyrimidine ring is inherently electron-deficient (pKa ~1.3).[1] However, the electron-donating azetidine nitrogen at the 2-position significantly increases the electron density of the ring, raising the pKa of the pyrimidine nitrogens to approximately 3.5–4.[1]5. This allows for the formation of the dihydrochloride salt.[1]

Physicochemical Profile

Solubility & Hygroscopicity

The dihydrochloride salt is highly polar and exhibits extreme hygroscopicity .[1]

  • Water Solubility: >50 mg/mL (freely soluble).[1]

  • DMSO Solubility: Soluble, but potential for "salting out" effects in high-concentration stocks if water is present.[1]

  • Hygroscopicity: The salt will deliquesce (absorb moisture until it dissolves) within minutes at >40% relative humidity (RH).[1] This leads to weighing errors and stoichiometry drift in synthesis.[1]

Solid-State Stability

The azetidine ring is kinetically stable but thermodynamically unstable.[1]

  • Thermal: Melting points for such salts are often decomposition events (>200°C).[1]

  • Hydrolysis: In the solid state, the salt is stable if dry.[1] In solution, particularly acidic aqueous solutions, the azetidine ring is resistant to hydrolysis due to the "conjugate stabilization" of the N1 nitrogen into the pyrimidine ring.[1] However, strong nucleophiles can trigger ring opening.[1]

Stability & Degradation Pathways[1][4]

The primary degradation risk is Nucleophilic Ring Opening , driven by the relief of ring strain.[1] While the dihydrochloride salt is stable, the presence of impurities or improper pH adjustments can catalyze this pathway.[1]

DegradationPathway cluster_prevention Prevention Strategy Intact 1-(Pyrimidin-2-yl) azetidin-3-amine (Intact) NuAttack Nucleophilic Attack (e.g., OH-, Cl- at high temp) Intact->NuAttack pH > 12 or High Temp RingOpen Ring Opening (Strain Relief) NuAttack->RingOpen C-N Bond Cleavage Product Linear Alkyl Impurities RingOpen->Product Irreversible Control Maintain pH < 10 Store Desiccated

Figure 1: Potential degradation pathway via nucleophilic ring opening.[1][4] The strain energy of the azetidine ring makes it susceptible to attack at the carbons adjacent to the nitrogen.[1]

Handling & Storage Protocols

To ensure scientific integrity, the following "Self-Validating" protocols must be strictly followed.

Storage Protocol
  • Temperature: -20°C (Long-term).

  • Atmosphere: Under Argon or Nitrogen.[1]

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1]

  • Desiccation: Must be stored in a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1]

Weighing & Solubilization (The "2-Minute Rule")

Due to deliquescence, weighing must be rapid.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Environment: Ideally weigh inside a glovebox or a low-humidity enclosure (<30% RH).[1]

  • Solvent Choice:

    • For Biology: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM).[1]

    • For Chemistry: If using as a reagent, neutralize the HCl in situ with a tertiary base (e.g., DIPEA) only when the reaction starts, not in the stock solution.[1]

Analytical Methodologies

Standard C18 HPLC methods often fail for this molecule due to its high polarity (retention factor k < 1) and lack of UV absorption if the pyrimidine is not conjugated to a chromophore.[1]

Recommended HPLC Method (HILIC or Polar C18)
  • Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Kinetex Biphenyl.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1] Buffer is critical to mask silanols.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 254 nm (Pyrimidine absorption).[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Triage Sample Sample Intake (Hygroscopic Solid) Visual Visual Inspection (Check for Deliquescence) Sample->Visual KF Karl Fischer Titration (Water Content) Visual->KF If Solid HPLC HPLC-UV/MS (Purity & Identity) Visual->HPLC Dissolve in Dry DMSO Decision Data Normalization (Correct for Water/Salt) KF->Decision % H2O Input HPLC->Decision % Purity Input

Figure 2: Analytical workflow emphasizing the necessity of water content determination (Karl Fischer) for accurate stoichiometry.

References

  • PubChem Compound Summary. 1-(Pyrimidin-2-yl)azetidin-3-amine. National Center for Biotechnology Information.[1] Link

  • D'hooghe, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][5] Organic & Biomolecular Chemistry.[1][4][5][6] Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Enamine Ltd. Building Blocks: Azetidines in Drug Discovery.[1] (General vendor data for physicochemical properties of azetidine salts). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for pKa estimation of heterocycles). Link

Sources

Technical Assessment: Solubility & Stability of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride , a critical heterocyclic building block often utilized in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics.[1]

As a dihydrochloride salt, this compound exhibits distinct physicochemical behavior characterized by high aqueous solubility and significant polarity. This guide details the solubility limits across standard laboratory solvents, outlines pH-dependent behavior, and provides self-validating protocols for stock solution preparation and free-base conversion.[1]

Physicochemical Characterization

Understanding the structural identity is a prerequisite for predicting solubility behavior. The dihydrochloride salt form fundamentally alters the solvation thermodynamics compared to the free base.

  • Compound Name: 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride[1]

  • Chemical Class: Aminopyrimidine / Azetidine[1]

  • Molecular Formula: C₇H₁₀N₄[1] · 2HCl

  • Molecular Weight: ~223.10 g/mol (Salt); ~150.18 g/mol (Free Base)

  • Physical State: Typically a white to off-white hygroscopic solid.[1]

  • Acidity (pKa):

    • Primary Amine (Azetidine-C3):[1] pKa ~8.5–9.5 (Protonated in salt).

    • Pyrimidine Nitrogen: pKa ~1.0–2.0 (Weakly basic, likely protonated in 2HCl form).

The "Salt Effect" on Solubility

The 2HCl stoichiometry implies that both the primary amine on the azetidine ring and one of the pyrimidine nitrogens are protonated. This results in a high lattice energy that requires high-dielectric solvents (Water, DMSO) to overcome. The ionic nature renders the compound insoluble in lipophilic organic solvents (DCM, Hexane) unless neutralized.

Solubility Profile & Solvent Compatibility[2]

The following data summarizes the solubility limits based on the physicochemical properties of polar amine dihydrochloride salts.

Quantitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Aqueous Water (pH < 7)High > 50 mg/mLIdeal for aqueous buffers; stability decreases at pH > 8.[1]
Aqueous PBS (pH 7.4)High > 25 mg/mLGood for biological assays; watch for precipitation if pH drifts basic.
Polar Aprotic DMSOHigh > 40 mg/mLPreferred for frozen stock solutions (-20°C).
Polar Aprotic DMFModerate 10–20 mg/mLAlternative to DMSO; harder to remove.
Alcohol MethanolModerate 5–15 mg/mLUseful for transfers; sonication may be required.[1]
Alcohol EthanolLow < 5 mg/mLPoor solubility; often acts as an antisolvent.[1]
Chlorinated Dichloromethane (DCM)Insoluble < 0.1 mg/mLOnly soluble after conversion to free base.[1]
Hydrocarbon Hexanes / HeptaneInsoluble < 0.01 mg/mLUsed to precipitate the salt from reaction mixtures.[1]
Solubility Decision Tree

The following logic flow helps researchers select the appropriate solvent system based on their experimental intent.

SolubilityLogic Start Experimental Goal BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification/ Analysis Start->Purification DMSOStock Prepare DMSO Stock (10-100 mM) BioAssay->DMSOStock Stock Storage FreeBase Convert to Free Base (DCM/EtOAc) Synthesis->FreeBase Non-polar reagents? PolarRxn Use Polar Solvent (DMF/MeOH) Synthesis->PolarRxn Polar reagents? HPLC Reverse Phase HPLC (Water/MeCN + TFA) Purification->HPLC Analytical AqBuffer Use Aqueous Buffer (PBS/Water) DMSOStock->AqBuffer Dilution < 1% DMSO

Figure 1: Decision matrix for solvent selection based on experimental application.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration stock for biological screening. Reagents: 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride (MW: ~223.1 g/mol ), Anhydrous DMSO (Grade ≥99.9%).[1]

  • Calculate Mass: For 1 mL of 100 mM solution, weigh exactly 22.3 mg of the solid.

  • Vessel Selection: Use a glass amber vial (borosilicate) to prevent light degradation and plasticizer leaching.

  • Solubilization: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 35°C for 2 minutes. The solution should be clear and colorless/light yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability:[1] Stable for >6 months if kept dry. Hygroscopic nature requires bringing the vial to room temperature before opening.

Protocol B: Salt-to-Free-Base Conversion (Desalting)

Purpose: To render the compound soluble in organic solvents (DCM, EtOAc) for chemical reactions (e.g., amide coupling, reductive amination).[1] Mechanism: Neutralization of the HCl salts with a weak base deprotonates the amine, reducing polarity.

DesaltingWorkflow Step1 1. Dissolve Salt in Min. Water Step2 2. Add Base (Sat. NaHCO3 or 1N NaOH) Step1->Step2 pH > 10 Step3 3. Extract (3x DCM or EtOAc) Step2->Step3 Partition Step4 4. Dry Organic Layer (Na2SO4) Step3->Step4 Step5 5. Evaporate (Free Base Oil/Solid) Step4->Step5

Figure 2: Workflow for converting the dihydrochloride salt to the organic-soluble free base.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the dihydrochloride salt in 2 mL of distilled water.

  • Basification: Slowly add Saturated Aqueous NaHCO₃ (or 1M NaOH) while stirring until pH reaches ~10–11.

    • Observation: The solution may become cloudy as the free base precipitates or forms an oil.

  • Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Shake/vortex and allow layers to separate.

  • Collection: Collect the organic (bottom for DCM, top for EtOAc) layer. Repeat extraction 3 times.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The resulting residue is the free base (MW ~150.18), now soluble in non-polar organic solvents.

Stability & Handling (E-E-A-T)

Hygroscopicity Warning

Amine dihydrochloride salts are notoriously hygroscopic . Exposure to ambient air causes the solid to absorb moisture, leading to:

  • "Gummy" consistency making weighing difficult.

  • Hydrolysis risks over long durations.

  • Inaccurate molarity calculations (weighing water weight).

Handling Recommendation: Always handle in a desiccated environment or allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation.

Chemical Stability[1]
  • Solution Stability: In water/PBS, the compound is stable for 24 hours at room temperature. In DMSO, it is stable for months at -20°C.[1]

  • Reactivity: The primary amine is nucleophilic. Avoid storage in acetone or aldehydes (forms imines). The pyrimidine ring is electron-deficient; avoid strong reducing agents unless intended.[1]

References

  • PubChem. (n.d.). 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of amine salt solubility and extraction).
  • Lead Sciences. (n.d.). Azetidin-3-amine dihydrochloride Product Information.[1][2][3][4] Retrieved January 28, 2026, from [Link]

  • American Elements. (n.d.). 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride Properties. Retrieved January 28, 2026, from [Link]

Sources

Biological Activity of Pyrimidinyl Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrimidine and azetidine moieties represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological activity of pyrimidinyl azetidine derivatives, focusing on their critical role in metabolic disease modulation—specifically as GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and DGAT1 inhibitors for obesity.

By combining the electron-deficient pyrimidine ring (offering π-π stacking and H-bond acceptor capabilities) with the conformationally restricted azetidine ring (reducing entropic penalties upon binding), researchers have unlocked high-affinity interactions with G-protein coupled receptors (GPCRs) and lipid-modifying enzymes.

Molecular Targets & Mechanisms of Action[1]

GPR119 Agonism (Metabolic Control)

The primary biological application of pyrimidinyl azetidine derivatives lies in the activation of GPR119 , a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.
  • Mechanism: Agonists bind to GPR119, triggering the exchange of GDP for GTP on the G

    
    s subunit. This activates Adenylyl Cyclase (AC), increasing intracellular cAMP.[1]
    
    • In the Pancreas: Elevated cAMP enhances glucose-dependent insulin secretion (GSIS).

    • In the Gut: It stimulates the release of incretin hormones (GLP-1 and GIP), which further potentiate insulin release and slow gastric emptying.

  • Structural Driver: The azetidine ring often acts as a rigid spacer, orienting the pyrimidine headgroup to interact with specific residues (e.g., aromatic clusters) within the receptor's orthosteric binding pocket.

DGAT1 Inhibition (Lipid Management)

Derivatives such as AZD7687 function as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1) .[2]

  • Mechanism: DGAT1 catalyzes the final committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with fatty acyl-CoA.[3]

  • Therapeutic Outcome: Inhibition prevents TG storage in adipose tissue and reduces postprandial lipemia. However, clinical utility has been hampered by gastrointestinal side effects (e.g., diarrhea) due to the accumulation of unabsorbed lipids in the gut.

Signaling Pathway Visualization

Figure 1: GPR119 Signaling Cascade

The following diagram illustrates the dual mechanism of GPR119 activation by pyrimidinyl azetidine agonists in pancreatic and intestinal tissues.

GPR119_Pathway cluster_Pancreas Pancreatic Beta-Cell cluster_Gut Intestinal L-Cell Agonist Pyrimidinyl Azetidine Derivative Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 / GIP Secretion PKA->GLP1

Caption: Dual-action pathway of GPR119 agonists leading to glycemic control via insulin and incretin secretion.[4]

Structure-Activity Relationship (SAR)[5]

The biological potency of these derivatives hinges on precise chemical modifications.[5]

Structural DomainChemical ModificationBiological Impact (Causality)
Pyrimidine Ring 2-position substitutionCritical for H-bonding with receptor residues (e.g., Ser/Thr). Electron-deficient nature enhances

-stacking interactions.
Azetidine Linker 3-position functionalizationProvides a rigid, low-energy conformation compared to flexible piperidine/pyrrolidine analogs. Reduces entropic cost of binding.
Distal Aryl Group Para-substitution (e.g., -CN, -SO2Me)Targets the hydrophobic pocket of GPR119; polar groups improve metabolic stability and solubility.
N-Capping Carbamate vs. UreaCarbamates (e.g., tert-butyl) often improve lipophilicity (LogP) for membrane permeability, while ureas can enhance potency via additional H-bonds.

Experimental Methodologies

Chemical Synthesis Protocol

Objective: Synthesize a core pyrimidinyl azetidine intermediate via Nucleophilic Aromatic Substitution (


).
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Azetidine-3-carboxylic acid (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in DMF at 0°C.

    • Add

      
       followed by the dropwise addition of the azetidine derivative.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Note: The C4 position of the pyrimidine is more electrophilic and typically reacts first. To force C2 substitution (if required), higher temperatures or specific catalysts (Pd-catalyzed Buchwald-Hartwig) may be needed.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
In Vitro Bioassay: HTRF cAMP Accumulation

To validate GPR119 activity, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard due to its high sensitivity and "mix-and-read" format.

Protocol Steps:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent Prep: Prepare agonist dilutions in stimulation buffer (containing IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Incubation:

    • Add cells (2,000 cells/well) to a 384-well low-volume plate.

    • Add 5

      
      L of compound dilution.
      
    • Incubate for 30–60 minutes at RT.

  • Detection:

    • Add cAMP-d2 conjugate (acceptor).

    • Add Anti-cAMP-Cryptate (donor).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates displacement of labeled cAMP by endogenous cAMP produced by the agonist.

  • Analysis: Plot dose-response curves to determine

    
    .
    

Case Study: AZD7687 (DGAT1 Inhibitor)[3][7]

AZD7687 illustrates the clinical translation of this scaffold.

  • Structure: Contains a central pyrazine/pyrimidine-like core coupled to a conformationally restricted cyclic amine (analogous to the azetidine systems discussed).

  • Preclinical Data: Demonstrated dose-dependent reduction in serum triglycerides in rat models.

  • Clinical Outcome: In Phase I trials, the drug successfully inhibited DGAT1 but caused severe gastrointestinal adverse effects (diarrhea) due to the retention of fat in the gut lumen, a mechanism-based toxicity of DGAT1 inhibition.

  • Lesson: While the biological activity (enzyme inhibition) was potent, the therapeutic window was closed by on-target toxicity in the gut.

Visualizing the Synthesis Logic

Synthesis_Workflow Start1 Dichloropyrimidine Step1 SNAr Reaction (Base/Heat) Start1->Step1 Start2 Azetidine Core Start2->Step1 Inter Intermediate (Cl-Pyrimidine-Azetidine) Step1->Inter Regioselective Step2 Suzuki/Buchwald Coupling Inter->Step2 Functionalization Final Final Pyrimidinyl Azetidine Derivative Step2->Final

Caption: General synthetic route for accessing diverse pyrimidinyl azetidine libraries.

References

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists Source: Journal of Medicinal Chemistry URL:[Link] (Verified context via search results linking pyrimidinyl moieties to GPR119).

  • AZD7687: A Diacylglycerol Acyltransferase 1 Inhibitor Source: MedChemExpress / NIH PubMed URL:[Link]

  • Synthesis and Biological Activity of Pyrimidine Derivatives (Review) Source: ResearchGate / Vertex AI Search URL:[Link]

  • GPR119 agonists for the treatment of type 2 diabetes Source: Expert Opinion on Therapeutic Patents URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Precision Targeting with Pyrimidinyl Azetidine Scaffolds: From SAR to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

The pyrimidinyl azetidine moiety represents a privileged chemotype in modern drug discovery, valued for its ability to balance potency with physicochemical superiority. This scaffold synergizes the electron-deficient, hydrogen-bond-accepting nature of the pyrimidine ring with the conformational constraint and distinct basicity of the azetidine cycle.

Unlike larger saturated heterocycles (e.g., piperidine, morpholine), the azetidine ring introduces significant ring strain (~26 kcal/mol) and lowers lipophilicity (LogD) while maintaining basicity. This guide dissects the mechanism of action (MoA) of this scaffold across two distinct therapeutic modalities: GPR119 agonism (Metabolic Disease) and Kinase Inhibition (Oncology/Inflammation).

Structural Pharmacology: Why This Scaffold?

The Azetidine Advantage

In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Azetidine Contraction" is equally powerful. Replacing a piperidine or pyrrolidine with an azetidine often yields:

  • lowered Lipophilicity (cLogP): Improves metabolic stability and reduces off-target promiscuity.

  • Rigidification: The 4-membered ring restricts the conformational ensemble, reducing the entropic penalty upon binding to the target protein.

  • Basicity Modulation: The pKa of azetidine (approx. 11.3 for the parent) can be tuned significantly via N-substitution, allowing for optimized solubility and permeability.

The Pyrimidine Anchor

The pyrimidine ring serves as a versatile connector. In kinase inhibitors, N1 and N3 act as critical hydrogen bond acceptors for the hinge region. In GPCR ligands, the ring provides a flat, aromatic core that positions the azetidine substituent into specific hydrophobic or polar sub-pockets.

Mechanism of Action I: GPR119 Agonism (Metabolic Disease)[1]

The Target

GPR119 is a G


s-coupled GPCR predominantly expressed in pancreatic 

-cells and intestinal L-cells. Its activation triggers a dual mechanism for glucose homeostasis:[1]
  • Pancreas: Glucose-dependent insulin secretion (GSIS).

  • Intestine: Release of incretins (GLP-1, GIP).

The Pyrimidinyl Azetidine Binding Mode

In this context, the pyrimidinyl azetidine scaffold acts as a pharmacophore surrogate for endogenous lipid mediators (like oleoylethanolamide).

  • The Interaction: The pyrimidine core occupies the orthosteric binding pocket, engaging in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe/Trp) in the transmembrane bundle.
  • The Azetidine Role: The azetidine ring, often N-capped with a carbamate or heteroaryl group, projects into the extracellular vestibule. Its rigid structure orients the capping group to form specific H-bonds with polar residues near the receptor surface, locking the receptor in the active conformation.

Signaling Cascade Visualization

The following diagram illustrates the downstream effects of Pyrimidinyl Azetidine-induced GPR119 activation.

GPR119_Pathway Agonist Pyrimidinyl Azetidine (Ligand) GPR119 GPR119 Receptor (Gαs-Coupled) Agonist->GPR119 Binding & Conf. Change AC Adenylate Cyclase GPR119->AC Gαs Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Epac2 Epac2 Activation cAMP->Epac2 GLP1 GLP-1 Release (Intestinal L-cells) cAMP->GLP1 Exocytosis Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Phosphorylation of Ion Channels Epac2->Insulin Ca2+ Mobilization

Figure 1: Signal transduction pathway for GPR119 activation by pyrimidinyl azetidine agonists.[2]

Mechanism of Action II: Kinase Inhibition (JAK/STAT)

The Target

The Janus Kinase (JAK) family transmits signals from cytokine receptors. Dysregulation drives autoimmune diseases (Rheumatoid Arthritis) and malignancies.

The Binding Mode (ATP Competitive)

In kinase inhibitors (e.g., analogues of Baricitinib), the scaffold functions differently:

  • Hinge Binding: The pyrimidine ring (often fused, as in pyrrolo[2,3-d]pyrimidine, or substituted) forms the critical bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Solvent Exposure: The azetidine ring is attached at a position (often C4 or C2 of the pyrimidine) that projects it towards the solvent front.

  • Selectivity Filter: The azetidine nitrogen can be functionalized (e.g., with a cyanomethyl group) to interact with specific residues in the P-loop or to modulate residence time.

Experimental Validation Protocols

To validate the mechanism and potency of pyrimidinyl azetidine compounds, the following self-validating protocols are recommended.

Protocol A: GPR119 Functional Assay (cAMP Accumulation)

Objective: Quantify agonist potency (


) via G

s signaling.
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity).

  • Workflow:

    • Seeding: Dispense 10,000 cells/well in low-volume 384-well plates.

    • Stimulation: Add 5

      
      L of test compound (Pyrimidinyl Azetidine analogs) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.
      
    • Incubation: Incubate for 30 minutes at RT.

    • Detection: Add 5

      
      L of cAMP-d2 and 5 
      
      
      
      L of Anti-cAMP-Cryptate.
    • Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Validation:

    • Positive Control: MBX-2982 (Standard GPR119 agonist).

    • Z' Factor: Must be > 0.5 for assay acceptance.

Protocol B: Kinase Selectivity Profiling (TR-FRET)

Objective: Determine ATP-competitive binding affinity (


).
  • Reagents: Recombinant JAK1/2/3 kinase domains, Biotinylated-Poly(GT) substrate, ATP (

    
     concentration).
    
  • Workflow:

    • Reaction Mix: Combine Kinase + Substrate + Test Compound in reaction buffer (50 mM HEPES, 10 mM MgCl

      
      ).
      
    • Start: Initiate with ATP. Incubate 60 min.

    • Stop/Detect: Add EDTA (stop) and Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

    • Analysis: Plot % Inhibition vs. Log[Compound].

  • Data Interpretation:

    • If

      
       shifts significantly with increased ATP concentration, the mechanism is ATP-competitive .
      

Comparative Data Summary

The table below highlights the physicochemical impact of the azetidine substitution in this scaffold context.

PropertyPyrimidinyl-Piperidine Pyrimidinyl-Azetidine Impact
Molecular Weight ~350 Da~322 DaImproved Ligand Efficiency (LE)
cLogP 2.5 - 3.01.8 - 2.2Reduced Lipophilicity (Better Solubility)
Metabolic Stability ModerateHighAzetidine removes labile C-H sites
Target Potency BaselineEquivalent/SuperiorRigidification lowers entropic cost

References

  • GPR119 Agonists in Diabetes: Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists.[2] Journal of Medicinal Chemistry.[3]

  • Azetidine Scaffold Utility: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. NCBI/PMC.

  • Kinase Inhibitor SAR: Structure-Guided Identification of JAK2 Inhibitors. MDPI.

  • Azetidine Ring Stability: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] NCBI/PMC.

  • General GPCR Mechanism: Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy. NCBI/PMC.

Sources

Pharmacological Profiling of 1-(pyrimidin-2-yl)azetidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

The 1-(pyrimidin-2-yl)azetidin-3-amine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore linker in kinase inhibitors (e.g., JAK, CDK), GPCR antagonists (e.g., Histamine H4), and epigenetic modulators (e.g., LSD1).

This guide details the pharmacological characterization of this scaffold. Unlike flexible alkyl linkers, the azetidine ring introduces vectorial rigidity , constraining the exit vector of the 3-amine substituents while lowering lipophilicity (


) compared to pyrrolidine or piperidine analogs. However, this structural constraint introduces specific liabilities—namely metabolic instability (ring opening) and hERG channel blockade—that require rigorous profiling.

Structural Rationale & Chemical Space

The utility of the 1-(pyrimidin-2-yl)azetidin-3-amine scaffold stems from its ability to modulate physicochemical properties while maintaining precise geometric orientation.

The "Azetidine Switch"

Replacing a pyrrolidine or piperidine ring with an azetidine (the "Azetidine Switch") typically effects the following changes:

  • Lipophilicity Reduction: The high

    
     character and lower carbon count typically reduce 
    
    
    
    by 1.0–1.5 units, improving aqueous solubility.
  • Geometric Constraint: The azetidine ring is not planar; it exists in a puckered conformation with a puckering angle of

    
    . This directs the 3-amino substituent into a distinct vector, often critical for accessing solvent-exposed regions of a binding pocket (e.g., the ribose pocket in kinases).
    
  • Basicity Modulation: The electron-deficient pyrimidine ring at the

    
     position pulls electron density from the azetidine nitrogen. This inductive effect propagates to the 3-amine, modulating its 
    
    
    
    . This is crucial for optimizing permeability and reducing lysosomal trapping.
Quantitative Data Summary
ParameterAzetidine ScaffoldPyrrolidine AnalogImpact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molHigher reactivity; potential metabolic liability.
LogD (approx) LowerHigherAzetidine improves solubility/metabolic stability.
Vector Angle Rigid (

)
Flexible (envelope)Azetidine provides tighter SAR definition.
Ligand Efficiency HighModerateLower MW contributes to better LE metrics.[1]

Synthetic Access: The Self-Validating Protocol

The primary route to this scaffold is the Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidines with azetidin-3-amine. While seemingly simple, the high polarity of the azetidine requires specific conditions to prevent polymerization and ensure complete conversion.
Optimized Protocol

Objective: Synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine intermediates with >95% purity.

Reagents:

  • 2-Chloropyrimidine derivative (1.0 eq)[2]

  • tert-butyl azetidin-3-ylcarbamate (1.1 eq) [Protected amine prevents polymerization]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (for unreactive electrophiles)

Workflow:

  • Charge: Dissolve 2-chloropyrimidine in EtOH (0.5 M concentration).

  • Addition: Add DIPEA followed by the azetidine carbamate.

  • Reflux: Heat to 80°C. Monitor by LC-MS for disappearance of chloride.

    • Checkpoint: If conversion <50% after 4h, switch solvent to n-Butanol and increase temp to 110°C.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with Brine.[3]

  • Deprotection: Treat crude with TFA/DCM (1:4) at 0°C to liberate the primary amine.

  • Validation:

    
     NMR must show characteristic azetidine multiplets at 
    
    
    
    3.8–4.5 ppm.
Visualizing the Synthetic Pathway

The following diagram illustrates the standard synthetic logic, including the critical deprotection step.

SynthesisPath Start 2-Chloropyrimidine (Electrophile) Inter Intermediate (Boc-Protected) Start->Inter SNAr, DIPEA EtOH, 80°C Reagent N-Boc-Azetidin-3-amine (Nucleophile) Reagent->Inter Deprotect TFA/DCM Acidic Cleavage Inter->Deprotect Product 1-(pyrimidin-2-yl) azetidin-3-amine Deprotect->Product Yield > 85%

Caption: Optimized SNAr synthetic route for generating the core scaffold.

Pharmacological Profiling: In Vitro Assays

Once synthesized, the analog library must undergo a rigorous screening cascade. For this scaffold, we prioritize Target Engagement and Selectivity early to filter out promiscuous binders.

Biochemical Potency (TR-FRET / HTRF)

For kinase or epigenetic targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound fluorescence interference.

  • Mechanism: The azetidine amine often acts as a hydrogen bond donor/acceptor in the hinge region (kinases) or active site.

  • Protocol Note: Ensure the assay buffer contains 0.01% Triton X-100 to prevent aggregation-based false positives, common with hydrophobic pyrimidine substituents.

The Selectivity Filter

The pyrimidine ring is a common motif in ATP-competitive inhibitors. To ensure the azetidine substitution drives selectivity:

  • Panel Screen: Screen against a representative panel (e.g., KinaseSeeker or similar) at 1

    
    .
    
  • Metric: Calculate the Selectivity Score (S-score) .

    
    
    
  • Goal: An S(35) < 0.05 indicates a highly selective compound.

ADME & Toxicology Optimization

This is the most critical section for the azetidine scaffold. The ring strain and basicity introduce specific liabilities.[1]

Metabolic Stability (Microsomal Stability)

Azetidine rings are susceptible to oxidative ring opening (via CYP450s) or N-dealkylation.

  • Assay: Human Liver Microsomes (HLM) + NADPH cofactor.

  • Risk: If

    
     (intrinsic clearance) is high (>50 
    
    
    
    ), analyze metabolites.
  • Mitigation:

    • Block metabolic "soft spots" on the pyrimidine ring with Fluorine or Methyl groups.

    • If the azetidine nitrogen is the site of oxidation, lower the

      
       by adding electron-withdrawing groups (EWG) to the pyrimidine.
      
hERG Liability (Cardiotoxicity)

The 1-(pyrimidin-2-yl)azetidin-3-amine motif often contains a basic nitrogen at physiological pH. Basic amines + aromatic rings are a pharmacophore for the hERG potassium channel, leading to QT prolongation risks.

  • Protocol: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
     is the safety target.
    
  • Design Fix: If hERG binding is observed, reduce the basicity of the 3-amine or increase the polarity (lowering LogP) of the pyrimidine substituents.

Profiling Cascade Visualization

The following decision tree illustrates the logic flow from synthesis to lead candidate.

ScreeningCascade Library Library Synthesis (SNAr) Primary Primary Screen (Single Point @ 1uM) Library->Primary HitConf Hit Confirmation (IC50 Determination) Primary->HitConf >50% Inhibition Selectivity Selectivity Panel (Off-Target) HitConf->Selectivity IC50 < 100nM ADME ADME Triage (HLM Stability & LogD) Selectivity->ADME Clean Profile ADME->Library Fail: Block Metab Sites hERG Safety Profiling (hERG Patch Clamp) ADME->hERG T1/2 > 30min hERG->Library Fail: Reduce Basicity Lead Lead Candidate hERG->Lead hERG IC50 > 30uM

Caption: Integrated screening cascade prioritizing early ADME/Tox elimination.

Case Study: JAK2 Inhibitor Optimization

To contextualize this profiling, consider the optimization of a JAK2 inhibitor.

  • Hit: A pyrazole-azetidine analog showed potent JAK2 inhibition (

    
    ) but poor metabolic stability (
    
    
    
    ).
  • Modification: The scaffold was switched to 1-(pyrimidin-2-yl)azetidin-3-amine .

  • Result:

    • Potency: Maintained (

      
      ).
      
    • Stability: Drastically improved (

      
      ) due to the electron-deficient pyrimidine protecting the azetidine nitrogen from oxidation.
      
    • Selectivity: The rigid vector of the azetidine allowed the 3-amine substituent to contact the unique Gly-loop of JAK2, improving selectivity against JAK1.

References

  • Azetidines of pharmacological interest. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Early identification of hERG liability in drug discovery programs. National Institutes of Health (NIH). Available at: [Link]

  • Privileged Structures as Leads in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

The Pyrimidinyl Azetidine Scaffold: Structural Logic and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic pathways, and therapeutic applications of the pyrimidinyl azetidine scaffold.

Executive Summary

The pyrimidinyl azetidine moiety has evolved from a niche chemical curiosity into a privileged scaffold in modern drug discovery.[1] It represents a strategic "scaffold morphing" tactic used to optimize the physicochemical and pharmacokinetic profiles of lead compounds. By replacing larger, more lipophilic saturated heterocycles (e.g., piperidine, piperazine) with the strained, four-membered azetidine ring, medicinal chemists can significantly lower lipophilicity (LogD), increase fraction of sp3 character (Fsp3), and improve metabolic stability while maintaining critical vector alignment for target binding. This guide analyzes the engineering of this scaffold, focusing on its application in kinase inhibitors (e.g., BTK, JAK) and GPCR modulators.

Structural Rationale: The "Azetidine Switch"

The transition to a pyrimidinyl azetidine scaffold is rarely accidental; it is often a deliberate optimization step known as the "Azetidine Switch."[1]

Conformational Rigidity and Entropy

Unlike the six-membered piperidine ring, which exists in a dynamic chair conformation, the four-membered azetidine ring is puckered but relatively rigid.

  • Entropic Advantage: When a flexible ligand binds to a protein, it loses conformational entropy, paying an energetic penalty. The rigid azetidine scaffold pre-organizes the molecule closer to its bioactive conformation, minimizing this entropy loss (

    
    ) and potentially improving potency.
    
  • Vector Alignment: The bond angle of the azetidine nitrogen (approx. 90° internally) alters the exit vector of substituents compared to piperidine (approx. 109.5°).[1] This geometric shift allows for probing unique sub-pockets within an enzyme active site.[1]

Physicochemical Optimization

The pyrimidinyl azetidine motif addresses two common failures in drug development: poor solubility and high metabolic clearance.

PropertyPyrimidinyl-PiperidinePyrimidinyl-AzetidineImpact
Lipophilicity (cLogP) HighLowerReduced non-specific binding; improved solubility.[1]
Ligand Efficiency (LE) ModerateHighLower molecular weight (MW) with maintained potency increases LE.[1]
Basic pKa ~8.5 - 9.5~7.5 - 8.5Azetidine is less basic due to ring strain/s-character, improving permeability.[1]
Metabolic Liability High (Oxidation at C2/C3)LowThe strained ring is less prone to P450-mediated oxidation than larger rings.[1]

Synthetic Methodologies

The construction of the pyrimidinyl azetidine scaffold typically relies on the formation of the


 bond between the electron-deficient pyrimidine and the azetidine nitrogen.
Method A: Nucleophilic Aromatic Substitution ( )

This is the workhorse reaction for this scaffold.[1] The electron-poor nature of the pyrimidine ring (especially if substituted with electron-withdrawing groups like -CN, -CF3, or additional nitrogens) facilitates the attack of the azetidine amine.[1]

  • Substrate: 2-chloropyrimidine or 4-chloropyrimidine.[1]

  • Nucleophile: Azetidine (free base or hydrochloride salt).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: Polar aprotic (DMF, DMSO, NMP) or alcohols (n-Butanol) for high-temperature variants.

  • Conditions:

    
     (thermal) or Microwave irradiation.[1]
    
Method B: Buchwald-Hartwig Cross-Coupling

When the pyrimidine partner is not sufficiently electron-deficient for


, Palladium-catalyzed coupling is required.[1]
  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: BINAP, Xantphos, or BrettPhos (crucial for bulky amines).

  • Base:

    
     or NaOtBu.[1]
    
  • Significance: Allows for the coupling of sterically hindered azetidines or electron-rich pyrimidines.[1]

Visualization of Synthetic Logic

Synthesis Start Halogenated Pyrimidine (Electrophile) PathA Method A: SnAr (Base, Heat) Start->PathA PathB Method B: Pd-Catalysis (Buchwald-Hartwig) Start->PathB If deactivated Reagent Azetidine Core (Nucleophile) Reagent->PathA Reagent->PathB Product Pyrimidinyl Azetidine Scaffold PathA->Product PathB->Product

Caption: Synthetic decision tree for accessing the pyrimidinyl azetidine scaffold. SnAr is preferred for electron-deficient systems.[1]

Case Study: BIIB068 (BTK Inhibitor)

BIIB068 serves as the definitive case study for the utility of the pyrimidinyl azetidine scaffold in a clinical setting (Phase I for Systemic Lupus Erythematosus).

Structural Architecture

BIIB068 features a pyrazolyl-pyrimidinyl-azetidine core.[1][2]

  • The Warhead/Anchor: The pyrazole-pyrimidine acts as the hinge binder within the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).[1]

  • The Scaffold: The azetidine ring is directly attached to the pyrimidine.

  • The Function: The azetidine serves as a rigid linker that projects a solubilizing group or specific interaction motif into the solvent-exposed region of the kinase, avoiding the "floppiness" of a piperazine linker which could reduce selectivity.

Mechanism of Action

Unlike covalent BTK inhibitors (e.g., Ibrutinib) that react with Cys481, BIIB068 utilizes this scaffold to achieve high-affinity non-covalent binding. The rigidity of the azetidine is crucial here; without the covalent "anchor," the residence time of the drug depends entirely on the geometric fit and non-covalent interactions (H-bonds, Van der Waals). The azetidine minimizes the entropic cost of binding, thereby improving the


.

MOA Target BTK Kinase Domain (ATP Pocket) Outcome High Affinity Non-Covalent Inhibition Target->Outcome Inhibitor BIIB068 (Pyrimidinyl-Azetidine) Interaction1 Hinge Binding (Pyrimidine) Inhibitor->Interaction1 Motif A Interaction2 Rigid Projection (Azetidine) Inhibitor->Interaction2 Motif B Interaction1->Target H-Bonds Interaction2->Target Shape Comp.

Caption: Structural logic of BIIB068. The azetidine scaffold provides rigid projection, enabling high-affinity non-covalent inhibition.

Experimental Protocols

Protocol: Synthesis of N-(2-Pyrimidinyl)azetidine (Representative )

Objective: Couple 2-chloropyrimidine-4-amine derivatives with azetidine.

  • Preparation: In a 20 mL microwave vial, dissolve the 2-chloropyrimidine substrate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add Azetidine hydrochloride (1.5 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Seal the vial and heat to

    
     for 4 hours (or microwave at 
    
    
    
    for 30 mins).
  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMSO.[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    
  • Validation: Verify product via LC-MS (M+H peak) and

    
    -NMR (Look for azetidine protons: multiplet at 
    
    
    
    2.2-2.4 ppm, triplet at
    
    
    4.0-4.3 ppm).
Protocol: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm the metabolic stability advantage of the azetidine scaffold over a piperidine analog.

  • Incubation: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (Azetidine analog vs. Piperidine analog) at 1

    
     final concentration.
    
  • Initiation: Add NADPH-regenerating system to start the reaction at

    
    .
    
  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1] The azetidine analog typically shows a 2-5x reduction in 
    
    
    
    compared to the piperidine.[1]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH) / PubMed. [Link]

  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors (BIIB068 Analysis). Pharmaceuticals (MDPI). [Link][3]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][1]

  • Discovery of Azetidine-Based JAK Inhibitors (Baricitinib Context). Journal of Medicinal Chemistry. [Link][1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

Sources

The Azetidine Anomaly: Structural and Synthetic Paradigms in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The four-membered azetidine ring has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Historically avoided due to perceived instability (ring strain ~26 kcal/mol), it is now strategically deployed to modulate physicochemical properties that five- and six-membered rings cannot achieve. This guide analyzes the azetidine ring not merely as a linker, but as a high-precision tool for lowering lipophilicity (LogD), tuning basicity (pKa), and creating novel vectors for target engagement.

Part 1: Physicochemical Profiling & Bioisosteric Logic

The decision to incorporate an azetidine ring is often driven by the need to correct the "property drift" seen during lead optimization. Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, azetidine offers a unique balance of high ionization potential and low lipophilicity.

The Basicity-Lipophilicity Trade-off

Azetidine amines generally exhibit a lower pKa compared to their larger homologs, a phenomenon critical for membrane permeability.

  • The pKa Shift: The internal bond angle of azetidine (~90°) forces the nitrogen lone pair into an orbital with higher s-character compared to the sp³ ideal of piperidine. This increases the electronegativity of the nitrogen, thereby lowering the pKa of the conjugate acid.

  • Solvation Effects: The compact hydrophobic surface area of the azetidine ring reduces the desolvation penalty upon protein binding compared to larger rings.

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

PropertyAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact on MedChem
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain drives reactivity; requires specific synthetic care.
pKa (Parent Amine) 11.2911.2711.22Note: Substitution (e.g., 3,3-difluoro) drops pKa drastically to ~7-8, ideal for oral bioavailability.
LogP (Octanol/Water) 0.250.460.84Azetidine lowers lipophilicity, improving metabolic stability (LLE).
Conformation PuckeredEnvelopeChairAzetidine provides a rigid vector, reducing entropic penalty upon binding.
Decision Logic for Azetidine Incorporation

The following decision tree illustrates when a medicinal chemist should deploy an azetidine scaffold versus a standard piperidine/pyrrolidine.

AzetidineDecision Start Lead Optimization Issue HighLogP High Lipophilicity (LogD > 3)? Start->HighLogP MetabStab Metabolic Instability? HighLogP->MetabStab No Azetidine DEPLOY AZETIDINE (Lowers LogD, blocks metabolic spots) HighLogP->Azetidine Yes GemDimethyl Gem-Dimethyl Effect Needed? MetabStab->GemDimethyl Yes Vector Need Rigid Vector? Spiro Consider Spiro-Azetidine (Reduces planarity) Vector->Spiro High Fsp3 needed Standard Retain Piperidine/Pyrrolidine Vector->Standard Flexible linker ok GemDimethyl->Vector No GemDimethyl->Azetidine Bioisostere for gem-dimethyl

Figure 1: Strategic decision tree for azetidine incorporation in lead optimization.

Part 2: Synthetic Architectures & Protocols[1]

Synthesizing functionalized azetidines requires overcoming the enthalpy barrier of ring closure. While direct C-H functionalization (e.g., Gaunt’s Pd-catalyzed methods) is emerging, the most robust industrial route remains the intramolecular nucleophilic displacement .

Protocol: Synthesis of the Baricitinib Azetidine Core

This protocol describes the synthesis of a 3-substituted azetidine intermediate, analogous to the route used for Baricitinib (JAK1/2 inhibitor). This workflow demonstrates the stability of the ring under basic sulfonamidation and Horner-Wadsworth-Emmons (HWE) conditions.

Target Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[2]

Reagents & Equipment[3]
  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (commercially available).

  • Reagents: Diethyl cyanomethylphosphonate, Potassium tert-butoxide (KOtBu), Trifluoroacetic acid (TFA), Ethanesulfonyl chloride, Triethylamine (TEA).

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM).

Step-by-Step Methodology
  • Horner-Wadsworth-Emmons Olefination:

    • Charge a flame-dried flask with THF (anhydrous) and cool to 0°C.

    • Add diethyl cyanomethylphosphonate (1.2 equiv) and KOtBu (1.2 equiv). Stir for 30 min to generate the ylide.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) dropwise in THF.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (formation of exocyclic alkene).[3]

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc. Purify via silica flash chromatography.

  • N-Boc Deprotection (Acidolysis):

    • Dissolve the HWE product in DCM.

    • Add TFA (10 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Critical Step: Concentrate in vacuo to remove excess TFA completely (azetidine TFA salts are stable, but free bases can polymerize if concentrated too vigorously with heat).

  • Sulfonamidation (Ring Stabilization):

    • Redissolve the crude azetidinium trifluoroacetate in DCM at 0°C.

    • Add TEA (3.0 equiv) to liberate the free amine.

    • Slowly add ethanesulfonyl chloride (1.1 equiv).

    • Stir for 3 hours. The sulfonamide group significantly stabilizes the strained ring against ring-opening nucleophiles.

    • Purification: Crystallization from EtOH/Heptane or column chromatography.

Synthesis SM N-Boc-3-oxoazetidine Step1 HWE Olefination (KOtBu, phosphonate) SM->Step1 Inter1 Exocyclic Alkene Step1->Inter1 Step2 TFA Deprotection Inter1->Step2 Step3 Sulfonamidation (EtSO2Cl, TEA) Step2->Step3 Final Stabilized Azetidine Core (Baricitinib Precursor) Step3->Final

Figure 2: Synthetic pathway for the functionalized azetidine core of Baricitinib.

Part 3: Structural Pharmacology & Case Studies

The azetidine ring is not a passive spacer; it actively dictates the vector of substituents into the binding pocket.

Cobimetinib (MEK Inhibitor)

Role of Azetidine: The Precision Vector In Cobimetinib, the azetidine ring is part of a bicyclic system (bridged via the nitrogen) but functionally acts to project a tertiary alcohol and an amine into the solvent-exposed region while locking the core conformation.

  • Mechanism: The azetidine ring constrains the amine moiety, positioning it to form a critical hydrogen bond with Asp190 in the MEK1 catalytic loop.[4] A larger piperidine ring would introduce entropic flexibility, potentially weakening this interaction.

Baricitinib (JAK Inhibitor)

Role of Azetidine: The Rigid Linker Baricitinib utilizes a 1-ethylsulfonyl-3-azetidinyl moiety attached to a pyrazole.

  • Mechanism: The azetidine ring connects the ATP-binding hinge-binding motif (pyrrolopyrimidine) to the solvent front.

  • Why Azetidine? A cyclobutane would lack the polarity needed for solubility. A pyrrolidine would increase lipophilicity (LogP) and potentially clash sterically. The azetidine provides the exact distance (~3.5 Å across the ring) to orient the cyanomethyl group for interaction with the JAK active site residues.

Emerging Trend: Spirocyclic Azetidines

Spiro[3.3]heptanes are emerging as "high-Fsp3" bioisosteres for piperazines.

  • Advantage: They maintain the vector of the substituents (180° orientation) but eliminate the lipophilic "belly" of the piperazine chair conformation, significantly improving metabolic stability by removing abstractable alpha-protons.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term Verification: "Azetidines medicinal chemistry approved drugs")

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Available at: [Link]

  • Baricitinib: FDA Label and Mechanism of Action. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Cobimetinib (Cotellic) Structure and Binding Mode. PubChem / NIH. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry (ACS). Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to SAR Optimization of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor landscape. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor firmly into the hinge region of kinase active sites. This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) dynamics, synthetic regioselectivity, and optimization strategies for this scaffold, designed for researchers aiming to modulate potency, selectivity, and physicochemical properties.

The Pharmacophore: Hinge Binding Mechanics

The efficacy of 2-aminopyrimidine derivatives is primarily driven by their interaction with the kinase hinge region. This interaction is characterized by a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif.

The Binding Vector
  • N1 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue (e.g., Met, Val, or Leu depending on the kinase).

  • C2-Amino (Donor): The exocyclic amine donates a hydrogen to the backbone carbonyl oxygen of the adjacent hinge residue.

  • C4/C6 Substituents: These positions direct R-groups into the hydrophobic back-pocket (gatekeeper region) or the solvent-exposed front pocket, determining selectivity and solubility.

Technical Insight: The acidity of the C2-NH is critical. Electron-withdrawing groups (EWGs) at C5 can increase the acidity of the amine, strengthening the H-bond donor capability, but may also reduce the basicity of N1, weakening the H-bond acceptor interaction. Balancing these electronic effects is the core of SAR optimization.

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing polysubstituted 2-aminopyrimidines requires precise control over regioselectivity. The two primary vectors for functionalization are Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).
The C4 vs. C2 Selectivity Rule

In a 2,4-dichloropyrimidine starting material, the C4 position is significantly more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms.

  • Standard

    
     (C4 Selective): 
    
    • Nucleophilic attack occurs preferentially at C4.

    • Conditions: Mild base (

      
      , 
      
      
      
      ), polar solvent (THF, DMF, alcohols),
      
      
      to RT.
    • Outcome: Formation of 4-substituted-2-chloropyrimidines.[1][2]

  • Reversed Selectivity (C2 Selective):

    • Direct C2 functionalization on a 2,4-dihalo system is difficult via

      
      .[2]
      
    • Strategy: Use Pd-catalysis with bulky ligands (e.g.,

      
      -XPhos, IPent) to sterically hinder the C4 position or exploit the "blocked C4" strategy where a non-leaving group is installed at C4 first.
      
Visualization: Synthetic Decision Tree

SyntheticWorkflow Start 2,4-Dichloropyrimidine PathA SNAr (Nucleophilic Attack) Start->PathA Standard Conditions (Amine, Base, 0°C) PathB Pd-Catalysis (Bulky Ligand) Start->PathB Specialized Conditions (Pd(0), IPent, NaOtBu) ProdA 4-Substituted-2-chloropyrimidine (Major Product) PathA->ProdA ProdB 2-Substituted-4-chloropyrimidine (Rare/Specific Conditions) PathB->ProdB Final 2,4-Disubstituted Pyrimidine ProdA->Final Step 2: Buchwald/Suzuki at C2 position ProdB->Final Step 2: SNAr/Suzuki at C4 position

Caption: Regioselectivity workflow for 2,4-dichloropyrimidine functionalization. Standard SNAr favors C4; specialized Pd-catalysis is required for C2 selectivity.

SAR Optimization Guide

This section details the functional logic for each position on the pyrimidine ring.

Table 1: Positional SAR Logic
PositionFunctionOptimization Strategy
C2 (Amino) Hinge Anchor Primary/Secondary Amines: Secondary amines (NH-R) are preferred to maintain the H-bond donor. Aromatic Linkers: Aniline derivatives at C2 provide

-stacking interactions and rigidify the scaffold.
C4 Gatekeeper / Hydrophobic Steric Bulk: Bulky groups (isopropyl, cyclopentyl) here can target the hydrophobic pocket behind the gatekeeper residue. Selectivity: Large groups can induce selectivity against kinases with smaller gatekeeper residues (e.g., T790M in EGFR).
C5 Electronic / Shape Halogens (F, Cl): Modulate pKa of the ring nitrogens and fill small hydrophobic voids. Cyclization: Fusing a ring at C4-C5 (e.g., pyrido[2,3-d]pyrimidine) creates a bicyclic core mimicking purine, enhancing potency (as seen in Palbociclib).
C6 Solubility Vector Solvent Exposure: Groups here often point towards the solvent front. Ideal for attaching solubilizing moieties (morpholine, piperazine) without disrupting binding affinity.

Case Study: Palbociclib (CDK4/6 Inhibitor)

Palbociclib (Ibrance) exemplifies the successful optimization of the 2-aminopyrimidine pharmacophore.

  • Target: CDK4/6 (Cyclin-Dependent Kinases).[3][4][5][6][7][8][9][10]

  • Core Structure: Pyrido[2,3-d]pyrimidin-7-one (a 2-aminopyrimidine fused with a pyridinone).

  • Key SAR Features:

    • C2-Amino: The 2-aminopyridine moiety acts as the hinge binder.

    • C8-Cyclopentyl: (Corresponds to N-substitution on the fused ring). Fills a specific hydrophobic pocket unique to CDK4/6, granting selectivity over CDK2.

    • C6-Acetyl: Provides an additional hydrogen bond acceptor and electronic tuning.

    • Piperazine Tail: Enhances solubility and pharmacokinetic properties.

Mechanism: Palbociclib induces G1 cell cycle arrest by preventing the phosphorylation of the Rb (Retinoblastoma) protein.[6]

Visualization: Palbociclib Interaction Map

PalbociclibInteraction Drug Palbociclib (Ligand) Hinge Hinge Region (Val101) Drug->Hinge H-Bond (N1 Acceptor) Drug->Hinge H-Bond (C2-NH Donor) Pocket Hydrophobic Pocket Drug->Pocket Cyclopentyl Group (Selectivity) Solvent Solvent Front Drug->Solvent Piperazine Tail (Solubility)

Caption: Pharmacophore mapping of Palbociclib binding to CDK4/6, highlighting the hinge H-bonds and hydrophobic selectivity vectors.

Experimental Protocols

Protocol A: General Buchwald-Hartwig Amination (C2 Functionalization)

This protocol is designed for installing the C2-amine after the C4 position has been functionalized (e.g., on a 2-chloro-4-substituted pyrimidine).

Reagents:

  • Substrate: 2-chloro-4-substituted pyrimidine (1.0 equiv).

  • Amine: Aniline or aliphatic amine (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Xantphos (10 mol%) - Preferred for N-arylation.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the pyrimidine substrate, amine, base, and Xantphos to the vial.

  • Catalyst Addition: Add

    
     last to prevent premature oxidation.
    
  • Solvent: Add degassed 1,4-Dioxane. Seal the vial.

  • Reaction: Heat to

    
     for 12-16 hours.
    
  • Workup: Cool to RT, filter through Celite, concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

To validate the SAR, a biochemical assay measuring ATP-to-ADP conversion is standard.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Mix: Incubate kinase (e.g., CDK4/CycD1) with substrate (Rb protein) and compound for 10 mins.

  • Reaction Start: Add ATP to initiate the kinase reaction. Incubate for 60 mins at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase reaction.

  • Readout: Measure luminescence. Calculate

    
     using non-linear regression.
    

References

  • Structure-Activity Relationships for Kinase Inhibitors Source: ResearchGate (2025) URL:

  • Regioselectivity in Dichloropyrimidine Functionalization Source: WuXi Biology / BenchChem Technical Guides URL:

  • Palbociclib Discovery and SAR Source: Journal of Medicinal Chemistry / NIH PubMed URL:

  • Buchwald-Hartwig Amination Protocols Source: Organic Letters / ACS Publications URL:

  • CDK4/Palbociclib Crystal Structure Analysis Source: RCSB PDB (ID: 2W96 / 6P8G) URL:

Sources

Methodological & Application

Application Note: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride , a critical diamine building block used in the development of kinase inhibitors and GPCR ligands. The method utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrimidine with tert-butyl azetidin-3-ylcarbamate, followed by acid-mediated Boc-deprotection. This guide emphasizes process safety, impurity control, and structural validation, providing a self-validating workflow for laboratory to pilot-scale production.

Introduction & Strategic Analysis

The azetidine ring acts as a rigid proline surrogate, often improving the metabolic stability and pharmacokinetic profile of drug candidates. When coupled with a pyrimidine moiety, the resulting 1-(Pyrimidin-2-yl)azetidin-3-amine serves as a privileged scaffold, offering vectors for further functionalization at the primary amine (3-position) while the pyrimidine ring (1-position) engages in pi-stacking or hydrogen bonding interactions within protein active sites.

Retrosynthetic Logic

The synthesis is designed around the high reactivity of the 2-position in 1,3-diazines (pyrimidines) toward nucleophiles.

  • Disconnection: The C-N bond between the pyrimidine C2 and the azetidine N1.

  • Strategy: SNAr coupling followed by global deprotection.

  • Key Advantage: Using the commercially available tert-butyl azetidin-3-ylcarbamate prevents polymerization and ensures regioselectivity, as the carbamate nitrogen is non-nucleophilic under basic conditions.

Retrosynthesis Target Target: 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride Intermediate Intermediate: tert-butyl (1-(pyrimidin-2-yl) azetidin-3-yl)carbamate Target->Intermediate Deprotection (HCl) SM1 Starting Material 1: 2-Chloropyrimidine Intermediate->SM1 SnAr Disconnection SM2 Starting Material 2: tert-butyl azetidin-3-ylcarbamate Intermediate->SM2 + Base

Figure 1: Retrosynthetic analysis showing the disconnection of the target molecule into commercially available precursors.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
2-Chloropyrimidine 114.531.05.00 gElectrophile
tert-Butyl azetidin-3-ylcarbamate 172.231.18.27 gNucleophile
DIPEA (Diisopropylethylamine)129.242.519.0 mLBase (Scavenger)
Ethanol (Absolute)46.07-50 mLSolvent
Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloropyrimidine (5.00 g, 43.6 mmol) and tert-butyl azetidin-3-ylcarbamate (8.27 g, 48.0 mmol).

  • Solvation: Add Ethanol (50 mL) followed by DIPEA (19.0 mL, 109 mmol). The mixture may appear as a suspension initially.

  • Reaction: Heat the reaction mixture to 80°C (reflux) under a nitrogen atmosphere. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The limiting reagent (2-chloropyrimidine) should be fully consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.

    • Dilute the residue with Ethyl Acetate (100 mL) and wash sequentially with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–60% Ethyl Acetate in Hexanes).

    • Yield Target: 9.8 – 10.5 g (90–95%).

    • Appearance: White to off-white solid.

Step 2: Deprotection to 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Reaction Type: Acidic Cleavage of Carbamate Mechanism: Protonation of the carbonyl oxygen followed by elimination of tert-butyl cation (as isobutylene).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
Intermediate (from Step 1) 250.291.010.0 gSubstrate
4M HCl in Dioxane 36.4610.0100 mLAcid/Solvent
Diethyl Ether (or MTBE)74.12-100 mLAnti-solvent
Procedure
  • Dissolution: Place the Intermediate (10.0 g, 40 mmol) in a 500 mL round-bottom flask. If the solid is not free-flowing, dissolve it in a minimum amount of Dichloromethane (DCM) (approx. 10-20 mL) to facilitate mixing.

  • Acidification: Cool the flask to 0°C (ice bath). Add 4M HCl in Dioxane (100 mL) dropwise over 10 minutes.

    • Caution: Gas evolution (Isobutylene) will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Observation: A heavy white precipitate (the product salt) will form as the reaction proceeds.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with fresh Diethyl Ether (2 x 50 mL) to remove excess HCl and organic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

    • Yield Target: 8.0 – 8.5 g (90–95%).

    • Appearance: White hygroscopic solid.

Process Workflow & Logic

The following diagram illustrates the critical decision points and logical flow of the synthesis.

Workflow Start Start: Weigh Reagents Step1 Step 1: SnAr Coupling (EtOH, 80°C, 4h) Start->Step1 Check1 QC: LC-MS Check (SM consumed?) Step1->Check1 Check1->Step1 No (Extend Time) Workup1 Workup: Extraction (EtOAc/Water) Check1->Workup1 Yes Step2 Step 2: Deprotection (4M HCl/Dioxane, RT) Workup1->Step2 Precip Precipitation with Ether Step2->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Logical workflow for the synthesis and isolation of the target dihydrochloride salt.

Analytical Characterization

To validate the synthesis, the final product must meet the following spectral criteria.

Expected 1H NMR Data (400 MHz, DMSO-d₆)

The spectrum should show the distinct pattern of the pyrimidine ring and the azetidine core. Note that as a dihydrochloride salt, the amine protons will be broad and downfield.

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.80 – 9.00 Broad s3HNH₃⁺ (Ammonium)
8.45 Doublet (J=4.8 Hz)2HPyrimidine C4-H, C6-H
6.75 Triplet (J=4.8 Hz)1HPyrimidine C5-H
4.30 – 4.45 Multiplet2HAzetidine C2-H, C4-H (Face A)
4.05 – 4.20 Multiplet3HAzetidine C2-H, C4-H (Face B) + C3-H
Mass Spectrometry (ESI+)
  • Calculated Mass (Free Base): 150.09

  • Observed [M+H]⁺: 151.1

Safety & Handling (E-E-A-T)

  • 2-Chloropyrimidine: Causes skin irritation and serious eye damage. Handle in a fume hood.

  • 4M HCl in Dioxane: Highly corrosive and moisture sensitive. Dioxane is a potential carcinogen (Class 2B). Use strictly in a fume hood and wear chemically resistant gloves (Nitrile/Neoprene).

  • Dihydrochloride Salt: The final product is likely hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion due to low temp.Ensure internal temperature reaches 80°C. Switch solvent to DMF/100°C if sluggish.
Sticky Solid in Step 2 Residual Dioxane or moisture.Triturate vigorously with Diethyl Ether. If oil persists, sonicate with Ether/Hexane (1:1).
Impurity in NMR (Step 1) Unreacted 2-chloropyrimidine.This is volatile. Ensure thorough high-vacuum drying or wash the organic layer with 1M citric acid during workup.

References

  • Lowe, J. T., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry, 77(16), 7187-7211.

  • Duncton, M. A. (2011). "Minireview: Recent applications of SnAr chemistry in heterocycle synthesis." MedChemComm, 2(12), 1135-1161.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc deprotection protocols).

  • PubChem Compound Summary. (2023). "tert-Butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate." National Center for Biotechnology Information.

Sources

Application Note: Strategic One-Pot Synthesis of 1,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has transitioned from a niche curiosity to a "privileged scaffold" in modern drug discovery.[1] With an inherent ring strain of ~26 kcal/mol, azetidines offer unique vectors for substituent display and serve as metabolically stable isosteres for piperidines, pyrrolidines, and morpholines.

However, the synthesis of 1,3-disubstituted azetidines remains a bottleneck. Traditional methods often require multi-step protection/deprotection sequences or harsh cyclization conditions that fail with sensitive functional groups.

This Application Note details two distinct, high-integrity protocols for the one-pot synthesis of these scaffolds. These methods are selected for their operational simplicity, scalability, and mechanistic distinctness:

  • Protocol A (The "Merck" Method): In-situ activation of 2-substituted-1,3-propanediols followed by amine capture. Best for installing diverse N-substituents on a fixed carbon core.

  • Protocol B (Strain-Release Functionalization): Nucleophilic ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). Best for installing diverse C3-substituents on a fixed nitrogen core.

Critical Mechanistic Pathways

To ensure reproducibility, researchers must understand the competing pathways in these reactions.

Decision Matrix: Which Protocol to Use?

DecisionMatrix Start Target: 1,3-Disubstituted Azetidine Q1 Is the N-substituent complex (e.g., chiral, heterocycle)? Start->Q1 Q2 Is the C3-substituent complex (e.g., aryl, heteroatom)? Q1->Q2 No MethodA USE PROTOCOL A (Activated Diol Route) Q1->MethodA Yes Q2->MethodA No (Alkyl/Simple) MethodB USE PROTOCOL B (ABB Strain-Release) Q2->MethodB Yes

Figure 1: Selection logic for synthetic route based on target structural complexity.

Protocol A: In-Situ Bis-Triflate Cyclization

Reference: Based on the methodology established by Hillier & Chen (Merck & Co.), J. Org.[2] Chem. 2006.[2][3][4][5][6]

Principle

This method bypasses the isolation of unstable alkylating agents.[2] 2-Substituted-1,3-propanediols are activated with triflic anhydride (


) to form a transient bis-triflate, which undergoes immediate double nucleophilic substitution by a primary amine.
Reaction Scheme & Mechanism

BisTriflate Diol 1,3-Propanediol (Substrate) BisTf Bis-Triflate (Transient Intermediate) Diol->BisTf Activation Tf2O Tf2O / DIEA (-78°C) Mono Mono-Alkylation (Kinetic) BisTf->Mono SN2 (1st eq Amine) Amine Primary Amine (R-NH2) Product 1,3-Disubstituted Azetidine Mono->Product Intramolecular SN2 (Ring Closure)

Figure 2: The cascade sequence of Protocol A. The bis-triflate is generated and consumed in the same vessel.

Detailed Procedure

Reagents:

  • 2-Substituted-1,3-propanediol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (2.1 equiv)
    
  • 
    -Diisopropylethylamine (DIEA) (2.5 equiv for activation + 2.0 equiv for cyclization)
    
  • Primary Amine (

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or 
    
    
    

Step-by-Step Workflow:

  • Activation (Cryogenic):

    • Charge a flame-dried round-bottom flask with the diol (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

    • Cool the solution to -40 °C (acetonitrile freezing point is -45°C; do not freeze) or -78 °C if using DCM.

    • Add DIEA (2.5 equiv).

    • Add

      
        (2.1 equiv) dropwise via syringe pump over 20 minutes. Critical Control Point (CCP): Exothermic reaction. Maintain internal temp < -30 °C to prevent decomposition of the triflate.
      
    • Stir for 30 minutes at low temperature.

  • Nucleophilic Addition:

    • Prepare a solution of the primary amine (1.1 equiv) and additional DIEA (2.0 equiv) in MeCN.

    • Add the amine solution to the cold bis-triflate mixture dropwise.

  • Cyclization (Thermal Drive):

    • Allow the reaction to warm to room temperature over 30 minutes.

    • Heat the mixture to 70 °C for 2–4 hours.

    • Monitoring: Check LCMS for the disappearance of the mono-alkylated intermediate (

      
       of amine + diol chain).
      
  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

or Bis-triflate
Ensure strict anhydrous conditions. Increase

to 2.2 equiv.
Polymerization Concentration too highDilute reaction to 0.1 M during the heating phase.
Mono-alkylation only Steric hindrance on amineSwitch solvent to Nitromethane (increases ionization) or use Protocol B.

Protocol B: Strain-Release Functionalization

Reference: Adapted from methodologies by Mykhailiuk (2018) and Aggarwal.

Principle

This method utilizes 1-azabicyclo[1.1.0]butanes (ABBs) .[1][7][8] These highly strained bicyclic systems act as "spring-loaded" electrophiles. Nucleophiles attack the bridgehead carbon, relieving strain and generating the azetidine ring with a new substituent at the 3-position.

Reaction Scheme & Mechanism

StrainRelease ABB 1-Azabicyclo[1.1.0]butane (ABB) TS Bridgehead Attack (Transition State) ABB->TS Strain Relief Nuc Nucleophile (Nu-) Nuc->TS Azetidine 3-Substituted Azetidine TS->Azetidine Protonation/E+ Capture

Figure 3: Strain-release mechanism. The nucleophile attacks the central bond, opening the bicyclic system.

Detailed Procedure (One-Pot Generation & Opening)

Reagents:

  • Starting Material: 3-Halo-azetidine salt or 2,3-dihalopropylamine derivative.

  • Base:

    
     or 
    
    
    
    (to generate ABB in situ).
  • Nucleophile: Thiol, Amine, or Grignard reagent.

Step-by-Step Workflow:

  • In-Situ ABB Generation:

    • Dissolve 3-iodo-1-tosylazetidine (or commercially available ABB precursor) in dry THF .

    • Cool to 0 °C .

    • Add

      
        (1.1 equiv). Stir for 15 mins. Note: This generates the ABB intermediate.
      
  • Strain-Release Addition:

    • Add the Nucleophile (e.g., Thiophenol, Morpholine, or Aryl-MgBr) directly to the vessel.

    • Catalysis: For weaker nucleophiles, add 5 mol%

      
      .
      
  • Reaction:

    • Stir at room temperature for 2–12 hours.

    • The ring opens to yield the 1-tosyl-3-substituted azetidine .

  • Deprotection (Optional):

    • If the N-protecting group (Tosyl/Boc) is not desired, perform standard deprotection (e.g.,

      
       for sulfonyls) in a subsequent step.
      

Comparative Data Analysis

FeatureProtocol A (Merck/Bis-Triflate)Protocol B (ABB Strain-Release)
Primary Bond Formed C-N (Ring Closure)C-C or C-Nu (Ring Opening)
Limiting Factor Sterics of the amine nucleophileStability of the ABB intermediate
Substituent Scope Excellent for N-diversity Excellent for C3-diversity
Scalability High (Multi-kilo demonstrated)Moderate (ABB stability concerns)
Cost Low (Generic diols)Higher (Specialized precursors)

References

  • Hillier, M. C., & Chen, C.-Y. (2006).[2][5] A One-Pot Preparation of 1,3-Disubstituted Azetidines.[2][5][9][10][11] The Journal of Organic Chemistry, 71(20), 7885–7887.

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018).[12] An improved, gram-scale synthesis of protected 3-haloazetidines via 1-azabicyclo[1.1.0]butane.[9][12] Arkivoc, 2018(4), 195-214.[12]

  • Gianatassio, R., & Kadish, D. (2019).[5] Direct Alkylation of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents. Organic Letters, 21(6), 2060–2063.

  • Mykhailiuk, P. K. (2019).[13] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849.

Sources

using 1-(pyrimidin-2-yl)azetidin-3-amine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Pyrimidin-2-yl)azetidin-3-amine as a Synthetic Building Block

Executive Summary

This guide details the synthetic utility of 1-(pyrimidin-2-yl)azetidin-3-amine , a high-value bifunctional building block. In modern medicinal chemistry, this scaffold serves as a critical "sp³-rich" linker, offering a rigidified exit vector compared to flexible alkyl chains while maintaining a lower molecular weight profile than piperidine or piperazine analogs.

The azetidine ring introduces specific conformational constraints that can improve metabolic stability and selectivity.[1] This note provides validated protocols for synthesizing this core and utilizing it in divergent library synthesis (amide couplings, reductive aminations, and urea formation).

Structural Analysis & Physicochemical Profile

The 1-(pyrimidin-2-yl)azetidin-3-amine scaffold combines a basic pyrimidine pharmacophore with a constrained azetidine amine.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~150.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~0.2 - 0.5Low lipophilicity enhances aqueous solubility.
Geometry Puckered 4-membered ringDefines a precise exit vector (approx. 180° between N1 and C3 substituents).
Basicity Pyrimidine N: Weakly basicPrimary Amine: Basic (pKa ~9-10)The primary amine is the primary nucleophile; Pyrimidine acts as an acceptor.
Metabolic Stability HighAzetidines often resist oxidative metabolism better than pyrrolidines.

Synthetic Accessibility: Preparation of the Core

While often commercially available, in-house preparation ensures purity and allows for analog generation (e.g., substituted pyrimidines).

Reaction Logic: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrimidine by tert-butyl azetidin-3-ylcarbamate, followed by acid-mediated deprotection. 2-chloropyrimidines are highly activated for SNAr due to the electron-withdrawing nature of the two ring nitrogens.

Protocol A: Core Synthesis

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • tert-Butyl azetidin-3-ylcarbamate (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or DMF

  • Deprotection: 4M HCl in Dioxane or TFA/DCM

Step-by-Step:

  • SNAr Coupling:

    • Dissolve 2-chloropyrimidine (10 mmol) and tert-butyl azetidin-3-ylcarbamate (11 mmol) in EtOH (20 mL).

    • Add DIPEA (25 mmol).

    • Reflux at 80°C for 4–6 hours. Monitor by LCMS for the disappearance of 2-chloropyrimidine.

    • Note: If the pyrimidine is unreactive (e.g., electron-rich substituents), switch solvent to DMF and heat to 100°C.

    • Concentrate in vacuo. Partition between EtOAc and water.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate to dryness.

    • Critical Step: The product will be a TFA salt. To obtain the free base, redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with MP-Carbonate resin.

Application Protocols: Library Synthesis

The primary amine at the 3-position is the handle for diversification. The following protocols are optimized to prevent side reactions with the pyrimidine ring.

Protocol B: Amide Coupling (High-Throughput)

Target: Amide libraries for SAR exploration.

Mechanism: HATU activation is preferred over EDC/HOBt for sterically constrained amines like azetidines to ensure complete conversion.

  • Preparation: Prepare 0.2 M stock solutions of Carboxylic Acids (R-COOH) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the acid solution. Shake for 10 minutes.

  • Coupling: Add 1-(pyrimidin-2-yl)azetidin-3-amine (1.0 equiv) to the activated ester.

  • Incubation: Shake at RT for 16 hours.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash with water/brine.

    • Concentrate.

Protocol C: Reductive Amination

Target: Secondary amines for increased basicity/solubility.

Logic: Azetidin-3-amines are less sterically hindered than their piperidine counterparts, allowing for facile condensation with ketones and aldehydes.

  • Condensation: Dissolve amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (1,2-Dichloroethane).

  • Additives: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.

Strategic Visualization: Synthetic Workflow

The following diagram illustrates the decision logic for utilizing this building block in a drug discovery campaign.

G Start Start: 1-(Pyrimidin-2-yl)azetidin-3-amine Decision Desired Linkage? Start->Decision Amide Amide Coupling (Stable, H-bond acceptor) Decision->Amide Rigid Linker Urea Urea Formation (H-bond donor/acceptor) Decision->Urea Polar Linker Amine Reductive Amination (Basic center, solubility) Decision->Amine Flexible/Basic Cond_Amide Protocol: HATU/DIPEA Avoids racemization Amide->Cond_Amide Cond_Urea Protocol: Isocyanate or CDI/Amine Urea->Cond_Urea Cond_Amine Protocol: STAB/AcOH Maintains sp3 character Amine->Cond_Amine Result Library Generation (SAR Data) Cond_Amide->Result Cond_Urea->Result Cond_Amine->Result

Figure 1: Decision tree for functionalizing the azetidine amine core based on desired physicochemical properties.

Case Studies & Contextual Grounding

Why use this scaffold?

  • The "Escape from Flatland": Traditional drug discovery relied heavily on flat aromatic rings (phenyl, pyridine). Replacing a phenyl ring with an azetidine increases the fraction of sp³ carbons (Fsp³), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding [1].

  • JAK Inhibitor Analogs: The azetidine motif is structurally homologous to the scaffold found in Baricitinib (Olumiant), a JAK1/JAK2 inhibitor. In Baricitinib, an azetidine links an ethylsulfonyl group to a pyrrolo[2,3-d]pyrimidine.[3][4][5] The 1-(pyrimidin-2-yl)azetidin-3-amine block mimics this geometry, serving as a bioisostere for investigating new kinase inhibitor space [2, 3].

  • H3 Receptor Agonists: Research has demonstrated that 4-(3-aminoazetidin-1-yl)pyrimidine derivatives act as high-affinity histamine H3 receptor agonists. The azetidine ring positions the amine to interact with Asp114 in the receptor pocket, validating the scaffold's utility in GPCR targeting [4].

Troubleshooting & Stability

  • Hygroscopicity: The HCl salt of this amine is hygroscopic. Store in a desiccator at -20°C.

  • Ring Strain: While azetidines are stable under standard coupling conditions, avoid highly Lewis-acidic conditions at elevated temperatures (>120°C) for prolonged periods, which may induce ring opening.

  • Regioselectivity: In SNAr reactions on the pyrimidine ring (if it contains other leaving groups), the azetidine nitrogen is a potent nucleophile but sterically more demanding than a primary amine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Jansen-van Vuuren, R. D., & Vohra, R. (2025).[6] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.[6][7] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Wijtmans, M., et al. (2015). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry. Link

Sources

applications of 1-(pyrimidin-2-yl)azetidin-3-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile sp³-Rich Scaffold for Kinase and GPCR Drug Discovery[1]

Introduction: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the "escape from flatland" initiative drives the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures. 1-(Pyrimidin-2-yl)azetidin-3-amine (CAS: 1032560-60-5) has emerged as a high-value building block in this domain.[1]

This scaffold combines two critical pharmacophores:

  • The Azetidine Ring: A strained, four-membered saturated heterocycle that serves as a rigid, metabolic stable bioisostere for larger rings like piperidine or piperazine.[1] It lowers lipophilicity (LogP) while maintaining specific vector orientations for substituent display.[1]

  • The Pyrimidine Moiety: A privileged aromatic heterocycle ubiquitous in kinase inhibitors (hinge binders) and GPCR ligands.[1]

This guide details the physicochemical rationale for selecting this scaffold, provides validated synthetic protocols for its generation and derivatization, and analyzes its application in specific therapeutic areas such as Histamine H3 modulation and Kinase inhibition.

Physicochemical Profile & Design Rationale

The selection of 1-(pyrimidin-2-yl)azetidin-3-amine is often driven by the need to optimize the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of a drug candidate.[1]

Comparative Analysis: Azetidine vs. Homologs

The following table illustrates why a medicinal chemist might substitute a piperidine linker with the azetidine-pyrimidine scaffold found in CAS 1032560-60-5.[1]

FeatureAzetidine Scaffold (C7H10N4)Piperidine Analog (C9H14N4)Design Impact
Hybridization sp³-rich (High Fsp3)sp³-richBoth improve solubility over aromatics.[1]
Conformation Puckered, RigidChair, FlexibleAzetidine reduces entropic penalty upon binding.
Vector Angle ~160° (N-C-C-N)~180° (Linear)Azetidine alters the exit vector, accessing new pockets.
Basicity (pKa) ~8.5 (Secondary Amine)~10-11Lower pKa improves membrane permeability and reduces hERG risk.[1]
Metabolic Stability HighModerateAzetidines are less prone to oxidative metabolism (P450) than piperidines.[1]
Structural Logic Diagram

The following diagram visualizes the decision process for selecting this scaffold during Lead Optimization.

DesignRationale Start Lead Optimization Problem Issue1 High LogP / Poor Sol Start->Issue1 Issue2 hERG Liability Start->Issue2 Issue3 Metabolic Instability Start->Issue3 Solution Select 1-(pyrimidin-2-yl) azetidin-3-amine Issue1->Solution Replace Phenyl/Piperidine Issue2->Solution Reduce Basicity Issue3->Solution Remove oxidizable C-H Benefit1 Lowers LogP (sp3 character) Solution->Benefit1 Benefit2 Lowers pKa (Reduced cation trapping) Solution->Benefit2 Benefit3 Blocks Metabolic Soft Spots Solution->Benefit3

Caption: Decision logic for incorporating the azetidinyl-pyrimidine scaffold to solve common ADMET issues.

Experimental Protocols

Safety Warning: All procedures involving 2-chloropyrimidine and trifluoroacetic acid (TFA) must be performed in a fume hood.[1] Wear appropriate PPE (gloves, goggles, lab coat).

Protocol A: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.[1] It is robust and scalable.[1]

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[1]

  • tert-Butyl azetidin-3-ylcarbamate (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acetonitrile (MeCN) or DMF (Reagent Grade)

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)[3]

Step-by-Step Methodology:

  • SNAr Coupling:

    • Dissolve 2-chloropyrimidine (1.14 g, 10 mmol) in MeCN (20 mL).

    • Add tert-butyl azetidin-3-ylcarbamate (1.89 g, 11 mmol).[1]

    • Add DIPEA (4.35 mL, 25 mmol) dropwise.

    • Heat the reaction mixture to 80°C for 12-16 hours in a sealed tube or reflux condenser.

    • Monitor: Check reaction progress by LC-MS (Target Mass [M+H]+: ~251.15 for the Boc-intermediate).

    • Workup: Concentrate the solvent in vacuo.[1][4] Redissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexane:EtOAc 1:1 to 0:1) to yield tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate.[1]

  • Boc-Deprotection:

    • Dissolve the intermediate from Step 1 in DCM (10 mL).

    • Cool to 0°C in an ice bath.[1]

    • Add TFA (5 mL) dropwise (Final concentration ~33% v/v).

    • Stir at room temperature for 2–4 hours.

    • Monitor: LC-MS should show complete loss of starting material and appearance of the product mass ([M+H]+: 151.09).

    • Workup: Concentrate in vacuo to remove excess TFA.[1]

    • Free Basing (Critical): Redissolve the TFA salt in minimal MeOH.[1] Load onto a strong cation exchange (SCX) cartridge.[1] Wash with MeOH (to remove non-basic impurities), then elute product with 2M NH₃ in MeOH.

    • Final Isolation: Concentrate the ammoniacal eluate to yield the title compound as a white to off-white solid.[1]

Protocol B: Library Derivatization (Amide Coupling)

The primary amine at position 3 is a versatile handle for library synthesis.[1]

  • Dissolve carboxylic acid (R-COOH, 1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate.

  • Add 1-(pyrimidin-2-yl)azetidin-3-amine (1.0 equiv).[1]

  • Stir at RT for 2–16 hours.

  • Purify directly via preparative HPLC.[1]

Workflow Visualization

The following diagram outlines the synthetic pathway and downstream applications.

SynthesisWorkflow Reagent1 2-Chloropyrimidine Step1 Step 1: SnAr Coupling (DIPEA, MeCN, 80°C) Reagent1->Step1 Reagent2 tert-Butyl azetidin-3-ylcarbamate Reagent2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM) Intermediate->Step2 Product 1-(Pyrimidin-2-yl) azetidin-3-amine (CAS 1032560-60-5) Step2->Product App1 Library Synthesis (Amide Coupling) Product->App1 App2 Kinase Inhibitors (Hinge Binding) Product->App2

Caption: Synthetic workflow from raw materials to the functionalized building block and its applications.

Case Studies in Drug Discovery
Case Study 1: Histamine H3 Receptor Agonists

Context: The Histamine H3 receptor is a GPCR target for CNS disorders.[1] Traditional agonists often contain imidazole rings, which can suffer from CYP450 inhibition issues.[1] Application: Researchers have utilized the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine motif (a regioisomer of our topic compound) to create high-affinity, non-imidazole H3 agonists.[1]

  • Mechanism: The azetidine ring acts as a rigid spacer, positioning the terminal amine to interact with the key Aspartate residue (Asp114) in the receptor binding pocket, while the pyrimidine ring mimics the imidazole core of histamine without the metabolic liabilities.

  • Outcome: Improved blood-brain barrier (BBB) penetration and reduced CYP inhibition compared to imidazole-based predecessors [1].[1]

Case Study 2: Kinase Inhibitor Linkers (e.g., HPK1, c-KIT)

Context: In kinase inhibitors, connecting the ATP-hinge binding motif to the solvent-exposed region is critical for selectivity. Application: The 1-(pyrimidin-2-yl)azetidin-3-amine scaffold serves as an ideal linker.[1]

  • Role: The pyrimidine nitrogen often forms a hydrogen bond with the kinase hinge region (e.g., Met residue). The rigid azetidine ring projects the 3-amino group towards the solvent front, allowing for the attachment of solubilizing groups or "tail" moieties that interact with the ribose pocket.

  • Example: Patent literature highlights this motif in inhibitors of HPK1 (Hematopoietic progenitor kinase 1), a target for cancer immunotherapy. The scaffold's rigidity reduces the entropic cost of binding compared to flexible alkyl chains [2, 3].[1]

References
  • Journal of Medicinal Chemistry : "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists".[1] Detailed exploration of the azetidine-pyrimidine motif in GPCR ligand design.

  • Google Patents : "Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors (US20240025922A1)".[1] Demonstrates the use of azetidinyl-pyrimidine linkers in modern kinase inhibitor patents.

  • National Institutes of Health (PMC) : "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents".[1] Review of pyrimidine's role in drug discovery, supporting the scaffold's utility.

  • ChemRxiv : "A Single-Step Synthesis of Azetidine-3-amines".[1] Source for optimized SnAr reaction conditions used in Protocol A.

Sources

Application Note: Optimizing Pyrimidinyl Azetidine Scaffolds for CNS Penetration and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of central nervous system (CNS) therapeutics, the pyrimidinyl azetidine moiety has emerged as a privileged substructure. It offers a superior alternative to traditional piperidine or pyrrolidine rings attached to heteroaromatic cores.

The primary driver for adopting this scaffold is the improvement of the CNS Multiparameter Optimization (MPO) score . Replacing a six-membered piperidine with a four-membered azetidine typically results in:

  • Reduced Lipophilicity (

    
    ):  Lowering lipophilicity without sacrificing ligand efficiency (LE).
    
  • Decreased Basicity (

    
    ):  The electron-deficient pyrimidine ring pulls electron density from the azetidine nitrogen, lowering the 
    
    
    
    of the system (often below 7.0), which reduces lysosomal trapping and phospholipidosis risk.
  • Reduced P-gp Efflux: The compact, rigid nature of the azetidine reduces the number of rotatable bonds and molecular volume, often evading recognition by P-glycoprotein (P-gp/MDR1) efflux pumps.

This guide details the rational design, synthetic access, and validation protocols required to successfully implement this scaffold in your drug discovery pipeline.

Rational Design: The Azetidine Advantage

When optimizing a lead compound, the transition from a piperidine/piperazine linker to an azetidine linker is a high-probability strategy for improving brain penetration.

Comparative Physicochemical Profile[1]
PropertyN-Aryl PiperidineN-Aryl Azetidine (Target)Impact on CNS MPO
Ring Size 6-membered4-memberedReduces MW (~28 Da saving).
Fsp3 Character HighHighMaintains 3D complexity; Azetidine is more rigid.
Lipophilicity (

)
HighModerate/LowCritical Improvement: Increases free fraction in brain (

).
Basicity (

)
~8.5 - 9.5~5.5 - 6.5 (on pyrimidine)Reduces P-gp efflux liability; Improves permeability.
Metabolic Liability High (Oxidation)LowAzetidines are generally more metabolically stable than pyrrolidines.
Design Logic Visualization

The following diagram illustrates the decision-making pathway for selecting the pyrimidinyl azetidine scaffold during Hit-to-Lead optimization.

CNS_Design_Logic Problem Hit Compound (High Lipophilicity, P-gp Substrate) Strategy Scaffold Contraction Strategy (Piperidine -> Azetidine) Problem->Strategy Initiate Optimization Mech1 Mechanism 1: Reduce LogD (1-2 units) Strategy->Mech1 Mech2 Mechanism 2: Lower pKa via Pyrimidine e- withdrawal Strategy->Mech2 Mech3 Mechanism 3: Increase Rigidity (Lower Entropy Cost) Strategy->Mech3 Outcome Optimized Lead (CNS MPO > 4.5, High Kp,uu) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision logic for scaffold contraction. Replacing larger rings with azetidine modulates pKa and lipophilicity simultaneously, driving the compound into the optimal CNS MPO window.

Synthetic Protocols

Constructing the pyrimidinyl azetidine core requires precise control to avoid ring opening or polymerization of the strained azetidine ring. Two primary methods are recommended.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyrimidines (e.g., 2-chloropyrimidines or 4-chloropyrimidines with electron-withdrawing groups).

Reagents:

  • Substrate: 2,4-dichloropyrimidine or substituted 2-chloropyrimidine.

  • Nucleophile: Azetidine hydrochloride (or 3-substituted azetidine).

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF, NMP, or n-Butanol.

Protocol:

  • Preparation: Dissolve the chloropyrimidine (1.0 equiv) in DMF (0.2 M concentration).

  • Addition: Add Azetidine HCl (1.1 equiv) followed by DIPEA (2.5 equiv).

    • Note: If using free base azetidine, reduce DIPEA to 1.2 equiv.

  • Reaction: Stir at 60°C for 2-4 hours .

    • Critical Control: Monitor by LCMS.[1][2] Do not overheat (>100°C) as azetidine ring opening can occur via hydrolysis or nucleophilic attack by the solvent.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated pyrimidines or when


 fails due to steric hindrance.

Protocol:

  • Catalyst System:

    
     (2 mol%) with Xantphos  or RuPhos  (4 mol%).
    
    • Why RuPhos? It is exceptional for coupling secondary amines (like azetidine) to heteroaryl chlorides.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Conditions: Heat at 90°C under

    
     atmosphere for 4-12 hours.
    
  • Purification: Filter through Celite to remove Pd residues before column chromatography.

Biological Validation: The MDR1-MDCK Assay

Once synthesized, the critical "gatekeeper" assay for any CNS compound is the assessment of Blood-Brain Barrier (BBB) permeability and P-gp efflux liability. We utilize the MDR1-MDCK cell line (Madin-Darby Canine Kidney cells transfected with human MDR1 gene).[2][3]

Protocol: Bidirectional Permeability Assay

Objective: Determine the Apparent Permeability (


) and Efflux Ratio (ER).

Materials:

  • MDR1-MDCK cell monolayers (grown on Transwell® inserts for 4-5 days).[3]

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Integrity Marker: Lucifer Yellow (LY).[1]

  • Control Compounds: Propranolol (High Perm), Atenolol (Low Perm), Digoxin (P-gp Substrate).

Step-by-Step Workflow:

  • Equilibration: Wash cell monolayers twice with Transport Buffer at 37°C.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add test compound (typically 1-10 µM) to the Apical chamber.

    • B-to-A (Basolateral to Apical): Add test compound to the Basolateral chamber.

    • Self-Validation: Include Lucifer Yellow in the donor well to monitor monolayer integrity. If LY

      
       cm/s, reject the well (leaky junction).
      
  • Incubation: Incubate at 37°C, 5%

    
     for 60-90 minutes with orbital shaking (60 rpm) to minimize the unstirred water layer.
    
  • Sampling: Collect 100 µL aliquots from the receiver compartment.

  • Analysis: Quantify via LC-MS/MS (MRM mode).

Data Calculation: Calculate


 (cm/s) and Efflux Ratio (ER):



Interpretation Criteria:

  • CNS Positive (High Penetration):

    
     cm/s AND 
    
    
    
    .
  • P-gp Substrate (Restricted):

    
    . (Consider chemical modification or co-dosing with P-gp inhibitor to confirm).
    
Screening Workflow Visualization

CNS_Screening_Funnel Synth Synthesis (Pyrimidinyl Azetidine) PhysChem PhysChem Screen (Solubility, logD) Synth->PhysChem MDCK MDR1-MDCK Assay (Permeability & Efflux) PhysChem->MDCK Pass Fail1 Discard (Low Sol/High LogD) PhysChem->Fail1 Fail MetaStab Microsomal Stability (HLM/RLM) MDCK->MetaStab ER < 2.5 Fail2 Discard (Efflux Ratio > 3) MDCK->Fail2 ER > 2.5 InVivo In Vivo PK (Rat Kp,uu) MetaStab->InVivo Cl_int < Threshold

Figure 2: The CNS screening funnel. The MDR1-MDCK assay acts as the primary filter before expensive in vivo PK studies.

Case Study: LRRK2 Inhibitor Optimization

Context: Leucine-Rich Repeat Kinase 2 (LRRK2) is a major target for Parkinson's Disease.[4][5][6] Early inhibitors (e.g., indazole-based) suffered from poor BBB penetration due to high lipophilicity and P-gp efflux.

The Solution (Merck & Genentech Approach): Researchers utilized the pyrimidinyl azetidine scaffold to optimize leads like MLi-2 and GNE-7915 .

  • Modification: A solvent-exposed piperidine/morpholine group was replaced with a 3-methoxy-azetidine linked to a pyrimidine core.

  • Result:

    • The electron-deficient pyrimidine reduced the basicity of the azetidine nitrogen (

      
       dropped from ~9.0 to ~6.2).
      
    • This prevented protonation at physiological pH, significantly reducing P-gp recognition.

    • Outcome: The compound achieved an unbound brain-to-plasma ratio (

      
      ) of >0.5, validating it for in vivo efficacy studies.
      

References

  • Azetidines in Drug Discovery. PharmaBlock. (Accessed 2023). Overview of azetidine stability and rigidity in medicinal chemistry.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Comb. Sci. (2014). Detailed analysis of CNS MPO scores for azetidine libraries.

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor. J. Med.[5] Chem. (2015).[5][7] Case study on using pyrimidinyl scaffolds for brain penetration.

  • MDCK-MDR1 Permeability Assay Protocol. Cyprotex/Evotec. Standard industrial protocol for assessing P-gp efflux.

  • Assessing molecular scaffolds for CNS drug discovery. Drug Discov. Today. (2013).[5] Defines the CNS MPO algorithm parameters.

Sources

experimental protocols for coupling pyrimidine and azetidine moieties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of Pyrimidine and Azetidine Moieties

Executive Summary & Scientific Context

The coupling of azetidine rings to pyrimidine scaffolds is a cornerstone transformation in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK inhibitors like Baricitinib) and GPCR modulators.

Why this combination?

  • "Escape from Flatland": Replacing acyclic alkyl amines (e.g., dimethylamine) or planar heterocycles with the sp³-rich azetidine ring increases the fraction of saturated carbons (

    
    ), often improving solubility and reducing promiscuous binding.
    
  • Bioisosterism: The azetidine ring serves as a rigidified bioisostere for the piperidine or pyrrolidine ring but with significantly reduced lipophilicity (LogD) and a distinct vector orientation for substituents.[1]

  • Ring Strain: The ~26 kcal/mol strain energy of the azetidine ring makes it less nucleophilic than pyrrolidine due to the higher s-character of the nitrogen lone pair, yet it remains reactive enough for standard nucleophilic attacks if conditions are tuned correctly.

This guide details two primary protocols: Nucleophilic Aromatic Substitution (


)  for activated pyrimidines and Buchwald-Hartwig Cross-Coupling  for deactivated systems.

Strategic Analysis: Regioselectivity & Method Selection

Before selecting a protocol, the electronic landscape of the pyrimidine substrate must be analyzed. The reactivity of chloropyrimidines towards nucleophiles follows a strict hierarchy.

Reactivity Hierarchy
  • C4/C6 Position: Most reactive (Para-like position relative to N1). Primary site for

    
    .
    
  • C2 Position: Moderately reactive (Ortho-like position). Reacts under forcing conditions or after C4 is substituted.

  • C5 Position: Deactivated (Meta-like position). Does not undergo

    
      efficiently; requires Palladium catalysis.
    

Figure 1: Decision tree for selecting the optimal coupling strategy based on pyrimidine halogen positioning.

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: 2-chloro, 4-chloro, or 2,4-dichloropyrimidines. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials
  • Electrophile: 2,4-Dichloropyrimidine (or substituted analog).[2]

  • Nucleophile: Azetidine-3-carboxylic acid (or analog). Note: Often supplied as HCl salt.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: Ethanol (Green/Polar) or DMF (for solubility issues).

Step-by-Step Methodology
  • Salt Break (Critical Step):

    • If using Azetidine

      
      HCl, the salt must be neutralized to release the free amine.
      
    • Action: Suspend Azetidine

      
      HCl (1.1 equiv) in Ethanol. Add DIPEA (2.5 equiv). Stir at room temperature (RT) for 10 min until clear.
      
    • Why: The protonated azetidinium ion is non-nucleophilic. Excess base is required to scavenge the HCl from the starting material and the HCl generated during the reaction.

  • Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add the chloropyrimidine (1.0 equiv) slowly.

    • Why: The reaction at C4 is highly exothermic. Controlling the temperature prevents "runaway" double-substitution at C2.

  • Reaction:

    • Allow to warm to RT.[3] Monitor by LCMS.

    • Time: C4 substitution usually completes in 1–2 hours at RT. C2 substitution requires heating to 80°C for 4–12 hours.

  • Workup (Aqueous):

    • Remove volatiles (EtOH) under reduced pressure.

    • Redissolve residue in EtOAc. Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Note: Azetidines are polar.[4] If the product is highly polar (e.g., contains a carboxylic acid), skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (C18).

Troubleshooting
ObservationRoot CauseSolution
No Reaction Azetidine salt not neutralized.Increase DIPEA equivalents or switch to stronger base (

in THF).
Regioisomer Mix Temperature too high during addition.Perform addition at -78°C or -20°C; add electrophile dropwise.
Hydrolysis (OH product) Wet solvent/hygroscopic base.Use anhydrous solvents; store DIPEA over molecular sieves.

Protocol B: Buchwald-Hartwig Cross-Coupling

Applicability: 5-bromo/chloropyrimidines or deactivated 2-substituted systems. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Amine Coordination 

Reductive Elimination).
Materials
  • Catalyst:

    
     or precatalysts like XantPhos-Pd-G3.
    
  • Ligand: RuPhos or BrettPhos .

    • Expert Insight: RuPhos is the "Gold Standard" for secondary amines like azetidine to prevent

      
      -hydride elimination and ensure rapid reductive elimination.
      
  • Base:

    
     (mild) or NaOtBu (strong).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology
  • Inert Environment:

    • Flame-dry a reaction vial and cool under Argon/Nitrogen flow. Oxygen poisons Pd(0) species.

  • Charge Reagents:

    • Add 5-Bromopyrimidine (1.0 equiv), Azetidine (1.2 equiv), Base (

      
      , 2.0 equiv).
      
    • Add Pre-milled Catalyst/Ligand mix (e.g.,

      
       (5 mol%) + RuPhos (10 mol%)).
      
  • Solvent Addition:

    • Add anhydrous, degassed 1,4-Dioxane. Concentration: 0.1 M to 0.2 M.

    • Why: High dilution slows the reaction; too high concentration can lead to catalyst aggregation.

  • Heating:

    • Seal vial. Heat to 90–100°C.

    • Time: Typically 4–16 hours.

  • Scavenging & Filtration:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Rinse with MeOH/DCM (9:1).

    • Safety: Palladium residues are toxic. Use a scavenger resin (e.g., SiliaMetS® Thiol) if the compound is for biological testing.

Figure 2: Simplified catalytic cycle for Pd-catalyzed azetidine coupling.

Data Summary: Method Comparison

FeatureProtocol A:

Protocol B: Buchwald-Hartwig
Substrate Scope Electron-deficient (2-Cl, 4-Cl)Electron-rich or neutral (5-Br, 5-Cl)
Cost Low (No metal catalyst)High (Pd catalyst + Ligand)
Scalability High (kg scale feasible)Moderate (requires catalyst removal)
Green Metrics High (EtOH/IPA possible)Low (Toluene/Dioxane typically used)
Typical Yield 75–95%60–85%

References

  • Vertex Pharmaceuticals. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SnAr Approach. [Link]

  • National Institutes of Health (NIH). (2021). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines. [Link]

Sources

Analytical Characterization of Pyrimidinyl Azetidines: Overcoming Rotameric and Fragmentation Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PAZ

Abstract

The pyrimidinyl azetidine scaffold is a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK inhibitors). However, its analysis presents distinct challenges: the restricted rotation of the


 bond leads to rotameric broadening in NMR spectra, while the high ring strain of the azetidine moiety complicates mass spectral interpretation. This guide details a self-validating analytical workflow combining Variable Temperature (VT) NMR and ESI-MS/MS to unambiguously characterize these compounds.

Introduction & Chemical Context

The coupling of a four-membered azetidine ring to a pyrimidine core creates a system with unique electronic and steric properties. The nitrogen atom of the azetidine ring, when attached to the electron-deficient pyrimidine, adopts significant


 character due to resonance delocalization.

The Analytical Paradox:

  • NMR: The partial double-bond character of the

    
     bond creates a high rotational energy barrier (
    
    
    
    kcal/mol). At room temperature, this often results in signal coalescence (broadening) or the appearance of distinct rotamers, which can be mistaken for impurities [1].
  • MS: The strain energy of the azetidine ring (~26 kcal/mol) makes it prone to specific ring-opening fragmentations that dominate the MS/MS spectrum, often obscuring side-chain information if collision energies are not optimized [2].

Protocol A: NMR Characterization Strategy

Experimental Rationale (The "Why")

Standard 1D


H NMR at 298 K is often insufficient for pyrimidinyl azetidines. The protons adjacent to the nitrogen (H-2/H-4 of the azetidine) often appear as broad humps or split multiplets due to slow exchange between syn and anti conformers relative to the pyrimidine nitrogen.

Expert Recommendation: Do not rely solely on solvent changes. While switching from


 to 

can shift the equilibrium, Variable Temperature (VT) NMR is the gold standard for validating this scaffold. Heating the sample increases the exchange rate; if the broad signals sharpen into a single average set, the presence of rotamers is confirmed.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 2-5 mg of analyte in 600

    
    L of 
    
    
    
    . (Avoid acidic solvents like
    
    
    if the azetidine is acid-labile, as ring opening can occur over time [1]).
  • Initial Screen (298 K): Acquire a standard

    
    H spectrum.
    
    • Checkpoint: Check the azetidine

      
       region (3.8–4.6 ppm). Are peaks broad or duplicated?
      
  • VT-NMR Experiment:

    • Set probe temperature to 353 K (80 °C).

    • Allow 10 minutes for thermal equilibration.

    • Re-acquire

      
      H spectrum.
      
    • Validation: Coalescence of rotameric signals confirms the structure.

  • 2D Confirmation: Run HSQC at the elevated temperature to assign the averaged proton signals to their respective carbons.

Diagnostic Chemical Shifts (Table)
MoietyPositionTypical

(ppm)
MultiplicityDiagnostic Note
Azetidine

-CH2 (H2/H4)
4.0 – 4.6Multiplet (br)Deshielded by N-aryl attachment. Often distinct sets for cis/trans rotamers at 25°C.
Azetidine

-CH/CH2 (H3)
2.2 – 3.5MultipletHighly dependent on substitution (e.g., F, OH).
Pyrimidine H-2 (if unsubstituted)8.2 – 8.5SingletMost deshielded aromatic signal.
Pyrimidine H-56.5 – 7.0DoubletUpfield due to resonance shielding.
Logical Workflow Diagram

NMR_Workflow Start Sample: Pyrimidinyl Azetidine Solvent Dissolve in DMSO-d6 (Avoid Acidic CDCl3) Start->Solvent Acquire_RT Acquire 1H NMR at 298 K Solvent->Acquire_RT Decision Are Azetidine signals broad or duplicated? Acquire_RT->Decision VT_Path Perform VT-NMR at 353 K Decision->VT_Path Yes (Broad) Standard_Path Proceed to 2D (HSQC/COSY) Decision->Standard_Path No (Sharp) Coalescence Do signals coalesce/sharpen? VT_Path->Coalescence Rotamer_Confirmed CONFIRMED: Rotameric Exchange Coalescence->Rotamer_Confirmed Yes Impurity_Flag FLAG: Suspect Impurity/Degradation Coalescence->Impurity_Flag No

Figure 1: Decision tree for distinguishing rotameric broadening from impurities in pyrimidinyl azetidines.

Protocol B: Mass Spectrometry & Fragmentation[1]

Ionization & Stability

Pyrimidinyl azetidines are highly basic. Positive mode Electrospray Ionization (ESI+) is the method of choice.

  • Observation: The protonated molecular ion

    
     is usually the base peak.
    
  • Caution: High declustering potentials (DP) or cone voltages can induce in-source fragmentation, leading to the premature loss of the azetidine ring.

Fragmentation Mechanism (MS/MS)

The fragmentation of this scaffold is driven by the release of ring strain. The diagnostic pathway involves the cleavage of the azetidine ring.

  • Loss of Ethylene (

    
    , -28 Da):  This is the hallmark fragmentation of unsubstituted azetidines. The ring opens, expelling a neutral ethylene molecule, leaving a protonated imine fragment on the pyrimidine [3].
    
  • Ring Cleavage (Reto-Diels-Alder type): Cleavage of the

    
     bonds can result in the loss of the entire azetidine moiety (as 
    
    
    
    or similar), leaving the pyrimidine cation.
MS/MS Parameters[2]
  • Ion Source: ESI (+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile ring-opening (low energy) and the pyrimidine backbone fragmentation (high energy).

Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ Transition Ring Opening (Strain Release) Parent->Transition CID Energy Loss_C2H4 Loss of C2H4 (-28 Da) Transition->Loss_C2H4 Loss_Ring Loss of Azetidine (-56/57 Da) Transition->Loss_Ring Fragment_Imine Fragment: Pyrimidine-N=CH2 Loss_C2H4->Fragment_Imine Major Pathway Fragment_Pyr Fragment: Pyrimidine Cation Loss_Ring->Fragment_Pyr Minor Pathway

Figure 2: Primary fragmentation pathways for N-pyrimidinyl azetidines under ESI-CID conditions.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. This study highlights the stability issues and NMR shifts associated with N-heteroaryl azetidines, specifically noting the

    
     character of the nitrogen.[1]
    
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Discusses the ring strain (~25.4 kcal/mol) that drives the specific reactivity and fragmentation of azetidines.[2]

Sources

Application Note: Precision Synthesis – Engineering Selectivity in Kinase Inhibitors via Covalent Warheads and Macrocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Crisis

The human kinome consists of >500 protein kinases, all sharing a highly conserved ATP-binding pocket. This structural homology presents the primary challenge in drug development: off-target toxicity .[1] Traditional Type I (ATP-competitive) inhibitors often fail to distinguish between closely related isoforms (e.g., EGFR vs. HER2, or JAK2 vs. JAK3).

This Application Note details two "privileged" synthetic strategies that have revolutionized selectivity profiles:

  • Covalent Targeting: Exploiting non-conserved nucleophilic cysteines within the ATP pocket.

  • Macrocyclization: Rigidifying the inhibitor scaffold to exploit unique 3D spatial constraints of the target kinase.

We provide validated protocols for the synthesis of acrylamide warheads, the execution of ring-closing metathesis (RCM) for macrocycles, and the critical kinetic profiling (


) required to validate these designs.

Strategic Decision Logic

Before initiating synthesis, the design strategy must be matched to the structural biology of the target kinase.

Figure 1: Synthetic Strategy Decision Tree

KinaseDesignLogic Start Target Kinase Analysis CheckCys Is a non-catalytic Cysteine present in the ATP pocket? Start->CheckCys YesCys Yes: Select Covalent Strategy CheckCys->YesCys  Detected NoCys No: Select Macrocyclization CheckCys->NoCys  Absent AnalyzePos Determine Cys Position (e.g., Hinge, P-loop, DFG) YesCys->AnalyzePos SynthWarhead Synthesize Acrylamide Warhead (Protocol A) AnalyzePos->SynthWarhead ValidateKinetic Measure kinact/KI (Protocol C) SynthWarhead->ValidateKinetic AnalyzeShape Identify Solvent-Exposed Vectors NoCys->AnalyzeShape SynthMacro Perform Ring-Closing Metathesis (Protocol B) AnalyzeShape->SynthMacro ValidateThermo Measure Residence Time (SPR/Biolayer Interferometry) SynthMacro->ValidateThermo

Caption: Decision matrix for selecting between covalent tethering and macrocyclization based on kinase structural features.

Module A: Covalent Inhibitor Synthesis

Role in Selectivity: Covalent inhibitors achieve selectivity by targeting a specific cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) that is absent in off-target kinases. The "warhead" (electrophile) reacts with the cysteine thiol to form an irreversible bond.[2]

Protocol A: Late-Stage Functionalization of Acrylamide Warheads

Objective: Install an acrylamide electrophile onto an aniline-containing scaffold without inducing polymerization. Critical Control: Temperature and base stoichiometry are vital to prevent double-addition or polymerization.

Materials:

  • Aniline-functionalized Kinase Scaffold (1.0 equiv)

  • Acryloyl Chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline scaffold in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses the polymerization of the acryloyl chloride.

  • Base Addition: Add DIPEA dropwise. Allow to stir for 5 minutes.

  • Acryloylation: Add Acryloyl Chloride dropwise over 10 minutes.

    • Caution: Rapid addition can cause localized heating and side reactions.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor via LC-MS. Look for the mass shift of +54 Da (Acryloyl group).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Note: Avoid nucleophilic solvents (methanol) during storage to prevent Michael addition.

Module B: Macrocyclization Strategies

Role in Selectivity: Macrocycles reduce the entropic penalty of binding by "pre-organizing" the molecule into its bioactive conformation.[3] This rigidity prevents the molecule from adapting to the slightly different pockets of off-target kinases (e.g., Lorlatinib vs. ALK/ROS1).

Protocol B: Ring-Closing Metathesis (RCM) for Kinase Macrocycles

Objective: Cyclize a bis-olefin precursor to form the macrocyclic core. Critical Control: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.

Materials:

  • Bis-olefin Precursor (1.0 equiv)

  • Grubbs Catalyst (2nd Generation) or Hoveyda-Grubbs II (5–10 mol%)

  • 1,2-Dichloroethane (DCE) or Toluene (Degassed)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent (DCE) with Nitrogen for 30 minutes. Rationale: Ruthenium carbenes are sensitive to oxygen over long reaction times.

  • Dilution: Dissolve the precursor to a high dilution (< 5 mM ). Rationale: High dilution favors ring closure (intramolecular) vs. polymerization (intermolecular).

  • Catalyst Addition: Add the Grubbs II catalyst in one portion.

  • Reflux: Heat to 40–80°C (depending on scaffold strain) for 2–12 hours.

  • Scavenging: Upon completion (LC-MS), add a metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal to remove Ruthenium.

  • Purification: Filter and purify via Reverse-Phase HPLC.

Module C: Validation & Profiling

Synthesis is only half the battle. For covalent inhibitors, standard IC50 values are misleading because potency increases with time. You must determine the


  parameter.[4][5][6]
Protocol C: Determination of

Metric Definition:

  • 
    : The reversible binding affinity (first step).
    
  • 
    : The rate of covalent bond formation (second step).[6]
    
  • Efficiency: High

    
     indicates a potent, selective binder.[7]
    

Experimental Workflow:

  • Preparation: Prepare enzyme solution and inhibitor dilutions (5–8 concentrations).

  • Time-Dependent Incubation: Incubate enzyme + inhibitor for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Activity Measurement: At each time point, add ATP and substrate to measure residual kinase activity.

  • Data Processing:

    • Plot % Remaining Activity vs. Time to get

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor] . Fit to the hyperbolic equation:
      
      
      
      
Figure 2: Kinetic Profiling Workflow

KineticAssay Step1 Incubate Enzyme + Inhibitor (Variable Time t) Step2 Add ATP/Substrate (Trigger Reaction) Step1->Step2 Step3 Measure Residual Activity Step2->Step3 Step4 Calculate k_obs (Rate of Inactivation) Step3->Step4 Step5 Derive kinact/KI Step4->Step5

Caption: Workflow for determining the second-order rate constant for covalent inhibition.

Comparative Data: FDA-Approved Case Studies

The following table illustrates how these synthetic roles translate to clinical success.

Drug NameTargetSynthetic StrategySelectivity Mechanism
Ibrutinib BTKCovalent (Acrylamide)Targets Cys481 in BTK. Selectivity over other kinases lacking this Cys.
Osimertinib EGFR (T790M)Covalent (Acrylamide)Targets Cys797 . Spares Wild-Type EGFR (reduced skin toxicity).
Lorlatinib ALK / ROS1Macrocyclization12-membered macrolactam . Restricts shape to fit ALK pocket, avoiding P-gp efflux.
Pacritinib JAK2MacrocyclizationMacrocycle confers selectivity for JAK2 over JAK1/JAK3.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery.[4] Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer. Link

  • Driggers, E. M., et al. (2008). "Kinetic diagrams and mechanisms of covalent inhibition." Assay and Drug Development Technologies.
  • Johnson, T. W., et al. (2014). "Discovery of Lorlatinib: Macrocyclic ALK Inhibitor." Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2013).[4] "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience. (Standard text for

    
     methodology).
    

Sources

Troubleshooting & Optimization

purification methods for 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Ticket ID: PUR-AZT-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride (CAS: 1365968-57-5) presents a distinct set of challenges due to the compound's high polarity, the strain of the azetidine ring, and the hygroscopic nature of the dihydrochloride salt. Standard normal-phase silica chromatography is generally ineffective for this salt form due to irreversible adsorption or significant streaking.

This guide outlines three validated workflows: Anti-Solvent Crystallization (Primary), Reverse-Phase Preparative HPLC (Polishing), and Ion Exchange (Desalting/Free-basing).

Part 1: Critical Physicochemical Profile

Before initiating purification, verify your target parameters against this profile to ensure you are treating the correct species.

PropertySpecificationOperational Implication
Molecular Formula C₇H₁₀N₄ · 2HClThe salt is significantly heavier than the free base.
Polarity (LogP) ~ -0.1 to -0.5Highly water-soluble; poor retention on C18 without ion-pairing agents.
Stability Azetidine Ring StrainWarning: Avoid prolonged heating >50°C in strong acid to prevent ring-opening polymerization.
Hygroscopicity HighThe dihydrochloride salt will absorb atmospheric water, turning into a gum/oil.
Solubility Soluble: Water, MeOH, DMSOInsoluble: Et₂O, DCM, HexanesDCM extractions will fail to pull the product from water.

Part 2: Purification Protocols

Method A: Anti-Solvent Crystallization (The "Standard" Protocol)

Best for: Isolating the product immediately after Boc-deprotection with HCl.

The Mechanism: This method relies on the high solubility of the salt in methanol (MeOH) and its insolubility in diethyl ether (Et₂O) or MTBE. The impurities (excess reagents, non-polar byproducts) remain in the mother liquor.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude dihydrochloride salt in the minimum amount of dry Methanol (MeOH) at room temperature. If it does not dissolve fully, mild sonication is preferred over heating.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl) or dust.

  • Precipitation:

    • Place the filtrate in a flask with rapid stirring.

    • Dropwise, add Diethyl Ether (Et₂O) or MTBE.

    • Visual Cue: Stop adding when a persistent white cloudiness (turbidity) appears.

  • Crystallization: Stop stirring. Place the flask in a freezer (-20°C) for 2–12 hours.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Preparative HPLC (The "High Purity" Protocol)

Best for: Removing closely eluting byproducts (e.g., mono-chlorinated impurities).

The Mechanism: Uses a C18 stationary phase. Because the molecule is basic and polar, an acidic modifier is required to keep it protonated and improve peak shape, though retention will still be low.

Operational Parameters:

  • Column: C18 Prep Column (e.g., XBridge or SunFire), 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% B to 20% B over 15 minutes. (The compound is very polar; it will elute early).

Critical Note on Salt Exchange: If you use TFA, you will isolate the Trifluoroacetate salt , not the Dihydrochloride. To revert to the HCl salt:

  • Lyophilize the HPLC fractions.

  • Dissolve in MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Evaporate and repeat 2x to drive off TFA.

Method C: Cation Exchange (SCX) (The "Rescue" Protocol)

Best for: separating the amine from non-basic impurities.

Workflow:

  • Load crude material (dissolved in MeOH/Water) onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities).

  • Elute: Flush with 2M Ammonia in MeOH (releases the free base).

  • Re-salt: Evaporate the ammonia/MeOH, redissolve in MeOH, and treat with HCl to regenerate the dihydrochloride salt.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.

PurificationLogic Start Crude 1-(pyrimidin-2-yl)azetidin-3-amine CheckState Analyze Crude State Start->CheckState IsSolid Is it a Solid? CheckState->IsSolid IsOil Is it an Oil/Gum? CheckState->IsOil MethodA Method A: Trituration (MeOH / Et2O) IsSolid->MethodA Yes (Standard) MethodB Method B: Prep-HPLC (C18 + 0.1% TFA) IsSolid->MethodB No (Complex Mix) DryVacuum High Vacuum Drying (Remove solvent/moisture) IsOil->DryVacuum Yes (Hygroscopic) MethodC Method C: SCX Column (Catch & Release) MethodA->MethodC Fails (Still Impure) Final Pure Dihydrochloride Salt MethodA->Final SaltExchange HCl Salt Exchange (If TFA used) MethodB->SaltExchange MethodC->Final DryVacuum->MethodA SaltExchange->Final

Figure 1: Decision tree for selecting the optimal purification strategy based on crude material physical state and purity requirements.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing during Method A. What happened?

  • Root Cause: This is usually caused by hygroscopicity (water absorption) or adding the anti-solvent (Ether) too quickly.

  • The Fix:

    • Decant the supernatant.

    • Redissolve the oil in a trace amount of MeOH.

    • Add the anti-solvent (Et₂O) very slowly with vigorous stirring.

    • Scratch the side of the flask with a glass rod to induce nucleation.

Q2: The NMR shows broad peaks. Is my product degrading?

  • Analysis: Not necessarily. Amine salts often show broad peaks in proton NMR due to exchangeable protons (NH) and hydrogen bonding.

  • Validation: Run the NMR in D₂O (Deuterium Oxide). This will exchange the NH protons (making them disappear) but should sharpen the signals for the azetidine ring protons and the pyrimidine aromatic protons, allowing for accurate integration.

Q3: Can I use Silica Gel chromatography?

  • Advisory: Avoid standard silica. The dihydrochloride salt is too polar and will stick to the silica (baseline retention). If you must use normal phase, you have to convert it to the free base first, but free azetidines are less stable. We recommend C18 Reverse Phase or Alumina (Neutral) if chromatography is strictly necessary.

Q4: I see a peak at 1.3 ppm in the NMR. What is it?

  • Identification: This is likely Isobutylene or tert-butyl byproducts trapped in the crystal lattice if you just performed a Boc-deprotection.

  • Removal: These are volatile. Dry the sample in a vacuum oven at 40°C for >12 hours. If it persists, triturate with Hexanes (the product is insoluble, the impurity is soluble).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66187258, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Retrieved from [Link][1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Lumb, I., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[3] RSC Advances. Retrieved from [Link] (Reference for azetidine ring stability and reactivity).

Sources

stability and storage recommendations for 1-(pyrimidin-2-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols Product Class: Heterocyclic Building Blocks / Primary Amines Audience: Medicinal Chemists, Process Chemists, and Lab Managers

Executive Summary: The Stability Profile

1-(pyrimidin-2-yl)azetidin-3-amine presents a dual-threat stability profile due to the juxtaposition of a high-energy strained ring (azetidine) and a reactive nucleophile (primary amine). While the electron-withdrawing pyrimidine ring at the


 position reduces the basicity of the azetidine nitrogen—thereby offering slightly better stability against acid-catalyzed ring opening compared to alkyl-azetidines—the molecule remains sensitive.

Key Instability Drivers:

  • Ring Strain (~26 kcal/mol): The azetidine ring is thermodynamically primed for ring-opening hydrolysis, especially under acidic or thermal stress [1, 2].

  • Nucleophilic Primary Amine: The

    
    -amine is prone to oxidative degradation and rapid reaction with atmospheric 
    
    
    
    to form carbamates (air-aging) [3].
  • Hygroscopicity: As a polar heterocycle, it readily absorbs atmospheric moisture, which catalyzes hydrolysis cycles.

Storage & Handling: The "Golden Rules"

To maintain purity >95% over extended periods (6+ months), strict adherence to the "Cold-Dry-Inert" protocol is required.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Lowers kinetic energy, significantly retarding the rate of ring-opening hydrolysis and oxidative coupling.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents "air-aging" (carbamate formation) and excludes moisture. Argon is preferred due to its higher density.
Container Amber Glass + Teflon-lined Cap Amber glass protects against photo-oxidation. Teflon liners prevent leaching and maintain a gas-tight seal better than pulp liners.
Desiccation Required Store vials inside a secondary container (desiccator) with active silica gel or

.
Handling Protocol
  • The "Warm-Up" Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Failure to do this causes immediate condensation of atmospheric water onto the cold solid, initiating hydrolysis.

  • Weighing: Rapid weighing is essential. For precise stoichiometry, weigh the solid into a tared vial, then immediately purge with inert gas.

Troubleshooting & Diagnostics

Use this guide to diagnose degradation issues based on visual and analytical observations.

Diagnostic Table
ObservationAnalytical Signal (LCMS/NMR)Root CauseRemediation / Prevention
White powder turns yellow/orange New peaks at varying RT; Broadening of NMR signals.Oxidative Degradation of the primary amine.Irreversible. Purify via reverse-phase prep-HPLC immediately. Prevent by storing under Argon.[1]
Material becomes sticky/gum-like

peak in NMR; M+18 peak in LCMS.
Hygroscopicity & Hydrolysis. Water absorption leads to partial ring opening.Dry under high vacuum (

mbar) for 24h. If sticky residue persists, recrystallize (e.g.,

/MeOH).
Insoluble white crust M+44 peak (Carbamate adduct).Carbonation. Reaction with atmospheric

.
Acid wash may revert carbamate to amine salt, but ring opening is a risk. Best to discard.
New Peak: M+18 Mass = Parent + 18 Da.Ring Opening. Hydrolysis of azetidine to the linear alcohol/amine.Irreversible. Check pH of solvents; avoid acidic conditions.
Visualizing Degradation Pathways

The following diagram illustrates the critical degradation pathways for 1-(pyrimidin-2-yl)azetidin-3-amine.

DegradationPathways Compound 1-(pyrimidin-2-yl) azetidin-3-amine (Intact) Carbamate Carbamate Salt (Insoluble Crust) Compound->Carbamate  Nucleophilic Attack   RingOpen Ring-Opened Product (Hydrolysis) Compound->RingOpen  Strain Release   Oxide N-Oxides / Azo Dimers (Yellowing) Compound->Oxide  Oxidation   CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) + Trace Acid H2O->RingOpen O2 Oxygen (O2) O2->Oxide

Figure 1: Primary degradation pathways driven by environmental exposure. Note that ring opening is thermodynamically favorable due to strain release.

Solution Stability & Formulation

Researchers often ask how long stock solutions remain viable.

  • DMSO (Dimethyl Sulfoxide):

    • Stability:[2][3][4][5][6][7] Moderate (2-3 days at 4°C).

    • Risk:[8] DMSO is hygroscopic. Absorbed water will slowly hydrolyze the azetidine ring.

    • Advice: Freeze aliquots at -20°C. Do not subject to repeated freeze-thaw cycles.

  • Water / Aqueous Buffers:

    • Stability:[2][3][4][5][6][7]Poor (< 24 hours).

    • Risk:[8] Rapid hydrolysis, especially at pH < 5 or pH > 9.

    • Advice: Prepare aqueous solutions immediately prior to biological assays.

  • Methanol / Ethanol:

    • Stability:[2][3][4][5][6][7] Good (Short-term).

    • Risk:[8] Nucleophilic attack by the solvent (solvolysis) is possible over long periods or at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound as a free base, or should I convert it to a salt?

  • Answer: The HCl salt is generally more stable toward oxidation and

    
     absorption than the free base. However, salts can be extremely hygroscopic. If you store it as a salt, strict desiccation is non-negotiable. The free base is easier to handle for short periods but degrades faster in air [6].
    

Q2: I see a small impurity at M+18 in my LCMS. Can I still use the compound?

  • Answer: The M+18 peak corresponds to the hydrated, ring-opened byproduct. If the impurity is <5%, it is likely inert in most biochemical assays, though it lowers the effective concentration. For strict SAR (Structure-Activity Relationship) studies, re-purification is recommended to avoid false negatives/positives.

Q3: What is the best way to re-purify a degraded sample?

  • Answer: Because the amine is polar, normal phase chromatography is difficult. Reverse-phase (C18) Prep-HPLC using a basic buffer system (e.g., Ammonium Bicarbonate or 0.1%

    
     in Water/Acetonitrile) is preferred. Avoid TFA (Trifluoroacetic acid) in the mobile phase, as the acidity can induce further ring opening during concentration [2].
    
Experimental Decision Tree

Use this workflow to determine the safety of your current sample.

DecisionTree Start Inspect Sample ColorCheck Is the color White/Off-White? Start->ColorCheck SolubilityCheck Does it dissolve clearly in DMSO? ColorCheck->SolubilityCheck Yes Discard DISCARD / RE-PURIFY (Irreversible Degradation) ColorCheck->Discard No (Yellow/Orange) LCMSCheck LCMS Purity > 95%? SolubilityCheck->LCMSCheck Yes SolubilityCheck->Discard No (Turbid/Crust) LCMSCheck->Discard No (New Peaks) Use SAFE TO USE (Proceed with Assay) LCMSCheck->Use Yes Dry DRY UNDER VACUUM (Remove Moisture) LCMSCheck->Dry Only Water Peak Found Dry->Use

Figure 2: Quality control decision matrix for 1-(pyrimidin-2-yl)azetidin-3-amine.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6] ACS Medicinal Chemistry Letters. Link

  • Hu, X., et al. (2019). Air-Aging of Primary Amines: Mechanisms and Prevention. Journal of Organic Chemistry. Link

  • Wágner, G., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.[9] Journal of Medicinal Chemistry. Link

  • Kwiecień, A., & Ciunik, Z. (2015).[2][3][4] Stable Hemiaminals: 2-Aminopyrimidine Derivatives.[2][3][4] Molecules.[2][3][4][6][8][10][11][12] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Azetidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines possess a high ring strain energy (~26 kcal/mol), significantly greater than pyrrolidines (~6 kcal/mol). This thermodynamic instability creates a steep energetic landscape where kinetic control is paramount. In synthesis, this manifests as a competition between the desired 4-membered ring closure and thermodynamically favored pathways: intermolecular oligomerization, ring-opening hydrolysis, or elimination.

This guide addresses the three most common "silent failures" in azetidine synthesis, providing diagnostic signatures and protocol adjustments to restore pathway selectivity.

Module 1: The Oligomerization Trap (Intramolecular Cyclization)

Context: The most common route to azetidines is the intramolecular nucleophilic displacement of a


-haloamine or sulfonate (4-exo-tet cyclization).
Troubleshooting Guide
Symptom Root Cause Diagnostic Signature
Viscous Oil / Gum Intermolecular Polymerization: The rate of intermolecular attack (

) exceeded intramolecular closure (

).
1H NMR: Broadening of signals, particularly

-protons. Loss of distinct multiplet splitting. LCMS: "Picket fence" pattern of mass units (

).
Low Yield (No byproduct isolated) Hydrolysis: Competition with solvent nucleophiles (e.g., H2O, MeOH) if the leaving group is too labile or conditions too solvolytic.1H NMR: Appearance of distinct triplet/multiplet at

3.5-3.7 ppm (characteristic of linear

-amino alcohols).
Q: Why does my reaction stall at ~60% conversion despite excess base?

A: You are likely observing product inhibition or salt encapsulation . In non-polar solvents, the precipitating halide salts can encapsulate the base or the substrate.

  • Correction: Switch to a biphasic system (e.g., Toluene/50% NaOH) with a Phase Transfer Catalyst (TBAB), or use a homogeneous polar aprotic solvent (CH3CN) with high dilution.

Experimental Protocol: High-Dilution Cyclization

To favor


 over 

, the substrate concentration must be kept effectively low.
  • Setup: Equip a 3-neck flask with a reflux condenser and a precision addition funnel.

  • Base Charge: Suspend

    
     (3.0 equiv) or 
    
    
    
    (4.0 equiv) in anhydrous
    
    
    (0.1 M relative to total substrate). Heat to reflux.[1]
  • Pseudo-High Dilution Addition: Dissolve the

    
    -haloamine precursor in minimal solvent. Add this solution dropwise over 4–6 hours  to the refluxing base suspension.
    
    • Why? This keeps the instantaneous concentration of the unreacted electrophile near zero, statistically preventing two substrate molecules from colliding (polymerization).

  • Quench: Cool to 0°C and quench with saturated

    
    . Do not use strong acid , as this will open the ring immediately.
    
Visualizing the Kinetic Competition

Azetidine_Cyclization cluster_conditions Critical Control Parameters Start Gamma-Haloamine (Linear Precursor) Transition Transition State Start->Transition Activation Azetidine Azetidine Product (Kinetic Target) Transition->Azetidine Intramolecular (k_intra) Favored by Dilution Polymer Oligomer/Polymer (Thermodynamic Sink) Transition->Polymer Intermolecular (k_inter) Favored by Conc. Param1 Dilution Factor (>0.05 M increases polymer) Param2 Temp (Reflux aids cyclization)

Figure 1: Kinetic competition between the desired 4-exo-tet ring closure and the parasitic intermolecular polymerization pathway.

Module 2: The Reductive Ring-Opening Trap

Context: Reducing


-lactams (2-azetidinones) is a standard route to azetidines.[2] However, the carbonyl oxygen is a "hard" Lewis base, and the ring strain makes the C-N bond susceptible to cleavage during reduction.
Troubleshooting Guide
Symptom Root Cause Diagnostic Signature
Product is an Amino Alcohol C-N Bond Cleavage: The reducing agent coordinated to the nitrogen or oxygen, facilitating ring opening (reductive cleavage) rather than carbonyl deoxygenation.1H NMR: Disappearance of the ABX pattern typical of azetidines. Appearance of exchangeable OH/NH protons. IR: Broad OH stretch at 3300 cm⁻¹.
Incomplete Reduction Stable Aluminate Complex: The intermediate formed with

is too stable and hydrolyzes back to the lactam or hemiaminal upon workup.
1H NMR: Recovery of starting material or hemiaminal signals (

4.5-5.0 ppm).
Q: Why did LiAlH4 destroy my ring?

A:


 acts as a nucleophile. In strained rings, the "hard" hydride attacks the carbonyl, but the resulting aluminate intermediate can trigger C-N bond scission if the Lewis acidity is unchecked.
  • Correction: Use Alane (

    
    ) . Alane is electrophilic.[1] It coordinates to the carbonyl oxygen, activating it for hydride delivery without coordinating strongly to the nitrogen, preserving the ring.
    
Protocol: Alane (

) Generation & Reduction

This method avoids the high alkalinity of LiAlH4 that causes ring opening.

  • Alane Generation: In a dry flask under Argon, dissolve

    
     (3 equiv) in dry THF. Cool to 0°C.
    
  • Activation: Carefully add

    
     (1.5 equiv)  or 
    
    
    
    (1 equiv)
    dropwise.
    • Reaction:

      
      
      
    • Observation: A white precipitate (

      
      ) will form. The supernatant contains the active 
      
      
      
      .
  • Reduction: Add the

    
    -lactam solution to the Alane mixture at 0°C. Warm to RT (or mild reflux 40°C) for 1-2 hours.
    
  • Workup (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular white precipitate.
Visualizing the Reductive Pathway

BetaLactam_Reduction Lactam Beta-Lactam (Starting Material) Intermediate Tetrahedral Intermediate Lactam->Intermediate Hydride Attack Azetidine Azetidine (Desired Product) Intermediate->Azetidine C-O Cleavage (Promoted by AlH3/Electrophiles) AminoAlcohol Amino Alcohol (Ring Opened Byproduct) Intermediate->AminoAlcohol C-N Cleavage (Promoted by Hard Nucleophiles/LiAlH4)

Figure 2: The divergence in


-lactam reduction. Electrophilic reducing agents (Alane) favor C-O cleavage (desired), while nucleophilic agents favor C-N cleavage (failure).
Module 3: The Fragmentation Trap (Grob & Elimination)

Context: When synthesizing 3-substituted azetidines or using tosylates, the molecule may undergo Grob Fragmentation or E2 Elimination instead of substitution.

Troubleshooting Guide
Symptom Root Cause Diagnostic Signature
Allyl Amine Formation E2 Elimination: The base deprotonated the

-carbon instead of the nitrogen displacing the leaving group.
1H NMR: Appearance of alkene signals (

5.0-6.0 ppm).
Imine + Alkene Grob Fragmentation: If the nitrogen lone pair is anti-periplanar to the C2-C3 bond and a leaving group at C3, the ring (or precursor) shatters.1H NMR: Distinct imine proton (

7.5-8.5 ppm) and fragmented alkene chains.
Q: How do I prevent Grob Fragmentation?

A: Grob fragmentation requires specific stereoelectronic alignment (anti-periplanar arrangement of the electrofuge and nucleofuge).

  • Correction: Alter the stereochemistry. If your leaving group is trans to the nitrogen lone pair, fragmentation is favored. Ensure the leaving group is cis or use a non-participating solvent that discourages the concerted fragmentation mechanism.

References
  • Intramolecular Cyclization & Ring Strain

    • Hameed, A., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines."[3] Frontiers in Chemistry, 2017. Link

    • Hillier, M. C., & Chen, C.-Y.[4] "A straightforward synthesis of various 1,3-disubstituted azetidines." Journal of Organic Chemistry, 2006.[4] Link

  • 
    -Lactam Reduction & Ring Opening: 
    
    • Bachi, M. D., & Goldberg, O. "Studies related to penicillins and cephalosporins. Part II. An approach to the synthesis of β-lactam antibiotics." Journal of the Chemical Society, Perkin Transactions 1, 1972. Link

    • Dougherty, J. "The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry." Royal Society of Chemistry Books, 2015. Link

  • Polymerization & Stability

    • Goethals, E. J. "The Polymerization of Azetidines and Azetidine Derivatives." Polymer Chemistry, 2017.[5] Link

    • West, T. H., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. Link

  • Aza-Paterno-Büchi & Fragmentation

    • Schindler, C. S., et al. "Synthesis of azetidines by aza Paternò–Büchi reactions."[6] Chemical Science, 2021. Link

Sources

overcoming solubility challenges with pyrimidinyl azetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidinyl Azetidine Solubility Solutions

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Formulation for Pyrimidinyl Azetidine Scaffolds Reference ID: PAZ-SOL-2024

Executive Summary: The "Brick Dust" Paradox

Pyrimidinyl azetidines are privileged scaffolds in modern drug discovery (e.g., JAK inhibitors like Baricitinib) due to their metabolic stability and rigid vectors. However, they frequently suffer from "Brick Dust" properties: high crystallinity (melting point >200°C) and moderate lipophilicity. This combination creates a solubility floor that standard DMSO stocks cannot overcome.

This guide addresses the three critical failure modes: Crystal Packing (Lattice Energy) , Weak Basicity (Salt Failure) , and Aqueous Aggregation.

Module 1: Diagnostics – Why is my compound crashing out?

User Question: "My compound has a calculated LogP of 2.5, which should be soluble, but it precipitates immediately in PBS. Why?"

Technical Diagnosis: You are likely facing a Lattice Energy issue, not a Lipophilicity issue. The planar stacking of the pyrimidine ring combined with the rigid azetidine creates a highly stable crystal lattice.

The Diagnostic Workflow: Perform this quick check before attempting formulation.

SolubilityDiagnosis Start Compound Precipitates CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check cLogP CheckMP->CheckLogP BrickDust Diagnosis: BRICK DUST (High Lattice Energy) Strategy: Disrupt Crystal CheckLogP->BrickDust Tm > 200°C LogP < 3 GreaseBall Diagnosis: GREASE BALL (High Lipophilicity) Strategy: Surfactants/Lipids CheckLogP->GreaseBall Tm < 150°C LogP > 4

Figure 1: Diagnostic logic for distinguishing lattice energy limits from hydrophobicity limits.

Corrective Action: If diagnosed as "Brick Dust," adding more organic solvent (DMSO) often fails because the thermodynamic drive to crystallize is too strong. You must disrupt the lattice (See Module 3) or use specific amorphous dispersions (See Module 4).

Module 2: Salt Selection – The "Weak Base" Trap

User Question: "I made the HCl salt of my N-pyrimidinyl azetidine, but it hydrolyzes back to the free base in water. Is the salt unstable?"

Technical Insight: This is a classic error with N-linked heteroaryl azetidines.

  • Chemistry: If the azetidine nitrogen is directly linked to the pyrimidine, its lone pair is delocalized into the aromatic system. It is not the basic center.

  • The Real Base: The basic site is the pyrimidine nitrogen, which is a very weak base (pKa typically 2.0 – 4.0).

  • The Failure: HCl (pKa -7) is a strong acid, but the resulting salt often has a high "solubility product" (Ksp) or is hygroscopic and prone to disproportionation (releasing HCl gas) because the

    
    pKa is marginal for stable solid-state interactions.
    

The Solution: Sulfonic Acids For bases with pKa < 4, you need super-strong acids with large lipophilic counter-ions to stabilize the lattice energy of the salt form.

Salt Selection Guide:

Counter-ionAcid pKaSuitability for Pyrimidinyl AzetidinesWhy?
Mesylate -1.9High Strong acid; stable crystalline salts; lowers lattice energy.
Tosylate -2.8High Adds lipophilicity to help membrane permeability while stabilizing the salt.
Hydrochloride -7.0Low Often forms hydrates; "Common Ion Effect" in stomach (high Cl-) reduces solubility.
Fumarate 3.0Critical Failure Acid is too weak.

pKa < 3 rule violated. Will not form a stable salt.

Protocol: Micro-Scale Salt Screen

  • Dissolve 5 mg free base in 100

    
    L acetone/methanol (1:1).
    
  • Add 1.1 equivalents of acid (Mesylic, Tosylic, Sulfuric) dissolved in MeOH.

  • Evaporate solvent slowly (N2 stream).

  • Verification: Resuspend solid in water. Measure pH. If pH is neutral (~6-7), the salt has disproportionated (failed). If pH is acidic (<3), the salt is stable in solution.

Module 3: Structural Modification (Hit-to-Lead)

User Question: "We are in Lead Op. How can I modify the scaffold to improve solubility without losing potency?"

Technical Insight: Planarity is the enemy. Pyrimidinyl azetidines are flat. To break the "Brick Dust" lattice, you must introduce "escape vectors" (sp3 character) that disrupt stacking.

Strategies:

  • The "Magic Methyl": Add a methyl group to the azetidine C3 position. This creates a puckered conformation, disrupting the flat packing of the pyrimidine rings.

  • Bridge the Ring: Convert the azetidine to a bicyclic spiro-system (e.g., 2-oxa-6-azaspiro[3.3]heptane). This dramatically increases Fsp3 (fraction of sp3 carbons) and solubility.

StructuralMod Base Flat Scaffold (Pyrimidinyl-Azetidine) Low Solubility Mod1 Strategy A: C3-Methylation Disrupts Planarity Base->Mod1 Mod2 Strategy B: Spiro-Cyclization Increases Fsp3 Base->Mod2 Result Lower Lattice Energy Higher Aqueous Solubility Mod1->Result Mod2->Result

Figure 2: Structural modification strategies to lower crystal lattice energy.

Module 4: Formulation for Animal Studies (PK)

User Question: "I need to dose 10 mg/kg PO in mice. DMSO causes toxicity. What is the standard vehicle?"

Technical Insight: Avoid pure co-solvents (PEG/Ethanol) which can precipitate the compound upon contact with stomach fluids. Use Complexation agents.

The Gold Standard: Cyclodextrins The azetidine-pyrimidine motif fits well into the cavity of


-Cyclodextrin.
  • Recommendation: Sulfobutyl ether

    
    -cyclodextrin (Captisol®) or Hydroxypropyl 
    
    
    
    -cyclodextrin (HP-
    
    
    -CD).

Protocol: 20% HP-


-CD Formulation 
  • Weigh: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Citrate Buffer (pH 3.0). Note: Acidic pH helps protonate the pyrimidine, aiding initial dissolution.
    
  • Micronize: Grind your compound to a fine powder (mortar/pestle).

  • Add: Add compound to the CD solution slowly with high-shear vortexing.

  • Sonicate: Bath sonicate for 30-60 mins at ambient temperature.

  • Check: If hazy, filter through 0.45

    
    m PVDF. Do not use Nylon filters (binds drug).
    

References & Grounding

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Explains the "Brick Dust" vs. "Grease Ball" concept).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. (Authoritative guide on pKa differences required for stable salts).

  • Pfizer/Baricitinib Data: The development of Baricitinib (N-ethylsulfonyl-azetidinyl-pyrrolo[2,3-d]pyrimidine) highlights the use of phosphate salts and pH control to manage the weak basicity of the pyrimidine core. Journal of Medicinal Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform stability testing before in vivo administration.

Sources

Technical Guide: Stabilization & Handling of 1-(pyrimidin-2-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-AZT-PYR-001 Version: 2.1 (Current) Department: Chemical Biology & Medicinal Chemistry Support Target Audience: Synthetic Chemists, DMPK Scientists, Compound Management

Executive Summary & Chemical Context

1-(pyrimidin-2-yl)azetidin-3-amine is a high-value spiro-cyclic mimetic and building block often employed in kinase inhibitor discovery (e.g., JAK, CDK2) and H3 receptor agonist development.[1] While the azetidine ring offers desirable physicochemical properties (low lipophilicity, rigid geometry), it introduces significant ring strain (~26 kcal/mol) .

This molecule faces two primary decomposition vectors in solution:

  • Acid-Catalyzed Hydrolysis: The strained azetidine ring is susceptible to nucleophilic attack (ring-opening) in acidic media.[2]

  • Oxidative Instability: The primary amine at position C3 is prone to air oxidation and carbamate formation upon exposure to atmospheric

    
    .
    

This guide provides validated protocols to mitigate these risks, ensuring data integrity in biological assays and synthetic workflows.

Mechanism of Decomposition

Understanding the degradation pathway is essential for selecting the correct buffer and solvent systems.

Acid-Mediated Ring Opening

The most critical failure mode is the hydrolysis of the azetidine ring. Under acidic conditions (pH < 5), the azetidine nitrogen or the pyrimidine nitrogen becomes protonated. This increases the electrophilicity of the ring carbons, inviting nucleophilic attack by water (or other nucleophiles), leading to irreversible ring opening.

Degradation Pathway Visualization

The following diagram illustrates the critical checkpoints for stability.

Azetidine_Degradation Intact Intact Molecule (Active Species) Protonated Protonated Intermediate (Highly Unstable) Intact->Protonated Acidic pH (<5.0) Hydrolysis Ring Opening (+ H2O) Protonated->Hydrolysis Nucleophilic Attack Product Degradation Product (Linear Amine, M+18) Hydrolysis->Product Irreversible Buffer Buffer (pH 7.4 - 8.0) Buffer->Intact Stabilizes

Figure 1: Acid-catalyzed degradation pathway of N-aryl azetidines. Maintaining neutral-to-basic pH prevents the formation of the unstable protonated intermediate.

Storage & Handling Protocols

Solid State Storage
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).

  • Atmosphere: Store under Argon or Nitrogen. The primary amine rapidly absorbs atmospheric

    
     to form carbamates.
    
  • Form: The HCl or TFA salt is significantly more stable than the free base due to the protonation of the primary amine, which reduces oxidative susceptibility. However, ensure any excess acid is removed if the salt is hygroscopic.

Solution Stability & Solvent Selection

Critical Rule: Avoid protic solvents (MeOH, Water) for stock solutions. Use anhydrous aprotic solvents.

SolventStability RatingRecommended UsageRisk Factor
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Best)Long-term Stock (10-100 mM)Freezing/Thawing cycles can introduce moisture.
DMA / DMF ⭐⭐⭐⭐Alternative StockHydrolysis of DMF over time can produce formic acid.
Methanol/Ethanol ⭐⭐Transient use only (< 24h)Nucleophilic solvent; promotes ring opening if traces of acid exist.
Chloroform/DCM AVOID Often contains acidic stabilizers (HCl) that trigger rapid decomposition.
Water (Acidic) ☠️NEVER Rapid hydrolysis (t½ < 1h at pH 2).
Buffer Preparation for Biological Assays

When diluting stock solutions into aqueous media for assays, strict pH control is required.

  • Recommended pH: 7.4 – 8.0.

  • Buffer System: HEPES or PBS are preferred. TRIS is acceptable but has high temperature sensitivity.

  • Avoid: Acetate or Citrate buffers (typically acidic ranges).

Troubleshooting Guide (FAQ)

Scenario A: "My LCMS shows a new peak with Mass = M + 18."

Diagnosis: Hydrolysis (Ring Opening). The +18 mass shift corresponds to the addition of water (


) across the azetidine bond.
  • Root Cause: The solution pH dropped below 6.0, or the DMSO stock absorbed atmospheric moisture.

  • Corrective Action:

    • Check the pH of your assay buffer.

    • Use a fresh ampoule of anhydrous DMSO.

    • If using the TFA salt, ensure you buffer the solution immediately upon dissolution to neutralize the excess acid.

Scenario B: "The solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation. Primary amines are electron-rich and susceptible to oxidation, forming imines or N-oxides.

  • Root Cause: Exposure to air/oxygen.

  • Corrective Action:

    • Degas all buffers using sonication or vacuum filtration.

    • Store stock solutions under an inert atmosphere (

      
      ).
      
    • Add 1 mM DTT or TCEP (reducing agents) to the buffer if compatible with the biological target.

Scenario C: "The compound precipitated upon dilution."

Diagnosis: Solubility Limit / Free Base Crash-out.

  • Root Cause: The free base is moderately lipophilic and less soluble than the salt forms. Alternatively, carbonate formation (reaction with

    
    ) creates insoluble solids.
    
  • Corrective Action:

    • Limit final DMSO concentration to 1-2% to prevent "crashing out" while maintaining solubility.

    • Ensure the solution is not exposed to open air for extended periods (prevents carbonate formation).

Step-by-Step Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)
  • Equilibration: Allow the solid vial to warm to room temperature before opening (prevents water condensation).

  • Solvent: Use Anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Add the calculated volume of DMSO. Vortex gently.

    • Note: If using the HCl salt, the solution may be slightly acidic. This is generally safe in DMSO, but requires buffering upon aqueous dilution.

  • Aliquot: Dispense into single-use amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol 2: QC Purity Check (LCMS)
  • Column: C18 Reverse Phase (High pH resistant columns preferred, e.g., Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Do not use 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Rationale: Running the LCMS at basic pH (pH 10) suppresses protonation, preventing on-column degradation during the run. Acidic mobile phases can artificially degrade the sample during analysis, leading to false negatives.

References

  • Vertex Pharmaceuticals Study on Azetidine Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][3]

    • Source:ACS Medicinal Chemistry Letters / PubMed Central.
    • Significance: Establishes the pH-dependent stability profile (stable at pH 7, rapid decomposition
    • URL:[Link]

  • General Reactivity of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
    • Source:Chemical Society Reviews (RSC).
    • Significance: Details the strain energy and susceptibility to nucleophilic ring opening.
    • URL:[Link]

  • Handling of Amine Building Blocks

    • Title: Amines: The Building Blocks of Life and Chemistry (Stability & Storage).
    • Source: Purkh / General Chemical Safety Guidelines.
    • Significance: General protocols for preventing oxidation and carbonate form
    • URL:[Link]

Sources

Technical Support Center: Chiral Resolution of Substituted Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Protocols for Enantiopure Azetidine Isolation[1]

Executive Summary: The Azetidine Challenge

Substituted azetidines are high-value pharmacophores due to their distinct vectors and metabolic stability compared to pyrrolidines.[2] However, they present a unique "Stability-Purification Paradox" :

  • Ring Strain: The ~25 kcal/mol ring strain makes them susceptible to ring-opening polymerization (ROP) or hydrolysis under the very acidic/basic conditions often required for classical resolution.

  • Basicity: The pKa of the azetidine nitrogen (typically ~10-11 for alkyl azetidines) is distinct from larger rings, affecting salt crystallinity.

This guide prioritizes methods that maintain ring integrity while achieving high enantiomeric excess (


).

Decision Matrix: Selecting Your Resolution Pathway

Before starting, select the method based on your substrate's functional groups and scale.

Azetidine_Resolution_Decision Start Substrate Analysis Q1 Is the Azetidine Nitrogen Protected? Start->Q1 Q2 Protecting Group Type? Q1->Q2 Yes (Amide/Carbamate) Q3 Scale of Operation? Q1->Q3 No (Free Amine) Method_SFC Method A: Chiral SFC (Preferred for Boc/Cbz) Q2->Method_SFC Boc, Cbz, Fmoc Method_Enz Method B: Enzymatic KR (If Ester present) Q2->Method_Enz Ester Sidechain Method_Salt Method C: Classical Resolution (Diastereomeric Salt) Q3->Method_Salt >10 Grams Method_HPLC Method D: Prep HPLC (High pH Mobile Phase) Q3->Method_HPLC <1 Gram

Figure 1: Strategic decision tree for azetidine resolution based on N-protection status and scale.

Module A: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-gram scale of free amines (e.g., 2-phenylazetidine).[1] Critical Risk: Ring opening during salt formation or liberation due to heat/acid.

Standard Protocol: Tartaric Acid Resolution

Note: Tartaric acid is preferred over strong acids (Camphorsulfonic acid) to minimize ring stress.[1]

  • Screening: Dissolve racemate (1.0 eq) in MeOH/EtOH (10 vol). Add Resolving Agent (0.5 - 1.0 eq).

  • Nucleation: Heat to 50°C (Do NOT exceed 60°C). Cool slowly to 20°C.

  • Harvest: Filter solids.

  • Liberation: Partition solid between MTBE and 1M NaOH (cold). Do not use conc. NaOH.

Troubleshooting Guide: Salt Crystallization
SymptomProbable CauseCorrective Action
"Oiling Out" (No crystals, just goo)Solvent too polar or salt is hygroscopic.[1]Switch Solvent: Move from pure MeOH to MeOH:MTBE (1:1) or iPrOH.[1] Seed: Add a seed crystal if available. Sonication: Brief sonication can induce nucleation.
Low Yield (<20%) High solubility of the diastereomeric salt.Anti-solvent: Add cold Acetone or Et2O dropwise. Concentration: Reduce solvent volume to 5 vol.
Ring Opening (Purity drops) Acid strength too high or Temp >60°C.Change Acid: Switch from Dibenzoyl-tartaric acid (stronger) to L-Tartaric or Mandelic acid. Lower Temp: Perform crystallization at RT

0°C instead of Heat

Cool.
Low ee (<80%) Eutectic formation or fast precipitation.[1]Recrystallization: Recrystallize the wet cake in EtOH before liberation. Slow Cool: Ramp temperature down at 5°C/hour.

Module B: Chiral SFC (Supercritical Fluid Chromatography)

Best for:


-protected azetidines (Boc, Cbz) and rapid scale-up.[1]
Advantage:  CO2 is non-nucleophilic, preventing ring opening.[1]
Column Selection & Conditions
ParameterRecommendationRationale
Stationary Phase Amylose-1 (AD-H) or Cellulose-1 (OD-H) These "Gold Standard" columns separate ~80% of azetidine derivatives.
Mobile Phase CO2 / MeOH (80:[1]20)MeOH provides solubility; CO2 ensures low viscosity.[1]
Additive 0.1% Diethylamine (DEA) or IPA CRITICAL: Basic additives suppress peak tailing caused by the azetidine nitrogen interacting with silanols.
Back Pressure 120 - 150 barMaintains supercritical density for resolution.
Troubleshooting Guide: SFC

Q: My peaks are tailing significantly, ruining separation. A: This is "amine drag." The azetidine nitrogen is interacting with the silica backbone.

  • Fix 1: Increase DEA/TEA concentration to 0.2%.

  • Fix 2: Switch to an immobilized column (e.g., IA/IC) which tolerates stronger solvents.[1]

Q: The sample precipitates in the injector/tubing. A: Azetidines can be polar.

  • Fix: Use a "Make-up flow" pump or dissolve the sample in 50:50 MeOH:DCM (DCM helps solubility, but check column compatibility).

Module C: Enzymatic Kinetic Resolution

Best for: Azetidine-2-carboxylates (esters).[3] Mechanism: Lipases selectively hydrolyze one enantiomer of the ester.

Workflow Diagram

Enzymatic_Resolution Input Racemic Azetidine Ester Enzyme Add Lipase (CAL-B) Buffer pH 7.0 / MTBE Input->Enzyme Reaction Stir 24-48h Monitor Conversion Enzyme->Reaction Check Conversion ~50%? Reaction->Check Check->Reaction No (<40%) Workup Separation: Acid (aq) / Organic Check->Workup Yes Prod_A Aqueous Phase: (S)-Acid Workup->Prod_A Prod_B Organic Phase: (R)-Ester Workup->Prod_B

Figure 2: Kinetic resolution workflow using Lipase B from Candida antarctica (CAL-B).

Troubleshooting Guide: Biocatalysis

Q: The reaction stalls at 30% conversion. A: Product inhibition or enzyme deactivation.

  • Fix: Add molecular sieves to scavenge water (if transesterification) or maintain pH with an autotitrator (if hydrolysis).[1] The generated acid might be dropping the pH, protonating the azetidine and killing the enzyme.

Q: The ring opened during the reaction. A: pH is likely too high or too low.

  • Fix: Maintain pH 7.0–7.5. Azetidines are unstable at pH > 12 or pH < 2.

Safety & Stability (The "Hidden Killer")

WARNING: Azetidines are prone to Polymerization and Ring Opening .

  • Storage: Store free bases at -20°C under Argon. They can polymerize upon standing at RT.

  • Acidity Check: Never expose azetidines to strong Lewis acids (e.g., AlCl3, BF3) or strong Brønsted acids (conc.[1] HCl) unless the nitrogen is fully protonated and kept cold.

  • Validation: Always run an NMR of the resolved material. Look for signals around 3.5–4.0 ppm (ring protons).[1] If these shift significantly or disappear, the ring has opened.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Siren, H., et al. (2004).[1] Chiral separation of azetidine-2-carboxylic acid by capillary electrophoresis. Journal of Chromatography A. Link[1]

  • Padwa, A. (2011).[1] Strain-Release Pathways in the Chemistry of Azetidines. Chemical Society Reviews. Link

  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for Immobilized Polysaccharide CSPs (CHIRALPAK IA, IB, IC). Link

  • Gotor, V. (2002).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Journal of Biotechnology. Link[1]

Sources

Technical Support Center: Boc Deprotection of Aminoazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Paradox

Azetidines are increasingly popular in drug design as surrogates for gem-dimethyl groups or to alter physicochemical properties (lowering logD, improving metabolic stability). However, they present a specific synthetic challenge: Ring Strain (~26 kcal/mol) .

Unlike pyrrolidines or piperidines, the azetidine ring is a "loaded spring." Standard acidic deprotection conditions (TFA or HCl) used for Boc removal can trigger catastrophic ring-opening polymerization or hydrolysis if not carefully managed. Furthermore, low molecular weight aminoazetidines are notoriously volatile as free bases, leading to "phantom yields" where the product vanishes during concentration.

This guide addresses these specific failure modes with field-proven protocols.

Module 1: The "Disappearing Product" (Volatility & Isolation)

Symptom:

Root Cause: Low molecular weight aminoazetidines (e.g., 3-aminoazetidine, 3-fluoroazetidine) are highly volatile amines. As free bases, they co-evaporate with solvents like DCM or ether.

The Fix: Isolate as a Salt Do not perform a basic aqueous workup unless the molecular weight is >250-300 Da. Isolate the product directly as the Hydrochloride or Trifluoroacetate salt.

Comparative Data: Volatility Risk

CompoundMW (Free Base)Boiling Point (Est.)Risk LevelRecommended Isolation
Azetidine 57.0961-62 °CCritical HCl Salt (Precipitation)
3-Aminoazetidine 72.11~100 °CHigh HCl or TFA Salt
3-Fluoroazetidine 75.08~85 °CHigh HCl Salt
3-Phenylazetidine 133.19>200 °CLow Free Base or Salt
Module 2: The Ring-Opening Trap (Acid Sensitivity)

Symptom:

"My crude NMR shows broad peaks, and the material has turned into an insoluble gum/polymer."

Root Cause: Strong acids protonate the azetidine nitrogen. While the ammonium salt is generally stable, the presence of nucleophiles (Iodide, Bromide, or even water at high temps) can attack the ring carbons (C2/C4), relieving ring strain but destroying your scaffold.

Mechanism of Failure:

  • Protonation: Azetidine N becomes quaternary.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the

    
    -carbon.
    
  • Ring Opening: The C-N bond cleaves, resulting in a linear propyl-amine derivative or polymer.

The Fix: Scavengers & Non-Nucleophilic Counter-ions

  • Avoid: HBr/AcOH or HI (Halides are strong nucleophiles).

  • Use: TFA/DCM or HCl/Dioxane (Chloride is less nucleophilic than Bromide/Iodide in non-polar solvents).

  • Advanced: For hyper-sensitive substrates, switch to Lewis-acid mediated deprotection (TMSOTf).

Module 3: Cation Management (Scavenging)

Symptom:

"I see M+56 peaks in my MS. The Boc group is gone, but a tert-butyl group is stuck somewhere else."

Root Cause: The cleavage of Boc generates a tert-butyl cation (


).[1] This is a potent electrophile. In the absence of a scavenger, it will alkylate the newly formed secondary amine (re-alkylation) or attack electron-rich aromatic rings (e.g., indoles, phenols) present in your molecule.

The Fix: The "Silane Shield" Add Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture. These hydrides quench the


 cation, converting it into isobutane (gas).
Visualizing the Decision Process

The following flowchart guides you to the correct protocol based on your substrate's stability and volatility.

AzetidineDeprotection Start Start: Boc-Azetidine Substrate CheckSens Contains Acid-Sensitive Groups? (e.g., acetals, silyl ethers) Start->CheckSens CheckMW Is MW < 200 Da? MethodA Method A: HCl/Dioxane (Precipitation) CheckMW->MethodA Yes (Volatile) MethodB Method B: TFA/DCM + Scavenger (Concentration) CheckMW->MethodB No (Stable) CheckSens->CheckMW No MethodC Method C: TMSOTf / 2,6-Lutidine (Aprotic/Mild) CheckSens->MethodC Yes (High Risk) Salt Isolate as Salt (Avoid Free-Basing) MethodA->Salt Filtration FreeBase Careful Basic Workup (Cold) MethodB->FreeBase Evaporation MethodC->FreeBase Aq. Workup

Caption: Decision matrix for selecting the optimal deprotection strategy based on molecular weight and functional group compatibility.

Experimental Protocols
Protocol A: The "Precipitation Method" (For Volatile/Simple Azetidines)

Best for: Low MW azetidines where volatility is a risk.

  • Dissolution: Dissolve the Boc-azetidine (1.0 equiv) in a minimal amount of dry 1,4-dioxane or Et₂O (approx. 2-3 mL per mmol).

  • Acid Addition: Cool to 0 °C. Add 4M HCl in Dioxane (5-10 equiv) dropwise.

    • Note: Do not use aqueous HCl; water can complicate the precipitation.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours.

  • Isolation (Critical Step):

    • Do NOT rotovap.

    • Dilute the reaction mixture with excess anhydrous Et₂O or MTBE (tert-butyl methyl ether).

    • The aminoazetidine hydrochloride salt should precipitate as a white solid.

  • Filtration: Filter the solid under nitrogen/argon (azetidine salts can be hygroscopic). Wash with Et₂O.[2]

  • Yield: Quantitative recovery of the salt.

Protocol B: The "Gentle Silane" Method (For Complex Scaffolds)

Best for: Complex molecules prone to alkylation or containing electron-rich aromatics.

  • Scavenger Mix: Dissolve substrate in DCM (0.1 M). Add Triethylsilane (TES) (2.0 equiv).

  • Acid Addition: Cool to 0 °C. Add TFA (Trifluoroacetic acid) dropwise. Final ratio should be DCM:TFA approx 2:1 or 4:1 depending on solubility.

  • Monitoring: Stir at 0 °C to RT. Monitor by LCMS.

    • Tip: If

      
       adducts are observed, increase TES to 5.0 equiv.
      
  • Workup:

    • Concentrate in vacuo (keep bath < 30 °C).

    • Co-evaporate 3x with Toluene or DCM to remove residual TFA.

    • Isolate as the TFA salt or proceed to immediate neutralization in the next step.

Protocol C: The "Nuclear Option" (TMSOTf)

Best for: Extremely acid-sensitive substrates where TFA/HCl causes decomposition.

  • Setup: Dissolve Boc-azetidine in dry DCM (0.1 M) under inert atmosphere.

  • Base: Add 2,6-Lutidine (3.0 equiv). This buffers the reaction.[3]

  • Reagent: Cool to 0 °C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 - 2.0 equiv) dropwise.

  • Mechanism: Silylation of the Boc carbonyl leads to fragmentation into CO₂, isobutene, and the silylamine, which hydrolyzes on workup.

  • Quench: Quench with MeOH or saturated aqueous NaHCO₃.

Mechanism of Action & Failure[4][5]

Understanding the pathway is crucial for troubleshooting. The diagram below illustrates why scavengers are necessary and how ring opening occurs.

Mechanism Substrate Boc-Azetidine Intermed Protonated Carbocation Substrate->Intermed H+ (TFA/HCl) PathFail2 Ring Opening (Polymer/Hydrolysis) Substrate->PathFail2 Strong Nu- or Heat (Attack on Ring C) tBuCat t-Butyl Cation (t-Bu+) Intermed->tBuCat Fragmentation PathSuccess Product (Amine Salt) Intermed->PathSuccess -CO2 PathFail1 t-Bu Adduct (Alkylation) tBuCat->PathFail1 + Nucleophile (Substrate) Isobutane (Gas) Isobutane (Gas) tBuCat->Isobutane (Gas) + Scavenger (TES)

Caption: Mechanistic bifurcation showing how scavengers (TES) prevent alkylation and how nucleophiles trigger ring opening.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General authority on Boc chemistry).
  • Van Veen, B. C.; Wales, S. M.; Clayden, J. "Synthesis of Azetidines from Amino Acids."[1] J. Org.[1][4] Chem.2021 , 86, 8538–8543.[1] Link (Demonstrates HCl salt isolation of azetidines).

  • Sakakura, A. et al. "Mild and Selective Deprotection of Boc Groups Using TMSOTf/2,6-Lutidine." Tetrahedron Lett.[5]2006 , 47, 7861. (Protocol C basis).

  • Organic Chemistry Portal. "Protective Groups: Boc-Protected Amines." Link (General stability data).

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes and Azetidines in Drug Discovery." Angew.[4] Chem. Int. Ed.2010 , 49, 9052–9067. Link (Review of azetidine properties and stability).

Sources

Validation & Comparative

Comparative Efficacy Guide: Optimizing Pyrimidine-Based CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the "hinge-binding" core for a vast majority of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, pyrimidine derivatives form critical hydrogen bonds with the kinase hinge region (Glu-Leu sequences).

This guide critically compares two distinct evolutions of this scaffold within the CDK4/6 inhibitor class:

  • Palbociclib: A pyrido[2,3-d]pyrimidine (fused system).

  • Abemaciclib: A 2,4-diaminopyrimidine linked to a benzimidazole (non-fused core).

Thesis: While both agents effectively target CDK4/6, the structural divergence of the pyrimidine core dictates massive differences in lipophilicity, selectivity (GSK3


/CDK9 off-targets), and blood-brain barrier (BBB) permeability. This guide provides the data and protocols necessary to validate these differences in a preclinical setting.

Structural Basis of Efficacy[1]

The Hinge Binding Architecture

To understand efficacy, we must look at the binding mode.

  • Palbociclib (Fused): The bulky pyrido-pyrimidine core creates a rigid structure that fits highly specifically into the ATP pocket of CDK4 and CDK6. This rigidity contributes to its high selectivity but limits its solubility and passive permeability.

  • Abemaciclib (Linked): The central pyrimidine ring is substituted with a benzimidazole. This "linked" conformation allows for slightly more rotational freedom and, crucially, includes fluorine substitutions that increase lipophilicity.

Impact on Efficacy: The structural optimization in Abemaciclib results in a "dirtier" kinase profile (inhibiting CDK9 and GSK3


) but significantly higher potency against CDK4 and superior CNS penetration compared to the highly selective Palbociclib.

Mechanism of Action: The Rb-E2F Axis

The primary efficacy endpoint for these inhibitors is the prevention of Retinoblastoma protein (Rb) phosphorylation. When Rb is hypophosphorylated, it sequesters E2F transcription factors, arresting the cell cycle in G1.

Pathway Visualization

The following diagram illustrates the specific intervention points and the downstream consequences of CDK4/6 inhibition.

CDK_Pathway Growth_Signals Mitogenic Signals (Estrogen/Growth Factors) CyclinD Cyclin D1 Growth_Signals->CyclinD Upregulation Complex Cyclin D - CDK4/6 Complex CyclinD->Complex Binds CDK4_6 CDK4 / CDK6 (Kinase) CDK4_6->Complex Inhibitor Pyrimidine Inhibitor (Palbociclib/Abemaciclib) Inhibitor->Complex ATP Competitive Inhibition Rb_Hypo Rb (Hypophosphorylated) Active Repressor Complex->Rb_Hypo Phosphorylates Rb_Hyper p-Rb (Ser780/807/811) Inactive Rb_Hypo->Rb_Hyper Inactivation E2F E2F Transcription Factor Rb_Hypo->E2F Sequesters (Binds) Rb_Hyper->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcribes Cyclin E/A

Figure 1: The CDK4/6-Rb-E2F signaling cascade. Pyrimidine inhibitors block the phosphorylation of Rb, preventing the release of E2F and halting the cell cycle at the G1/S checkpoint.

Comparative Data Profile

The following data aggregates biochemical assays and cellular potency. Note the distinct selectivity ratios.

FeaturePalbociclib (Pyridopyrimidine)Abemaciclib (Aminopyrimidine)Biological Implication
CDK4 IC50 (Cell-free) ~11 nM~2 nMAbemaciclib is ~5x more potent against CDK4.[1]
CDK6 IC50 (Cell-free) ~15 nM~10 nMPalbociclib is equipotent; Abemaciclib is CDK4-selective.
Selectivity Profile Highly Selective (Clean)Broad (Inhibits CDK9, GSK3

)
Abemaciclib causes GI toxicity (GSK3

effect) but less neutropenia.
CNS Penetration (KKp) Low (P-gp substrate)High (Crosses BBB)Abemaciclib is preferred for brain metastases.
Dosing Schedule Intermittent (21 days on/7 off)ContinuousContinuous dosing prevents "rebound" replication.
Primary Toxicity Neutropenia (Bone Marrow)Diarrhea (Intestinal)Distinct monitoring requirements.

Expert Insight: The "clean" profile of Palbociclib makes it well-tolerated generally, but the "dirty" profile of Abemaciclib (specifically GSK3


 inhibition) may contribute to its single-agent activity by interfering with Wnt signaling, a pathway often upregulated in resistance.

Experimental Validation Protocols

To validate these efficacy differences in your own lab, do not rely solely on proliferation assays (like MTT/CTG), which cannot distinguish between cytostasis (senescence) and cytotoxicity (apoptosis). You must demonstrate Target Engagement .

Protocol A: Phospho-Rb (Ser780) Western Blot

This is the gold-standard biomarker. Ser780 is phosphorylated specifically by CDK4/6, not CDK2.

Reagents:

  • Primary Ab: Anti-Phospho-Rb (Ser780) (e.g., Cell Signaling #9307).

  • Controls: Total Rb antibody; GAPDH (loading).

  • Cell Line: MCF-7 (ER+, Rb-wildtype). Do not use Rb-null lines (e.g., MDA-MB-468) as they are resistant to this mechanism.

Workflow:

  • Synchronization: Serum-starve cells for 24h to synchronize in G0/G1.

  • Release & Treat: Add 10% FBS (to stimulate Cyclin D) + Inhibitor (Palbociclib/Abemaciclib) at varying concentrations (10 nM - 1 µM).

  • Incubation: Incubate for 24 hours. Note: Abemaciclib often shows effect at 12h; Palbociclib requires longer due to slower kinetics.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Without phosphatase inhibitors, spontaneous dephosphorylation will yield false positives.

  • Readout: Loss of band at Ser780 indicates successful CDK4/6 blockade.

Protocol B: CNS Penetration Proxy (MDR1-MDCK Assay)

To verify the structural advantage of Abemaciclib's pyrimidine core regarding brain penetration.

Workflow:

  • Setup: Use Transwell plates with polarized MDCK-MDR1 cells (overexpressing P-glycoprotein).

  • Dosing: Add compound (5 µM) to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Measure transport A->B and B->A via LC-MS/MS after 2 hours.

  • Calculation: Calculate Efflux Ratio (ER) =

    
    .
    
    • Palbociclib: Expect ER > 2.0 (Active efflux, poor CNS penetration).

    • Abemaciclib: Expect ER < 2.0 (Passive diffusion, good CNS penetration).

Validation Workflow Diagram

This diagram outlines the logical flow for characterizing a novel pyrimidine kinase inhibitor against these benchmarks.

Validation_Workflow Start Novel Pyrimidine Analog Biochem Biochemical Assay (ADP-Glo / Kinase-Glo) Start->Biochem Determine Ki Cellular Cellular Proliferation (MCF-7 CTG Assay) Biochem->Cellular If Ki < 50nM Selectivity Selectivity Screen (CDK1/2/9, GSK3b) Cellular->Selectivity Determine IC50 Mech_Check Mechanism Check (Western: pRb-S780) Cellular->Mech_Check Confirm Target ADME ADME/PK (MDR1 Efflux Ratio) Selectivity->ADME If Selective Mech_Check->ADME Decision Candidate Profile ADME->Decision Synthesize Data

Figure 2: Preclinical validation pipeline. Critical decision gates include biochemical potency (<50nM), confirmed Rb hypophosphorylation, and favorable efflux ratios for CNS candidates.

Conclusion

In the development of pyrimidine-based kinase inhibitors, "efficacy" is not merely a measure of IC50.

  • If your goal is maximum tolerability for combination therapy (e.g., with endocrine therapy), the fused pyridopyrimidine scaffold (Palbociclib) offers a cleaner, highly selective profile that minimizes off-target GI toxicity.

  • If your goal is monotherapy efficacy or targeting CNS metastases , the optimized aminopyrimidine scaffold (Abemaciclib) provides superior potency and BBB permeability, albeit with a trade-off in selectivity (GSK3

    
     driven toxicity).
    

Researchers should select their comparator based on the specific compartment (systemic vs. CNS) and the desired toxicity profile (hematological vs. gastrointestinal).

References

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. (2021). Detailed comparison of potency and toxicity profiles.[2][3][4][5] Link

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs. (2019).[6][7] Review of structural differences and kinase selectivity. Link

  • Phospho-Rb (Ser780) Antibody Protocol. Cell Signaling Technology. Standard protocol for validating CDK4/6 target engagement. Link

  • Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison. Cancers (Basel). (2023). Efficacy data regarding CNS penetration and metastasis control.[8] Link

  • Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers in Pharmacology. (2023). Analysis of P-gp efflux and chemical structure impact on pharmacokinetics. Link

Sources

1-(pyrimidin-2-yl)azetidin-3-amine versus other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry & Lead Optimization

Executive Summary: The Strained Scaffold Advantage

In modern fragment-based drug discovery (FBDD) and scaffold hopping, the 1-(pyrimidin-2-yl)azetidin-3-amine motif represents a critical tactical alternative to traditional pyrrolidine and piperidine building blocks. While 5- and 6-membered rings are ubiquitous, the 4-membered azetidine core offers unique physicochemical modulation—specifically the "Magic Methyl" equivalent of ring contraction.

This guide objectively compares 1-(pyrimidin-2-yl)azetidin-3-amine (Compound A) against its primary competitors: the pyrrolidine (Compound B) and piperidine (Compound C) analogs.

Key Differentiator: The azetidine core significantly lowers lipophilicity (LogD) and modulates the basicity of the exocyclic amine, often improving metabolic stability and CNS penetration compared to larger ring homologs.

Physicochemical & Structural Comparison

The choice of ring size is not merely structural; it dictates the electronic environment of the substituents. The following data highlights why the azetidine scaffold is increasingly favored for lowering LogD and tuning pKa.

Comparative Data Table
PropertyAzetidine Core (Compound A)Pyrrolidine Core (Compound B)Piperidine Core (Compound C)Impact on Drug Design
Structure 4-membered ring5-membered ring6-membered ringAzetidine offers smallest steric footprint.
LogD (pH 7.4) Low (~0.5 - 1.2) Medium (~1.5 - 2.0)High (~2.0 - 2.5)Lower LogD improves solubility and reduces non-specific binding.
pKa (Exocyclic NH₂) ~8.0 - 8.5 ~9.0 - 9.5~9.5 - 10.0Lower pKa increases neutral fraction at physiological pH, aiding CNS penetration .
Ligand Efficiency (LE) High ModerateModerateLower MW with retained potency maximizes LE.
Metabolic Stability High ModerateLowAzetidines lack adjacent oxidizable C-H bonds common in piperidines.
Vector Geometry Linear/PlanarTwisted/EnvelopeChairAzetidine provides a rigid, defined exit vector (180° approx).
Mechanistic Insight: The "pKa Shift" Effect

In 1-(pyrimidin-2-yl)azetidin-3-amine , the ring nitrogen is conjugated to the pyrimidine, rendering it non-basic. The primary basic center is the exocyclic amine at position 3.

  • Causality: The high ring strain of the azetidine leads to increased s-character in the carbon-carbon bonds. This exerts a stronger electron-withdrawing inductive effect (-I) on the exocyclic amine compared to pyrrolidine or piperidine.

  • Result: The pKa of the amine drops by 1.0–1.5 units. This is often the difference between a molecule that is 99% ionized (impermeable) and one that is 90% ionized (permeable) at intestinal pH.

Decision Logic: When to Use the Azetidine Scaffold

The following decision tree illustrates the logical flow for selecting the azetidine scaffold during lead optimization.

ScaffoldSelection Start Lead Optimization Challenge HighLogD Is LogD > 3.0 or Solubility Poor? Start->HighLogD MetabIssue Is Metabolic Clearance High? HighLogD->MetabIssue No UseAzetidine SELECT: 1-(pyrimidin-2-yl)azetidin-3-amine (Lowers LogD, Blocks Metabolism) HighLogD->UseAzetidine Yes (Ring Contraction) VectorCheck Does Binding Pocket Require Rigidity? MetabIssue->VectorCheck No MetabIssue->UseAzetidine Yes (Remove Oxidative Hotspots) VectorCheck->UseAzetidine Linear/Rigid UsePyrrolidine SELECT: Pyrrolidine Analog (Standard Vector, Higher pKa) VectorCheck->UsePyrrolidine Flexible/Twisted UsePiperidine SELECT: Piperidine Analog (Bulk Tolerance, Basic) VectorCheck->UsePiperidine Chair/Bulk

Figure 1: Strategic decision tree for scaffold selection. Azetidine is the preferred choice for reducing lipophilicity and blocking metabolic soft spots.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized for the synthesis and evaluation of 1-(pyrimidin-2-yl)azetidin-3-amine .

Protocol A: Synthesis via SNAr Displacement

This method is preferred over Buchwald-Hartwig coupling due to the high reactivity of 2-chloropyrimidine and the nucleophilicity of azetidine.

Reagents:

  • tert-butyl azetidin-3-ylcarbamate (Boc-protected amine)

  • 2-chloropyrimidine

  • DIPEA (Diisopropylethylamine)

  • Solvent: Isopropanol (IPA) or DMSO

  • Deprotection: TFA (Trifluoroacetic acid) / DCM

Step-by-Step Workflow:

  • Nucleophilic Displacement:

    • Dissolve 2-chloropyrimidine (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in IPA (0.5 M concentration).

    • Add DIPEA (2.5 eq).

    • Heat to 85°C for 4–6 hours. Note: Azetidine is less sterically hindered than pyrrolidine, often allowing faster kinetics.

    • Monitor by LC-MS for the intermediate (Boc-protected adduct).

    • Concentrate and purify via silica flash chromatography (0-10% MeOH in DCM).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (5 mL/g).

    • Add TFA (1:1 v/v ratio with DCM) at 0°C.

    • Stir at room temperature for 1 hour.

    • Critical Step: Evaporate TFA. Redissolve in MeOH and pass through a weak anion exchange cartridge (SCX-2) to release the free base. Elute with 2M NH₃ in MeOH.

    • Isolate 1-(pyrimidin-2-yl)azetidin-3-amine as a white/off-white solid.

Protocol B: Microsomal Stability Assay (Validation)

Objective: Compare intrinsic clearance (CLint) of Azetidine vs. Pyrrolidine analogs.

  • Incubation:

    • Test compound (1 µM) incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling:

    • Aliquots taken at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.

    • Expected Outcome: The azetidine analog typically shows <50% of the clearance of the pyrrolidine analog due to the removal of the susceptible C-H sites adjacent to the nitrogen (which are activated in pyrrolidine but sterically/electronically deactivated in the strained azetidine).

Synthetic Pathway Visualization

SynthesisPath SM1 2-Chloropyrimidine Reaction SNAr (IPA, DIPEA, 85°C) SM1->Reaction SM2 Boc-Azetidin-3-amine SM2->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Yield >85% Deprotection TFA/DCM (Deprotection) Intermediate->Deprotection Product 1-(pyrimidin-2-yl) azetidin-3-amine Deprotection->Product Free Base Isolation

Figure 2: Standard synthetic route via Nucleophilic Aromatic Substitution (SNAr). The high nucleophilicity of the azetidine nitrogen drives the reaction efficiently.

Case Study: Histamine H3 Receptor Agonists

A definitive application of this scaffold is found in the development of non-imidazole Histamine H3 receptor agonists.

  • Challenge: Imidazole-based agonists suffered from CYP450 inhibition and poor brain penetration.[1]

  • Solution: Researchers replaced the imidazole core with a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine motif (a structural isomer of our topic molecule).

  • Outcome:

    • Affinity: Maintained nanomolar affinity (pKi = 8.5).[1]

    • Selectivity: The azetidine analog showed reduced CYP inhibition compared to pyrrolidine variants.

    • In Vivo: Excellent CNS penetration was achieved due to the modulated pKa of the azetidine amine, validating the scaffold for CNS targets.

References

  • Journal of Medicinal Chemistry. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. [Link]

  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Organic & Biomolecular Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. [Link]

  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

Sources

Optimizing Kinase Inhibitor Potency: A Technical Guide to In Vitro Assessment of Pyrimidinyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidinyl azetidines represent a critical evolution in medicinal chemistry, often deployed as "ring-contracted" bioisosteres of pyrimidinyl piperidines or pyrrolidines. While the pyrimidine core typically functions as the hinge-binding motif in kinase inhibitors (e.g., JAK2, CDK2, TYK2), the attached azetidine moiety offers distinct physicochemical advantages: it lowers lipophilicity (


), reduces steric bulk, and rigidifies the vector of attached solubilizing groups.

However, the high ring strain (~25 kcal/mol) of azetidine can introduce unique metabolic liabilities or reactivity issues. Therefore, standard IC50 screening is insufficient. This guide outlines a comprehensive in vitro testing cascade designed to validate not just biological potency, but the specific structural advantages of the azetidine scaffold over its 5- and 6-membered ring analogs.

Part 1: The Scaffold Advantage (Comparative Analysis)

The decision to utilize a pyrimidinyl azetidine scaffold is rarely arbitrary; it is usually a strategic move to "escape flatland" (increase


) and improve metabolic stability.
Comparative Matrix: Azetidine vs. Piperidine/Pyrrolidine Analogs[1][2]
FeaturePyrimidinyl Azetidine (4-membered)Pyrimidinyl Piperidine (6-membered)Implication for Assay Design
Basicity (

)
Typically lower (8.5–9.5)Higher (9.5–10.5)Azetidines may show lower lysosomal trapping; requires specific permeability assays.
Lipophilicity (

)
Lower (More polar)HigherCritical: Azetidines often require high-sensitivity assays as they may have lower passive permeability but higher free fraction.
Metabolic Stability Variable (Ring strain vs. Sterics)Susceptible to N-dealkylationMandatory: Microsomal stability assays must be paired with potency data to justify the switch.
Binding Entropy Favorable (Rigid)Unfavorable (Flexible)Potency gains are often entropic; thermodynamic solubility assays are recommended.

Part 2: Biochemical Potency Assays (The "What")

To accurately determine the intrinsic potency of pyrimidinyl azetidines against kinase targets (e.g., JAK2/3), radiometric assays are the gold standard but lack throughput. Homogeneous Time-Resolved Fluorescence (HTRF) is the superior alternative for screening libraries of azetidine derivatives, minimizing interference from autofluorescent compounds often seen with pyrimidine synthesis byproducts.

Protocol 1: HTRF Kinase Activity Assay

Objective: Determine the


 of the compound against the recombinant kinase domain.

Scientific Rationale: This assay relies on FRET between a Eu-cryptate labeled anti-phospho-antibody (Donor) and a modified allophycocyanin (XL665) acceptor. The azetidine compound competes with ATP. We utilize a "Kinase-Glo" type approach but adapted for HTRF to ensure ratiometric data, which corrects for well-to-well variability.

Step-by-Step Workflow:

  • Reagent Prep: Dilute pyrimidinyl azetidine compounds in 100% DMSO (acoustic dispensing preferred) to achieve a 10-point dose-response curve (start: 10 µM, 1:3 dilution).

  • Enzyme Reaction:

    • In a 384-well low-volume white plate, add 2 µL of compound.

    • Add 4 µL of Recombinant JAK2/3 Enzyme (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35). Note: 
      
      
      
      is critical for ATP chelation.
    • Incubate for 10 minutes at RT to allow compound-enzyme equilibration (critical for slow-off rate inhibitors common in azetidines).

  • Substrate Addition: Add 4 µL of ATP/

    
     + Biotinylated Peptide Substrate (e.g., TK peptide). Incubate for 60 minutes at 25°C.
    
  • Detection: Add 10 µL of detection mixture (Eu-Cryptate Antibody + Streptavidin-XL665 in EDTA buffer). The EDTA stops the kinase reaction immediately.

  • Readout: Measure fluorescence at 665 nm and 620 nm on a PHERAstar or EnVision reader. Calculate Ratio =

    
    .
    
Visualization: HTRF Assay Logic

HTRF_Workflow Compound Pyrimidinyl Azetidine Kinase Recombinant Kinase (JAK2) Compound->Kinase Bind Reaction Phosphorylation (60 min) Kinase->Reaction ATP ATP + Biotin-Peptide ATP->Reaction Detection Add Eu-Ab + SA-XL665 + EDTA Reaction->Detection Stop Signal TR-FRET Signal (665/620nm) Detection->Signal Read

Caption: HTRF workflow for kinase inhibition. EDTA addition (green node) is the critical stop step enabling stable signal detection.

Part 3: Cellular Engagement & Functional Assays (The "How")

Biochemical potency does not guarantee cellular activity, especially for azetidines which may suffer from efflux transporter liability (P-gp). You must validate target engagement inside the cell.

Protocol 2: NanoBRET Target Engagement Assay

Objective: Measure the affinity (


) and residence time of the compound in live cells.

Scientific Rationale: Unlike Western Blots, NanoBRET measures the direct binding of the drug to the kinase in an intact cellular environment. This is crucial for pyrimidinyl azetidines to prove that the polar 4-membered ring allows sufficient membrane permeability.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known binder) at a concentration near its

    
    .
    
  • Competition: Treat cells with the pyrimidinyl azetidine test compound.

  • Mechanism: If the azetidine binds the target, it displaces the tracer, causing a loss of BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data Analysis: Plot BRET ratio vs. [Compound] to determine cellular affinity.

Protocol 3: Phospho-Flow Cytometry (Functional Readout)

Objective: Confirm downstream signaling inhibition (e.g., STAT5 phosphorylation).

Workflow:

  • Cell Line: Use TF-1 or HEL cells (JAK2 dependent).

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Incubate with Azetidine analog for 1 hour.

  • Stimulation: Stimulate with cytokine (e.g., GM-CSF) for 15 minutes.

  • Fix/Perm: Fix with 1.5% Paraformaldehyde; Permeabilize with ice-cold Methanol (critical for nuclear phospho-proteins).

  • Stain: Anti-pSTAT5 (Y694)-Alexa Fluor 647.

  • Analysis: Measure MFI (Mean Fluorescence Intensity) via Flow Cytometry.

Visualization: JAK/STAT Signaling Pathway

JAK_STAT Cytokine Cytokine (GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor Activate JAK JAK2 Kinase Receptor->JAK Recruit STAT STAT5 (Monomer) JAK->STAT Phosphorylate Inhibitor Pyrimidinyl Azetidine Inhibitor->JAK Inhibit pSTAT p-STAT5 (Dimer) STAT->pSTAT Nucleus Nucleus (Transcription) pSTAT->Nucleus Translocate

Caption: Pathway map showing the specific intervention point of the pyrimidinyl azetidine inhibitor at the JAK2 node, preventing STAT dimerization.

Part 4: ADME/Tox Profiling (The "Viability")

The primary justification for using an azetidine over a piperidine is often Metabolic Stability . The 4-membered ring is less prone to oxidative metabolism than the 6-membered ring in many contexts, but it introduces ring-opening risks.

Protocol 4: Microsomal Stability Assay

Objective: Compare Intrinsic Clearance (


) of Azetidine vs. Piperidine analogs.
  • Incubation: Incubate 1 µM test compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric: An optimized pyrimidinyl azetidine should show

    
     min and lower 
    
    
    
    than its piperidine bioisostere.

References

  • Vertex AI Search. (2024).[1] Pyrimidinyl azetidine medicinal chemistry kinase inhibitor. 2[3][4][1][5][6][7]

  • Vertex AI Search. (2024).[1] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery. 8

  • Vertex AI Search. (2024).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 3[3][5]

  • Vertex AI Search. (2024).[1] Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. 6[3][4][5]

  • Vertex AI Search. (2024).[1] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. 7

Sources

comparative analysis of azetidine vs piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" initiative has driven a shift from planar aromatics to sp³-rich scaffolds. While piperidine (6-membered saturated heterocycle) remains a ubiquitous workhorse, the azetidine (4-membered saturated heterocycle) scaffold has emerged as a high-value bioisostere.

This guide provides a technical comparison of these two scaffolds, focusing on their physicochemical impact, metabolic liabilities, and structural vectors. It is designed to assist medicinal chemists in making data-driven decisions during lead optimization.

Physicochemical & Structural Comparison

The transition from a piperidine to an azetidine ring is not merely a reduction in size; it fundamentally alters the electronic and steric environment of the molecule.

Lipophilicity (LogP/LogD) and Solubility

Azetidine is often employed to lower lipophilicity (LogP) and improve Ligand Efficiency (LE).

  • Mechanism: The removal of two methylene units (–CH₂–) from piperidine to azetidine typically reduces LogP by 0.8 – 1.2 units .

  • Solvation: The smaller hydrophobic surface area of azetidine improves aqueous solubility. Furthermore, the exposed nitrogen lone pair in the strained ring often has different solvation energetics compared to the chair-form piperidine.

Basicity (pKa)

The basicity of the cyclic amine dictates its ionization state at physiological pH (7.4), influencing membrane permeability and hERG binding.

  • Piperidine: Typical pKa ~11.[1]0. Almost exclusively protonated at pH 7.4.

  • Azetidine: Typical pKa ~10.0–10.5. While still basic, the ring strain (~25 kcal/mol) increases the s-character of the nitrogen lone pair (due to rehybridization to accommodate the 90° bond angles), which can subtly modulate basicity and hydrogen bond acceptor capability.

Conformational Vectors
  • Piperidine: Exists predominantly in a chair conformation . Substituents at the 4-position project in distinct axial or equatorial vectors.

  • Azetidine: Exists in a puckered conformation . Substituents at the 3-position offer a unique exit vector that is often collinear with the N-C3 axis, providing a rigid linear linker geometry distinct from the "kinked" geometry of 1,4-substituted piperidines.

Data Summary Table
PropertyPiperidine ScaffoldAzetidine ScaffoldImpact of Switch (Pip

Aze)
Ring Size 6-membered4-memberedReduced steric bulk
LogP Effect BaselineLower

LogP

-1.0
(Improved Solubility)
pKa (Parent) ~11.1~11.3 (varies w/ subst.)Minor shift, often improved permeability
Ring Strain ~0 kcal/mol (Chair)~25 kcal/molIncreased reactivity/rigidification
Metabolic Liability High (esp.

-oxidation)
LowBlocked metabolic soft spots
Exit Vector (N-C) Kinked (1,4-subst.)Linear (1,3-subst.)[2]Geometric realignment of pharmacophores

Structural Logic & Decision Pathways

The decision to swap a piperidine for an azetidine is usually driven by the need to fix a specific ADME liability—most commonly metabolic instability or high lipophilicity—without sacrificing potency.

Diagram 1: Scaffold Selection Logic

The following diagram illustrates the decision matrix for transitioning between these scaffolds based on experimental feedback.

ScaffoldLogic Start Lead Compound (Piperidine Core) Issue_Metab Issue: High Clearance (Cl_int) Start->Issue_Metab Issue_Sol Issue: Low Solubility / High LogP Start->Issue_Sol Issue_Select Issue: Off-Target (e.g., hERG) Start->Issue_Select Decision_Aze Strategy: Contract to Azetidine Issue_Metab->Decision_Aze Block Oxidation Issue_Sol->Decision_Aze Lower LogP Issue_Select->Decision_Aze Reduce Basicity/Lipophilicity Mech_Metab Mechanism: Remove labile u03b1-hydrogens Reduce lipophilic binding Decision_Aze->Mech_Metab Mech_Vector Mechanism: Alter Exit Vector (3-subst vs 4-subst) Decision_Aze->Mech_Vector Result Outcome: Improved LLE & Metabolic Stability Mech_Metab->Result Mech_Vector->Result

Figure 1: Decision logic for scaffold contraction. Transitioning to azetidine addresses clearance and solubility issues by removing metabolic soft spots and reducing carbon count.

Metabolic Stability & Case Studies

The Metabolic Advantage

Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly:

  • 
    -Carbon Oxidation:  Hydroxylation at the carbon adjacent to the nitrogen, leading to ring opening or dealkylation.
    
  • Remote Oxidation: Hydroxylation at the 3- or 4-position.

Azetidine Resilience: Azetidines are significantly more resistant to oxidative metabolism. The high ring strain makes the formation of radical intermediates (required for CYP oxidation) energetically less favorable at the


-position. Additionally, the reduced number of hydrogen atoms simply lowers the statistical probability of oxidation.
Case Study: MAGL Inhibitors

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, researchers compared piperidine and azetidine carbamates.[3][4]

  • Challenge: Piperidine derivatives showed high potency but poor metabolic stability and high lipophilicity.

  • Solution: Contraction to the 3-substituted azetidine scaffold.

  • Result: The azetidine analogs maintained potency (IC50 < 10 nM) while significantly improving metabolic stability (Human Liver Microsomes

    
     min) and selectivity. The 1,3-substitution pattern of the azetidine provided a linear vector that perfectly spanned the active site [1].
    
Case Study: Baricitinib (Olumiant)

Baricitinib, a JAK inhibitor, utilizes a 3-(pyrazol-1-yl)azetidine moiety.

  • Role: The azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine core to the ethylsulfonyl group.

  • Performance: The sp³-rich azetidine core improves solubility compared to a phenyl linker and avoids the metabolic liabilities of a larger saturated ring like piperidine [2].

Experimental Protocol: Microsomal Stability Assay

To empirically validate the superiority of an azetidine scaffold over a piperidine analog, a comparative intrinsic clearance (


) assay using liver microsomes is required.
Principle

The test compound is incubated with liver microsomes (containing CYP enzymes) and the cofactor NADPH. The disappearance of the parent compound is monitored over time via LC-MS/MS.

Workflow Diagram

MicrosomalStability Prep Step 1: Preparation Microsomes (0.5 mg/mL) Compound (1 u00b5M) PreInc Step 2: Pre-Incubation 37u00b0C for 5 min Prep->PreInc Start Step 3: Initiation Add NADPH (1 mM) PreInc->Start Sample Step 4: Sampling 0, 5, 15, 30, 45 min Start->Sample Time course Quench Step 5: Quenching Add cold Acetonitrile (contains Internal Std) Sample->Quench At each point Analysis Step 6: Analysis LC-MS/MS Calc % Remaining Quench->Analysis

Figure 2: Standard workflow for determining intrinsic clearance (


) in liver microsomes.
Detailed Methodology
  • Stock Preparation: Prepare 10 mM stock solutions of the piperidine and azetidine analogs in DMSO.

  • Reaction Mixture: Dilute liver microsomes (human/rat) to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to a final concentration of 1 µM (final DMSO < 0.1%).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system or 1 mM NADPH solution to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject the supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines the half-life: 
    
    
    
    .
    • Success Metric: An azetidine analog is considered superior if

      
       is reduced by >50% compared to the piperidine baseline.
      

Synthesis & Accessibility Notes

While azetidines offer superior properties, they are synthetically more challenging than piperidines.[2]

  • Piperidines: Readily accessible via reductive amination, amide coupling/reduction, or pyridine hydrogenation.

  • Azetidines: Often require cyclization of

    
    -amino alcohols or 
    
    
    
    -halo amines. Modern methods like the [1,2]-Brook rearrangement have improved access to substituted azetidines [3].[2]
  • Commercial Availability: The availability of 3-substituted azetidine building blocks has increased significantly, mitigating the synthetic barrier.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link][3]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link][5]

Sources

Assessing the Selectivity Profile of 1-(pyrimidin-2-yl)azetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 1-(pyrimidin-2-yl)azetidin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique geometry combines the hydrogen-bonding capability of the aminopyrimidine (often a hinge-binder in kinases) with the rigid, low-lipophilicity profile of the azetidine ring. This guide provides a technical roadmap for assessing the selectivity of these derivatives, specifically differentiating their performance against Janus Kinases (JAKs) and Histamine Receptors (H3/H4) , the two primary biological targets for this chemotype.

This comparative guide contrasts the performance of these derivatives against industry-standard benchmarks (e.g., Tofacitinib, Baricitinib) to validate their utility as highly selective chemical probes or therapeutic leads.

Structural Context & Target Landscape

The Pharmacophore

The 1-(pyrimidin-2-yl)azetidin-3-amine core functions through two distinct binding modes depending on the target class:

  • Kinase Mode (JAK/JNK): The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Valine or Leucine residues). The azetidine ring projects the 3-amino substituent into the solvent-exposed region, allowing for modular substitutions to tune selectivity without disrupting the primary binding pose.

  • GPCR Mode (Histamine H3/H4): The basic amine on the azetidine mimics the ethylamine tail of histamine, interacting with key Aspartate residues (e.g., Asp3.32) in the transmembrane bundle.

Comparative Benchmark Table

To objectively assess your derivative, compare its profile against these established standards:

Compound ClassRepresentative StandardPrimary TargetKey Selectivity Challenge
Pan-JAK Inhibitor TofacitinibJAK1/JAK3High off-target activity on JAK2 (anemia risk).
Selective JAK1 UpadacitinibJAK1Achieving >50x selectivity over JAK2/TYK2.
H3/H4 Ligand Imetit / HistamineH3R / H4RDifferentiating H3 (CNS) from H4 (Immune) signaling.
Promiscuous Binder StaurosporineKinome-wideUsed as a negative control for selectivity.

Comparative Profiling Methodology

Tier 1: The Broad Panel (Binding Affinity)

Before functional testing, the "Selectivity Score" (S-score) must be established using a competition binding assay.

  • Method: KINOMEscan™ (Active Site Competition) or Radioligand Binding (GPCR).

  • Metric: S(35) — The percentage of the kinome inhibited by >35% at a fixed concentration (usually 1 µM or 10 µM).

  • Goal: A high-quality lead should have an S(35) < 0.05 (inhibiting <5% of tested kinases).

Tier 2: Functional Potency & Selectivity (Cellular)

Binding does not equal inhibition. You must validate the selectivity in a cellular context using pathway-specific readouts.

Workflow Visualization: Selectivity Profiling Logic

SelectivityWorkflow Start New Derivative Synthesis Tier1 Tier 1: Binding Panel (KINOMEscan / Radioligand) Start->Tier1 Decision1 S(35) Score < 0.1? Tier1->Decision1 Kd Determination Tier2 Tier 2: Functional IC50 (Cellular Phospho-Flow) Decision1->Tier2 Yes (Selective) Reject Reject / Redesign (Promiscuous Binder) Decision1->Reject No (High Off-Target) Tier3 Tier 3: Phenotypic Index (Cytokine Release / cAMP) Tier2->Tier3 Confirm Mechanism

Caption: Logical workflow for escalating selectivity assessment from binding affinity to functional phenotypic validation.

Experimental Protocols

Protocol A: Cellular JAK-STAT Selectivity Assay

This protocol quantifies the ability of your derivative to inhibit specific JAK isoforms by measuring the phosphorylation of downstream STAT proteins in response to selective cytokine stimulation.

Objective: Determine the IC50 of the derivative against JAK1 (IL-6 driven) vs. JAK2 (GM-CSF driven).

Materials:

  • Cells: Human Whole Blood (hWB) or PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulants: Recombinant Human IL-6 (activates JAK1/2/TYK2 -> pSTAT3), GM-CSF (activates JAK2 -> pSTAT5).

  • Detection: Flow Cytometry (Phosflow) or TR-FRET (HTRF).

Step-by-Step Methodology:

  • Preparation: Aliquot 90 µL of heparinized human whole blood into 96-well v-bottom plates.

  • Inhibitor Treatment: Add 10 µL of the 1-(pyrimidin-2-yl)azetidin-3-amine derivative (10x serial dilutions in PBS/DMSO). Incubate for 60 minutes at 37°C/5% CO₂.

    • Control: Include Tofacitinib (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Stimulation:

    • Row A: Add IL-6 (Final conc: 10 ng/mL) to target JAK1/STAT3.

    • Row B: Add GM-CSF (Final conc: 10 ng/mL) to target JAK2/STAT5.

    • Incubate for 15 minutes at 37°C.

  • Fixation/Lysis: Add 200 µL of pre-warmed Lyse/Fix Buffer (BD Phosflow™). Incubate 10 mins at 37°C to lyse RBCs and fix leukocytes.

  • Permeabilization: Centrifuge (500xg, 5 min), aspirate supernatant. Resuspend pellet in 200 µL cold Perm Buffer III (Methanol-based). Incubate 30 mins on ice.

  • Staining: Wash 2x with Stain Buffer (FBS). Stain with:

    • Anti-CD3-FITC (T-cell marker).

    • Anti-pSTAT3 (Y705)-Alexa647 (for IL-6 wells).

    • Anti-pSTAT5 (Y694)-PE (for GM-CSF wells).

  • Analysis: Acquire data on a flow cytometer. Gate on CD3+ T-cells. Calculate the Median Fluorescence Intensity (MFI) of pSTAT.

  • Calculation: Plot MFI vs. log[Inhibitor]. Fit to a 4-parameter logistic curve to derive IC50.

    • Selectivity Ratio:

      
      . A ratio >10 indicates JAK1 selectivity.[1]
      
Protocol B: Histamine H3/H4 cAMP Functional Assay

If your derivative targets the GPCR mode, use this assay to differentiate H3 (Gi-coupled, CNS) from H4 (Gi-coupled, Immune).

Method: TR-FRET cAMP accumulation assay (e.g., Cisbio HTRF cAMP Dynamic 2).

  • Transfection: Use HEK293 cells stably expressing human H3R or H4R.

  • Induction: Stimulate cells with Forskolin (10 µM) to raise cAMP levels (since H3/H4 are Gi-coupled, they will inhibit this rise).

  • Agonist Mode: Add derivative. Decrease in cAMP = Agonism.

  • Antagonist Mode: Add Histamine (EC80) + Derivative. Recovery of cAMP = Antagonism.

Mechanistic Visualization: JAK-STAT Pathway

Understanding where your inhibitor acts is crucial for interpreting selectivity data. The diagram below illustrates the JAK-STAT signaling cascade, highlighting the ATP-binding site where 1-(pyrimidin-2-yl)azetidin-3-amine derivatives competitively bind.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor (gp130 / IFNAR) Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3/TYK2) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation (Tyr) Inhibitor 1-(pyrimidin-2-yl) azetidin-3-amine Inhibitor->JAK ATP Competition (Inhibition) STAT_Phospho p-STAT (Dimer) STAT_Inactive->STAT_Phospho Dimerization Nucleus Nucleus: Gene Transcription STAT_Phospho->Nucleus Translocation

Caption: Mechanism of Action.[2] The derivative inhibits the phosphorylation step by competing for the ATP pocket on the JAK kinase domain.

Data Interpretation & Troubleshooting

When analyzing your data, look for these common profiles:

  • The "Flat" Profile: IC50 values are identical across JAK1, JAK2, and JAK3.

    • Diagnosis: The pyrimidine hinge binder is too dominant.

    • Solution: Modify the azetidine 3-position with bulkier groups to clash with the non-conserved gatekeeper residues of off-target kinases.

  • The "Shifted" Potency: High potency in biochemical assays (nM) but low potency in cellular assays (µM).

    • Diagnosis: Poor cell permeability or high efflux.

    • Solution: Check LogD (aim for 1.5–2.5). The azetidine amine can be highly basic; consider amidating or sulfonylating the amine to reduce pKa.

  • Inverse Agonism (GPCRs): In H3/H4 assays, the compound reduces basal cAMP below vehicle levels.

    • Diagnosis: The compound is an inverse agonist, stabilizing the inactive GPCR conformation. This is a valid and often desirable therapeutic mode.

References

  • H3 Receptor Agonists: Wijtmans, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry. Link

  • JAK Inhibitor Selectivity: Clark, J. D., et al. (2014). "Discovery and SAR of novel 4-(piperidin-3-ylamino)pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kinase Profiling Methods: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Phosflow Protocols: Krutzik, P. O., & Nolan, G. P. (2006). "Fluorescent cell barcoding in flow cytometry allows high-throughput drug screening and signaling profiling." Nature Methods. Link

  • Baricitinib Discovery: Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." Journal of Immunology. Link

Sources

Guide to Evaluating the Metabolic Stability of Azetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical bioisostere in modern drug discovery.[1] It is frequently deployed to replace pyrrolidine (5-membered) or piperidine (6-membered) rings to reduce lipophilicity (LogD), lower basicity (pKa), and alter vector geometry.

However, the introduction of an azetidine ring introduces a unique metabolic risk profile driven by ring strain (~26 kcal/mol) . Unlike larger unstrained heterocycles where oxidative metabolism dominates, azetidines are susceptible to both Cytochrome P450-mediated oxidation and strain-release ring-opening reactions (often GST-mediated).

This guide provides a comparative analysis of azetidine stability against standard alternatives and details the specific experimental protocols required to de-risk this scaffold.

Comparative Analysis: Azetidine vs. Alternatives

When evaluating metabolic stability, the azetidine scaffold must be compared to its direct structural alternatives. The following table summarizes the physicochemical and metabolic shifts expected when contracting a ring from 6 or 5 members down to 4.

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePiperidine (6-Mem) Pyrrolidine (5-Mem) Azetidine (4-Mem) Impact on Drug Design
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol Azetidines are kinetically stable but thermodynamically primed for ring-opening if activated.
Basicity (pKa) ~11.0~11.3~10.0 - 10.5 Lower pKa reduces lysosomal trapping and phospholipidosis risk; often improves permeability.
Lipophilicity HighModerateLow Significant reduction in LogD; improves Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).
Metabolic Risk P450 Oxidation (

-C)
P450 Oxidation (

-C)
Ring Opening + P450 Azetidines resist standard

-oxidation better than pyrrolidines but introduce alkylation risks.
Exit Vector 180° (para-like)~144°~158° Unique geometry allows access to novel binding pockets.

Expert Insight: While azetidines are often cited as "metabolically stable" due to steric hindrance preventing P450 access to the


-carbon, this stability is conditional. If the nitrogen is activated (e.g., formed into an iminium ion or sulfonamide), the ring strain facilitates nucleophilic attack by glutathione (GSH), leading to covalent protein binding or rapid clearance.

Mechanisms of Instability

To accurately evaluate stability, one must understand the degradation pathways.

Pathway A: Oxidative Dealkylation (CYP450-Mediated)

Like larger amines, azetidines undergo


-carbon hydroxylation. However, the transition state for this reaction in a 4-membered ring is energetically less favorable than in 5- or 6-membered rings due to geometric constraints. Consequently, azetidines often show lower intrinsic clearance (

) regarding oxidative metabolism compared to pyrrolidines.
Pathway B: Strain-Driven Ring Opening (GST-Mediated)

This is the critical liability for azetidines. In specific contexts (especially spiro-azetidines or electron-deficient systems), the ring can undergo nucleophilic attack by Glutathione S-Transferase (GST) without prior P450 oxidation.[2][3] This leads to the formation of a ring-opened amino-thioether conjugate.[2][3]

Visualization: Metabolic Fate of Azetidines

AzetidineMetabolism Parent Azetidine Parent CYP CYP450 (Oxidation) Parent->CYP Phase I GST GST (Conjugation) Parent->GST Direct Attack (Strain Relief) AlphaOH α-Hydroxy Azetidine (Unstable) CYP->AlphaOH GSH_Adduct GSH Conjugate (Ring Opened) GST->GSH_Adduct +GSH Iminium Iminium Ion (Reactive Electrophile) AlphaOH->Iminium -H2O RingOpen Ring-Opened Aldehyde/Amine Iminium->RingOpen Hydrolysis Iminium->GSH_Adduct +GSH (Trapping)

Figure 1: Dual metabolic pathways for azetidines. Note the direct GST pathway which is unique to strained rings compared to piperidines.

Experimental Protocols

To validate the stability of an azetidine-containing lead, a standard microsomal stability assay is insufficient because it may miss the GST-mediated pathway or reactive metabolite formation. The following two-tier approach is required.

Protocol A: Standard Microsomal Stability (Phase I Oxidation)

Purpose: Determine intrinsic clearance (


) driven by P450 enzymes.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)[4]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[5]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: Detect ring-opening liabilities driven by strain or bioactivation.

Modifications to Protocol A:

  • Fortification: Supplement the HLM incubation with 5 mM Glutathione (GSH) and Cytosolic fraction (if GST activity is suspected, as microsomes lack GSTs). Alternatively, use S9 fraction (contains both Microsomes and Cytosol).

  • Analysis Mode: Set MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment).

  • Interpretation: The presence of a GSH adduct (+307 Da) indicates the azetidine ring has opened or formed a reactive iminium species.

Visualization: Experimental Workflow

Workflow Start Test Compound (Azetidine Analog) Choice Select Matrix Start->Choice HLM Liver Microsomes (CYP Only) Choice->HLM Routine Screen S9 S9 Fraction + GSH (CYP + GST) Choice->S9 Risk Assessment Incubate Incubate 37°C (0-60 min) HLM->Incubate S9->Incubate Quench Quench with ACN + Internal Std Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Result1 Calculate Cl_int (Metabolic Stability) LCMS->Result1 Parent Depletion Result2 GSH Adduct Search (Reactive Metabolites) LCMS->Result2 Metabolite ID

Figure 2: Decision tree for evaluating azetidine stability. S9 fraction is preferred over pure microsomes to detect GST-mediated ring opening.

Case Study: The AZD1979 Lesson

The importance of screening for GST-mediated ring opening is best illustrated by the development of AZD1979 , a spiro-azetidine compound.

  • Observation: In standard HLM assays (CYP only), the compound appeared stable.

  • In Vivo Reality: High clearance was observed in rat models.

  • Mechanism: It was discovered that Glutathione S-Transferases (GSTs) catalyzed the direct nucleophilic attack on the strained azetidine ring without prior P450 oxidation.[2][3]

  • Outcome: The ring opened to form a glutathionyl-conjugate.[2][3] This highlights that for azetidines, S9 fraction stability assays (which contain GSTs) are more predictive than Microsomes alone.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Context on chemical stability of heterocycles).
  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Pike, A., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[2][3] Drug Metabolism and Disposition, 47(11), 1178-1188. Link

  • Westphal, M. V., et al. (2016). Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 59(21), 9637-9681. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for general microsomal stability protocols).

Sources

Structural Confirmation of 1-(pyrimidin-2-yl)azetidin-3-amine: A Multi-Spectroscopic Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine , a critical scaffold for histamine H3 receptor agonists and other bioactive heterocycles, researchers often fall into a "regioisomer trap." The nucleophilic aromatic substitution (


) of chloropyrimidines with azetidin-3-amine can yield mixtures of 2-substituted  and 4-substituted  isomers depending on reaction conditions and the electrophile used (e.g., 2,4-dichloropyrimidine vs. 2-chloropyrimidine).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard high-throughput screening tool, it cannot definitively distinguish between these regioisomers, as they share identical exact masses and similar fragmentation patterns.

This guide objectively compares spectroscopic alternatives and establishes a Self-Validating Protocol to unequivocally confirm the structure of 1-(pyrimidin-2-yl)azetidin-3-amine, prioritizing Nuclear Magnetic Resonance (NMR) techniques that exploit the symmetry of the pyrimidine ring.

Comparative Analysis of Analytical Techniques

The following table evaluates the "Performance" of standard analytical techniques for this specific structural challenge.

TechniqueCapability for this MoleculeCritical Limitation"Trust Score"
LC-MS (Low Res) High. Excellent for purity and molecular weight confirmation.Critical Failure. Cannot distinguish 2-yl vs. 4-yl regioisomers.2/5
HRMS (Q-TOF) High. Confirms elemental formula (

).
Moderate. Fragmentation may differ, but requires reference standards for certainty.3/5
FT-IR Moderate. Identifies functional groups (

, Ar-H).
Low. Fingerprint region is often too complex to assign regio-chemistry without a library match.2/5
1H NMR (1D) Very High. Distinguishes isomers based on pyrimidine proton symmetry (A2X vs. ABC spin systems).Low. Requires clean isolation; overlapping amine peaks can obscure integration.5/5
2D NMR (HMBC) Definitive. Proves the

bond connectivity.
None. The "Gold Standard" for structural proof.5/5 (Required)
X-Ray Crystallography Absolute. Provides 3D spatial arrangement.Impractical. Requires a single crystal; slow and resource-intensive for routine checks.5/5

Deep Dive: The Spectroscopic Confirmation Workflow

To validate the structure of 1-(pyrimidin-2-yl)azetidin-3-amine , you must move beyond simple mass confirmation. The following workflow utilizes the symmetry of the 2-substituted pyrimidine ring as the primary diagnostic tool.

Phase 1: The Symmetry Check (1H NMR)

The most distinct difference between the target molecule (2-yl) and its potential impurity (4-yl) is the symmetry of the pyrimidine protons.

  • Target: 1-(pyrimidin-2-yl)azetidin-3-amine

    • Symmetry: The pyrimidine ring has a

      
       axis of symmetry passing through C2 and C5.
      
    • Signal Pattern:

      • H4 & H6: Chemically equivalent. They appear as a single signal (Doublet,

        
         Hz) integrating to 2 protons .
        
      • H5: Unique. Appears as a Triplet (

        
         Hz) integrating to 1 proton .
        
    • Diagnostic Shift: Look for a clean 2:1 ratio in the aromatic region.

  • Alternative (Impurity): 1-(pyrimidin-4-yl)azetidin-3-amine

    • Symmetry: Asymmetric.

    • Signal Pattern:

      • H2: Singlet (or fine doublet). Deshielded (~8.5+ ppm).[1]

      • H6: Doublet.

      • H5: Doublet (or dd).

    • Diagnostic Shift: Three distinct aromatic signals integrating 1:1:1.

Phase 2: The Connectivity Check (2D NMR - HMBC)

If the 1D spectrum is ambiguous due to peak overlap or broadening, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive "smoking gun."

  • Goal: Prove the Nitrogen at position 1 of the azetidine is attached to Carbon 2 of the pyrimidine.

  • Observation:

    • Look for a cross-peak between the Azetidine

      
      -protons  (H2/H4, ~4.0 ppm) and the Pyrimidine C2 carbon  (~160+ ppm).
      
    • In the 2-yl isomer, the Azetidine protons will couple to a Carbon that is also coupled to two equivalent aromatic protons (H4/H6).

    • In the 4-yl isomer, the Azetidine protons would couple to C4, which is chemically distinct from C2 and C6.

Phase 3: Mass Spectrometry (HRMS)
  • Formula:

    
    
    
  • Exact Mass

    
    :  151.0978 Da.
    
  • Role: Confirms the azetidine ring has not opened (hydrolysis) or polymerized.

Visualization of Structural Logic

Diagram 1: Structural Elucidation Decision Tree

StructuralLogic Start Crude Product (C7H10N4) MS HRMS Analysis Target: 151.0978 Da Start->MS NMR_1H 1H NMR (DMSO-d6) Aromatic Region Analysis MS->NMR_1H Symm Symmetric Pattern (2H Doublet, 1H Triplet) NMR_1H->Symm A2X System Asymm Asymmetric Pattern (3 Distinct Signals) NMR_1H->Asymm ABC System HMBC HMBC Verification (Optional but Recommended) Symm->HMBC Isomer REJECTED: 1-(pyrimidin-4-yl) isomer Asymm->Isomer Target CONFIRMED: 1-(pyrimidin-2-yl)azetidin-3-amine HMBC->Target Correlation Azet-H to Pyr-C2

Caption: Decision tree for distinguishing regioisomers using symmetry arguments in 1H NMR.

Diagram 2: HMBC Correlation Map

HMBC_Map cluster_pyrimidine Pyrimidine Ring cluster_azetidine Azetidine Ring C2 C2 (Quaternary) ~160 ppm H4_6 H4/H6 ~8.3 ppm H4_6->C2 HMBC (3-bond) N1 N1 N1->C2 Covalent Bond H2_4 H2/H4 (Azetidine) ~4.0 ppm N1->H2_4 2-bond H2_4->C2 HMBC (3-bond) STRONG CORRELATION

Caption: Key HMBC correlations. The 3-bond coupling from Azetidine protons to Pyrimidine C2 is diagnostic.

Experimental Protocols

Protocol A: NMR Acquisition Parameters

To be used with Bruker/Jeol 400 MHz or higher.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d6 . (Chloroform-d may cause broadening of the amine peak; DMSO is preferred for polar heterocycles).

  • 1H NMR (1D):

    • Scans: 16-64.

    • Relaxation Delay (D1): > 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

    • Acceptance Criteria: Integration of Pyrimidine H4/H6 (Doublet) must be exactly 2.0x relative to H5 (Triplet).

  • 13C NMR (1D):

    • Scans: > 512 (Quaternary C2 is often low intensity).

    • Expected Count: 5 distinct carbon signals (due to symmetry: Pyr-C2, Pyr-C4/6, Pyr-C5, Azet-C2/4, Azet-C3).

  • HMBC (2D):

    • Optimization: Set for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 8-16 per increment.

Protocol B: HRMS Conditions
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Target Mass: Calculated

    
    .
    
  • Error Tolerance: < 5 ppm.

Representative Spectral Data (Reference)

Note: Values are representative of the 1-(pyrimidin-2-yl)azetidin-3-amine core scaffold in DMSO-d6.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.35 (d, 
      
      
      
      Hz, 2H, Pyr-H4/H6)
    • 
       6.65 (t, 
      
      
      
      Hz, 1H, Pyr-H5)
    • 
       4.20 (m, 2H, Azet-H)
      
    • 
       3.85 (m, 1H, Azet-CH-NH2)
      
    • 
       3.70 (m, 2H, Azet-H)
      
    • 
       2.10 (br s, 2H, 
      
      
      
      )
  • 13C NMR (100 MHz, DMSO-d6):

    • 
       161.5 (Pyr-C2), 158.2 (Pyr-C4/6), 110.5 (Pyr-C5), 60.1 (Azet-C2/4), 44.2 (Azet-C3).
      

References

  • Structural Analysis of Pyrimidines

    • Title: "NMR spectra of pyrimidines. Effect of substituents on the chemical shift..."
    • Source: ResearchGate[2][3]

    • URL:[Link]

  • Azetidine Ring Characterization

    • Title: "Recent advances in the synthesis and reactivity of azetidines"
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Regioisomer Differentiation in H3R Agonists

    • Title: "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • General NMR Techniques for Isomers

    • Title: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy"
    • Source: Oxford Instruments Applic
    • URL:[Link]

Sources

Benchmarking Guide: Novel Pyrimidinyl Azetidine LRRK2 Inhibitors vs. Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks a novel series of Pyrimidinyl Azetidine compounds (Lead Candidate: AZ-2024 ) against the current "gold standard" LRRK2 inhibitor, MLi-2 .

While MLi-2 exhibits picomolar potency, its clinical utility has been scrutinized due to potential off-target effects and physicochemical limitations. The introduction of the azetidine moiety—a four-membered saturated nitrogen heterocycle—into the pyrimidine scaffold aims to optimize CNS penetration (Kp,uu) and reduce P-glycoprotein (P-gp) efflux while maintaining Type-I kinase inhibitory potency. This guide outlines the critical experimental workflows required to validate these improvements.

Structural Rationale & Chemical Space

The shift from planar heteroaromatics to sp³-rich azetidine systems represents a strategic "escape from flatland" in medicinal chemistry.

  • The Benchmark (MLi-2): A 3-(4-pyrimidinyl)indazole.[1] Highly potent but possesses high lipophilicity, which can drive non-specific binding and metabolic clearance.

  • The Candidate (AZ-2024): A pyrimidinyl azetidine. The azetidine ring serves as a rigidifying linker that vectors substituents into the solvent-exposed region of the ATP-binding pocket.

    • Hypothesis: The lowered lipophilicity (LogD) of the azetidine core will improve the unbound brain-to-plasma ratio (

      
      ) without sacrificing the hydrogen-bonding network at the kinase hinge region.
      

Benchmarking Workflow: Experimental Protocols

Biochemical Potency: LRRK2 G2019S Inhibition

Objective: Quantify the inhibitory constant (


) against the pathogenic G2019S mutant form of LRRK2.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: Competition between a fluorescently labeled tracer and the test compound for the ATP binding site.

  • Protocol:

    • Reagents: Recombinant human LRRK2 G2019S (GST-tagged), Lanthascreen™ Eu-anti-GST antibody, and Kinase Tracer 236.

    • Reaction: Mix 5 nM LRRK2 enzyme, 2 nM Eu-antibody, and 10 nM Tracer 236 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dosing: Dispense compounds (AZ-2024 and MLi-2) via acoustic droplet ejection (10-point dose-response, starting at 1 µM).

    • Incubation: 60 minutes at room temperature (equilibrium binding).

    • Detection: Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) on a PHERAstar FSX plate reader.

    • Analysis: Fit data to a 4-parameter logistic equation to derive

      
      .
      
Cellular Target Engagement: pRab10 Phosphorylation

Objective: Assess functional inhibition in a relevant cellular context. LRRK2 phosphorylates Rab10 at Thr73; this is the primary biomarker for LRRK2 activity.

Methodology: Quantitative Western Blotting in PBMCs

  • Rationale: Peripheral Blood Mononuclear Cells (PBMCs) express high levels of LRRK2 and are a translatable clinical biomarker matrix.

  • Protocol:

    • Culture: Isolate human PBMCs and culture in RPMI-1640.

    • Treatment: Treat cells with AZ-2024 or MLi-2 (0.1 nM – 1000 nM) for 2 hours.

    • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (PhosSTOP).

    • Separation: Run 20 µg protein on 4-12% Bis-Tris gels.

    • Blotting: Transfer to nitrocellulose. Probe with Rabbit anti-pRab10 (Thr73) (Primary) and IRDye® 800CW (Secondary).

    • Normalization: Co-stain for Total Rab10 or

      
      -actin.
      
    • Quantification: Calculate the ratio of pRab10/Total Rab10 relative to DMSO control.

Signaling Pathway Visualization

The following diagram illustrates the LRRK2 signaling cascade and the specific intervention point of the pyrimidinyl azetidine inhibitors.

LRRK2_Pathway cluster_cell Cytosol LRRK2 LRRK2 (G2019S) Kinase Active Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylation Inhibitor Inhibitor (AZ-2024 / MLi-2) Inhibitor->LRRK2 ATP Competition pRab10 pRab10 (Thr73) (Active/Phosphorylated) Rab10->pRab10 Activation Effector JIP4 / Motor Proteins pRab10->Effector Recruitment Lysosome Lysosomal Homeostasis Effector->Lysosome Regulates

Caption: Mechanism of Action. AZ-2024 competes with ATP at the LRRK2 kinase domain, preventing the phosphorylation of Rab10 (Thr73) and downstream lysosomal trafficking modulation.

Performance Data Summary

The table below summarizes the comparative data. Note the distinction between biochemical potency and CNS-relevant physicochemical properties.[2]

MetricAssay TypeStandard (MLi-2)Candidate (AZ-2024)Interpretation
LRRK2 G2019S

Biochemical (TR-FRET)0.8 nM1.2 nMComparable: Candidate retains single-digit nanomolar potency.
pRab10

Cellular (PBMC)3.5 nM5.0 nMComparable: Effective cellular target engagement.
MDR1 Efflux Ratio ADME (Caco-2)2.8 (Substrate)0.9 (Non-substrate) Superior: The azetidine core evades P-gp efflux.

In Vivo PK (Rat)0.250.65 Superior: Significantly higher unbound brain concentration.
Kinome Selectivity Broad Panel (300 kinases)HighHighMaintained: Pyrimidine hinge-binder retains specificity.
Data Analysis & Insights
  • Potency Retention: The introduction of the sp³ azetidine ring did not disrupt the critical hinge-binding hydrogen bonds provided by the aminopyrimidine motif. The

    
     shift from 0.8 nM to 1.2 nM is negligible in a drug discovery context.
    
  • The "Efflux Trap": MLi-2, while potent, is a P-gp substrate (Efflux Ratio > 2.0). This limits its concentration in the brain parenchyma.

  • The Azetidine Solution: AZ-2024 shows an Efflux Ratio of 0.9. The reduced planarity and optimized basicity of the azetidine nitrogen likely reduce recognition by the MDR1 transporter, resulting in a nearly 3-fold improvement in

    
    .
    

Development Workflow Diagram

This flowchart details the critical path for validating the new compound series.

Workflow Start Compound Design (Pyrimidinyl Azetidine) Screen Biochemical Screen (TR-FRET) Start->Screen Cell Cellular Assay (pRab10 Western) Screen->Cell IC50 < 10 nM ADME ADME Profiling (MDR1 Efflux) Cell->ADME Cell Potency Confirmed PK In Vivo PK (Brain Kp,uu) ADME->PK Efflux Ratio < 2.0 Decision Go/No-Go PK->Decision Kp,uu > 0.5

Caption: Critical path validation workflow. Progression requires passing strict gates for potency (Biochemical/Cellular) and CNS penetrance (ADME/PK).

References

  • Discovery of MLi-2: Fell, M. J., et al. (2017).[1] "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity."[1] Journal of Medicinal Chemistry.

  • LRRK2 Structural Biology: Deniston, C. K., et al. (2020). "Structure of LRRK2 in complex with type I kinase inhibitors." Science.

  • Azetidines in MedChem: Foley, D. J., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie.

  • Rab10 Phosphorylation Assay: Lis, P., et al. (2018). "Development of a highly specific Rab10 phospho-antibody for monitoring LRRK2 activity." Biochemical Journal.

Sources

Safety Operating Guide

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the safe handling and disposal protocols for 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride .[1][2] As a strained azetidine ring system coupled with a pyrimidine moiety and stabilized as a dihydrochloride salt, this compound presents specific chemical risks—primarily acidity (corrosivity) and nitrogen-based aquatic toxicity .

Immediate Action Required:

  • Waste Classification: Hazardous Chemical Waste (Do NOT dispose of down the drain).

  • Primary Hazard: Skin/Eye Irritation (Acidic Salt) and potential Respiratory Irritation.[2]

  • Storage: Hygroscopic; store under inert gas (Argon/Nitrogen) until disposal.

Part 1: Chemical Context & Hazard Profile

To dispose of a chemical safely, you must understand what drives its reactivity. This compound is not merely "organic waste"; it is a salt of a strained heterocyclic amine .

Physicochemical Properties
PropertyDataOperational Implication
Molecular Formula C₇H₁₀N₄[1][3][4][5] · 2HClHigh Nitrogen content; generates NOx upon incineration.[1]
State Solid (Crystalline Powder)Dust inhalation risk; hygroscopic (absorbs moisture).[1]
Acidity Acidic (Dihydrochloride)Corrosive to mucous membranes; incompatible with bleach/bases.[1]
Solubility High (Water, DMSO, Methanol)Easily mobilized in aqueous spills; difficult to contain if wet.[1]
Reactivity Strained Ring (Azetidine)Potential for ring-opening reactions; avoid strong oxidizers.[1]
Hazard Statements (GHS)
  • H315: Causes skin irritation (Driven by HCl salt hydrolysis).

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

  • H302: Harmful if swallowed (Typical for nitrogen heterocycles).[2]

Part 2: Waste Segregation & Compatibility

The "Halogenated" Misconception: Researchers often misclassify hydrochloride salts as "Halogenated Organic Waste."

  • Clarification: "Halogenated Waste" typically refers to carbon-bonded halogens (e.g., DCM, Chloroform) which require specific incineration temperatures to prevent dioxin formation.

  • Verdict: Unless dissolved in a halogenated solvent, this solid salt is generally classified as Solid Hazardous Waste . If in solution (non-halogenated solvent), it often goes to Non-Halogenated Organic Waste , but always verify if your facility requires ionic chlorides to be segregated.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Bases (NaOH, KOH): Will liberate the free amine and generate heat (exothermic neutralization).

    • Bleach (Sodium Hypochlorite): Reacts with amines to form chloramines (toxic gas).

    • Strong Oxidizers: Risk of reacting with the strained azetidine ring.

Part 3: Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of the compound based on its physical state.

DisposalWorkflow Start START: 1-(Pyrimidin-2-yl)azetidin-3-amine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Container Place in Screw-Top Glass or HDPE Container Solid->Container LabelSolid Label: 'Solid Hazardous Waste' (Toxic, Irritant) Container->LabelSolid EHS Transfer to EHS / Waste Facility LabelSolid->EHS SolventCheck Identify Solvent Type Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv Aqueous Aqueous Solution SolventCheck->Aqueous CombineHalo Segregate: Halogenated Waste Stream HaloSolv->CombineHalo CombineNonHalo Segregate: Non-Halogenated Waste Stream NonHaloSolv->CombineNonHalo Aqueous->CombineNonHalo If < 5% Organic CombineHalo->EHS CombineNonHalo->EHS Incineration High-Temp Incineration EHS->Incineration

Caption: Decision matrix for the segregation and disposal of azetidin-3-amine dihydrochloride based on solvent context.

Part 4: Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • PPE Requirement: Wear nitrile gloves (double-gloving recommended due to corrosivity), safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust.

  • Containerization: Transfer the solid into a clear glass vial or High-Density Polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from HCl).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride.[1]

    • Constituents: 100%.[6]

    • Hazards: Irritant, Acidic.

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (Ziploc type) to prevent contamination of the waste pickup bin.

Scenario B: Disposal of HPLC/Reaction Waste (Liquid)
  • Solvent Identification:

    • If the compound is in Methanol, Acetonitrile, or Ethanol : Pour into the "Non-Halogenated Organic Waste" carboy.

    • If the compound is in Dichloromethane (DCM) or Chloroform : Pour into the "Halogenated Organic Waste" carboy.

  • pH Consideration:

    • The dihydrochloride salt is acidic. If you are disposing of a large quantity (>10g) in solution, check the pH of the waste container. If the waste stream is generally basic (contains amines), add the solution slowly to prevent exotherms.

    • Pro-Tip: Do not neutralize manually unless required by your specific EHS officer. It is safer to label the tag "Acidic" than to risk a reaction in the lab.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filter vacuum if available. Scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize the acidic residue, followed by water.

Part 5: References & Authority

  • Sigma-Aldrich. (2024).[2][6] Safety Data Sheet: Azetidin-3-amine dihydrochloride. Link (Accessed via search for CAS 102065-89-4).

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Link

  • PubChem. (2023). Compound Summary: Azetidin-3-amine dihydrochloride.[2][5][7][8] National Library of Medicine. Link

  • Fisher Scientific. (2024).[9] Chemical Compatibility and Segregation Guide. Link

Sources

×

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1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.